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  • Product: 4-iodo-1,2-oxazol-5-amine
  • CAS: 1517637-31-8

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of 4-Iodo-1,2-oxazol-5-amine: A Technical Whitepaper

Executive Summary The isoxazole ring is a privileged scaffold in modern medicinal chemistry, frequently utilized for its bioisosteric relationship to amides and esters. Specifically, the introduction of halogens at the 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring is a privileged scaffold in modern medicinal chemistry, frequently utilized for its bioisosteric relationship to amides and esters. Specifically, the introduction of halogens at the 4-position of the isoxazole core provides a versatile handle for downstream functionalization, enabling the rapid expansion of structure-activity relationship (SAR) libraries (RSC Adv., 2023)[1]. Among these halogenated building blocks, 4-iodo-1,2-oxazol-5-amine (also known as 4-iodoisoxazol-5-amine) stands out. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic synthesis, and downstream applications for drug development professionals.

Section 1: Structural and Physicochemical Profiling

The synthetic value of 4-iodo-1,2-oxazol-5-amine lies in its unique push-pull electronic dynamics. The isoxazole core is inherently electron-deficient; however, the primary amine at the C-5 position acts as a strong electron donor via resonance. Concurrently, the heavy iodine atom at C-4 is highly polarizable, creating a localized site primed for oxidative addition in transition-metal catalysis (PubChem CID: 135224558)[2].

Table 1: Physicochemical and Structural Properties
PropertyValue
IUPAC Name 4-iodo-1,2-oxazol-5-amine
Common Synonyms 4-iodoisoxazol-5-amine, 5-amino-4-iodoisoxazole
CAS Registry Number 1517637-31-8
Molecular Formula C3H3IN2O
Molecular Weight 209.97 g/mol
Topological Polar Surface Area (TPSA) 52.0 Ų
Hydrogen Bond Donors / Acceptors 1 / 2

Section 2: Mechanistic Pathways for Synthesis

The most direct and atom-economical route to synthesize 4-iodo-1,2-oxazol-5-amine is the regioselective electrophilic iodination of 5-aminoisoxazole (Org. Lett., 2005)[3].

Causality of Regioselectivity: Why does iodination occur exclusively at the C-4 position? The regioselectivity is strictly governed by molecular orbital dynamics. The primary amine at C-5 donates electron density into the isoxazole ring, elevating the Highest Occupied Molecular Orbital (HOMO) energy specifically at the C-4 carbon. This makes C-4 the most nucleophilic site on the heterocycle, allowing it to readily attack electrophilic iodonium species ( I+ ) without the need for harsh Lewis acid catalysts.

SynthesisLogic A 5-Aminoisoxazole (Starting Material) B Electrophilic Attack at C-4 (NIS/I2) A->B Activation by 5-NH2 C Wheland Intermediate (Resonance Stabilized) B->C I+ transfer D 4-Iodo-1,2-oxazol-5-amine (Target Product) C->D Deprotonation

Mechanistic pathway for the regioselective electrophilic iodination of 5-aminoisoxazole.

Section 3: Experimental Protocol: Regioselective Iodination

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodology utilizes N-Iodosuccinimide (NIS) to achieve high regiocontrol while preventing over-oxidation.

Step-by-Step Methodology
  • Substrate Solvation: Dissolve 5-aminoisoxazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere at 0 °C.

    • Causality: DMF stabilizes the highly polar Wheland intermediate during electrophilic aromatic substitution. The 0 °C temperature suppresses the oxidative degradation of the electron-rich isoxazole ring.

  • Electrophile Introduction: Add NIS (1.05 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents localized exothermic spikes that could lead to ring-opening or polymerization side reactions.

  • Reaction Maturation: Allow the reaction to warm to ambient temperature and stir for 2–4 hours. Monitor consumption of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Self-Validating Quench (Critical Step): Pour the reaction mixture into ice water containing 10% w/v sodium thiosulfate ( Na2​S2​O3​ ).

    • Validation: The immediate disappearance of any yellow/brown iodine coloration visually confirms the complete reduction of unreacted NIS and transient I2​ . This locks the product state and prevents downstream oxidative contamination during workup.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from ethanol/water to yield pure 4-iodo-1,2-oxazol-5-amine as an off-white solid.

Section 4: Divergent Synthetic Applications

The strategic placement of the iodine atom adjacent to the amino group transforms 4-iodo-1,2-oxazol-5-amine into a highly versatile linchpin for complex molecule synthesis.

Applications Core 4-Iodo-1,2-oxazol-5-amine CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Core->CrossCoupling C-I Bond Activation FusedRings Annulation Reactions (Isoxazolo[5,4-d]pyrimidines) Core->FusedRings Dual C-4/C-5 Reactivity Amidation N-Acylation/Amidation (Bioactive Scaffolds) Core->Amidation Nucleophilic 5-NH2

Divergent synthetic pathways utilizing 4-iodo-1,2-oxazol-5-amine as a key building block.

  • Palladium-Catalyzed Cross-Coupling: The C-I bond readily undergoes oxidative addition, making it an ideal substrate for Suzuki-Miyaura (aryl boronic acids) and Sonogashira (terminal alkynes) couplings to build extended conjugated systems.

  • Annulation to Fused Heterocycles: The proximity of the C-4 iodine and the C-5 amine allows for tandem cross-coupling/condensation reactions, granting direct access to bicyclic architectures like isoxazolo[5,4-d]pyrimidines, which are heavily investigated as kinase inhibitors.

Section 5: Data Presentation and Analytical Characterization

To verify the success of the synthesis, researchers should look for specific diagnostic signatures in their analytical data.

Table 2: Diagnostic Analytical Signatures
Analytical TechniqueDiagnostic SignalAssignment / Causality
1H NMR (DMSO-d6) δ ~8.10 ppm (s, 1H)C3-H proton; strongly deshielded by the adjacent oxygen and nitrogen atoms.
1H NMR (DMSO-d6) δ ~6.50 ppm (br s, 2H)-NH2 protons; broad signal due to quadrupolar relaxation of nitrogen and solvent exchange.
13C NMR (DMSO-d6) δ ~50-60 ppmC4 carbon; significant upfield shift due to the diamagnetic shielding (heavy atom effect) of iodine.
MS (ESI+) m/z 210.9[M+H]+Molecular ion; lacks the M+2 isotope pattern because iodine is monoisotopic ( 127I ).

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances (via PubMed Central). Available at: [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters (ACS Publications). Available at: [Link]

  • PubChem Compound Summary for CID 135224558, C3H3IN2O. National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

Exploratory

1H and 13C NMR spectral data for 4-iodo-1,2-oxazol-5-amine

Comprehensive 1 H and 13 C NMR Spectral Analysis of 4-Iodo-1,2-oxazol-5-amine: A Technical Guide for Structural Elucidation Executive Summary In modern medicinal chemistry and drug development, functionalized heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Spectral Analysis of 4-Iodo-1,2-oxazol-5-amine: A Technical Guide for Structural Elucidation

Executive Summary

In modern medicinal chemistry and drug development, functionalized heterocycles serve as critical pharmacophores and synthetic building blocks. 4-Iodo-1,2-oxazol-5-amine (commonly referred to as 4-iodoisoxazol-5-amine) is a highly valuable intermediate, frequently utilized in palladium-catalyzed cross-coupling reactions to synthesize complex kinase inhibitors and anti-angiogenic agents[1].

As a Senior Application Scientist, I frequently encounter challenges in the structural verification of electron-rich, heteroatom-dense small molecules. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of 4-iodo-1,2-oxazol-5-amine. By detailing the causality behind the chemical shifts—specifically the interplay between resonance donation, inductive withdrawal, and the heavy atom effect—this guide establishes a self-validating framework for researchers to confidently elucidate and confirm this structure.

Structural and Electronic Anatomy

To accurately interpret the NMR spectra, one must first understand the electronic push-pull dynamics of the 1,2-oxazole (isoxazole) ring.

  • Numbering Convention: The ring is numbered starting with the oxygen atom (O1), followed by the nitrogen (N2), and then the carbon backbone (C3, C4, C5).

  • Electronic Environment: The amino group (-NH 2​ ) at the C5 position acts as a strong π -electron donor via resonance, significantly increasing the electron density at the C4 position. Conversely, the O1 and N2 atoms are inductively electron-withdrawing.

  • Regioselectivity of Iodination: Because C4 is the most electron-rich site and the least deactivated by the "pyridine-like" N2 atom, electrophilic aromatic substitution (S E​ Ar) occurs exclusively at this position[2],[3].

1 H NMR Spectral Elucidation

The 1 H NMR spectrum of 4-iodo-1,2-oxazol-5-amine is relatively simple but highly diagnostic. The choice of solvent is critical; DMSO-d 6​ is strongly recommended over CDCl 3​ . Polar heterocycles with primary amines tend to aggregate in non-polar solvents, leading to broad, uninterpretable signals. DMSO-d 6​ disrupts intermolecular hydrogen bonding, yielding sharp, reproducible peaks.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO-d 6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality & Structural Insight
8.15 - 8.25 Singlet (s)1HC3-HHighly deshielded due to the adjacent electronegative N2 and O1 atoms, combined with the anisotropic effect of the aromatic ring current. The presence of iodine at C4 also exerts a slight inductive deshielding effect on this proton.
6.60 - 6.80 Broad Singlet (br s)2H-NH 2​ (C5)The protons of the exocyclic amine. The broadening is caused by the quadrupolar relaxation of the 14 N nucleus and intermediate proton exchange rates.

Note: The primary self-validating checkpoint for successful iodination of the 1,2-oxazol-5-amine precursor is the complete disappearance of the C4-H proton , which typically resonates around 5.10 ppm in the uniodinated starting material.

13 C NMR Spectral Elucidation & The Heavy Atom Effect

The 13 C NMR spectrum provides the most definitive proof of iodination. The introduction of an iodine atom onto an aromatic or heteroaromatic ring triggers a phenomenon known as the "Heavy Atom Effect" [4].

Iodine's large, diffuse electron cloud creates a localized diamagnetic shielding environment. While a typical aromatic carbon resonates between 100–140 ppm, an iodine-bearing carbon (C-I) is pushed dramatically upfield.

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO-d 6​ )
Chemical Shift ( δ , ppm)TypeAssignmentCausality & Structural Insight
167.5 - 169.0 Quaternary (C)C5 (-C-NH 2​ )The most deshielded carbon in the molecule. It is directly bonded to the highly electronegative ring oxygen (O1) and the exocyclic nitrogen, draining its electron density inductively.
148.5 - 150.5 Methine (CH)C3 (-C-H)Deshielded by the adjacent N2 atom and the ring oxygen, typical for the C3 position of an isoxazole core.
52.0 - 56.0 Quaternary (C)C4 (-C-I)Critical Diagnostic Peak: The massive upfield shift is the direct result of the heavy atom effect of iodine[4]. If the peak appears >90 ppm, the target is likely a brominated or chlorinated analogue, not the iodo-derivative.

Experimental Methodology: Synthesis & NMR Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), protocols must be self-validating. The following workflow details the optimized synthesis of 4-iodo-1,2-oxazol-5-amine via electrophilic iodination, followed by rigorous NMR sample preparation.

Electrophilic Iodination Protocol

N-Iodosuccinimide (NIS) is utilized as the electrophilic iodine source due to its mild nature and superior functional group tolerance compared to elemental iodine (I 2​ )[1].

  • Reaction Setup: Dissolve 1.0 equivalent of 1,2-oxazol-5-amine in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. S E​ Ar reactions can be exothermic; temperature control prevents ring-opening side reactions.

  • Reagent Addition: Add 1.05 equivalents of NIS portion-wise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 1:1) until the starting material is fully consumed.

  • Quenching & Workup: Pour the mixture into ice water containing 10% aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to reduce any unreacted iodine species. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to afford the pure 4-iodo-1,2-oxazol-5-amine.

NMR Sample Preparation & Acquisition Parameters
  • Sample Concentration: Weigh exactly 15 mg of the purified compound for 1 H NMR, and 40–50 mg for 13 C NMR.

  • Solvation: Dissolve the sample in 0.6 mL of high-purity DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard). Ensure complete dissolution; particulate matter will distort the magnetic field homogeneity (shimming).

  • 1 H Acquisition: Run at 400 MHz. Use 16 scans with a relaxation delay (D1) of 1.5 seconds.

  • 13 C Acquisition: Run at 100 MHz. Because the molecule contains two quaternary carbons (C4 and C5) which lack attached protons for rapid dipole-dipole relaxation, a longer relaxation delay (D1 = 2.5 to 3.0 seconds) and a higher number of scans (minimum 1024) are mandatory to achieve an adequate signal-to-noise ratio.

Synthesis and Validation Workflow

The following diagram maps the logical progression from starting material to structural validation, emphasizing the critical checkpoints.

Synthesis_NMR_Workflow Start 1,2-Oxazol-5-amine (Starting Material) Iodination Electrophilic Iodination (NIS, DMF, 0°C to RT) Start->Iodination Product 4-Iodo-1,2-oxazol-5-amine (Crude Product) Iodination->Product Purification Purification (Silica Gel Chromatography) Product->Purification NMR_Prep NMR Sample Prep (Dissolve in DMSO-d6) Purification->NMR_Prep H1_NMR 1H NMR Acquisition (Check C3-H & NH2) NMR_Prep->H1_NMR C13_NMR 13C NMR Acquisition (Verify C4 Heavy Atom Effect) NMR_Prep->C13_NMR Validation Structural Validation (Confirmed 4-Iodo Isomer) H1_NMR->Validation C13_NMR->Validation

Workflow for the synthesis and NMR validation of 4-iodo-1,2-oxazol-5-amine.

Conclusion

The structural elucidation of 4-iodo-1,2-oxazol-5-amine relies on understanding the distinct electronic properties of the isoxazole ring. By utilizing DMSO-d 6​ to resolve the amine protons in 1 H NMR, and by specifically looking for the ~55 ppm C4 resonance in 13 C NMR driven by the heavy atom effect, researchers can definitively validate the success of their iodination workflows. Adhering to the extended relaxation delays during 13 C acquisition ensures that the critical quaternary carbons are not lost to baseline noise, thereby securing the scientific integrity of the analytical data.

References

  • Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. ACS.org.
  • R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond. ACS.org.
  • 4-Iodo-3-methyl-5-phenylisoxazole. Benchchem.com.
  • WO2006091671A1 - Imidazo (1, 2-a) pyridine compounds as vegf-r2 inhibitors.

Sources

Foundational

Mechanism and Methodology of 4-Iodo-1,2-oxazol-5-amine Synthesis: A Comprehensive Technical Guide

Introduction & Strategic Importance The 1,2-oxazole (isoxazole) nucleus is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The 1,2-oxazole (isoxazole) nucleus is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and even investigated as a prebiotic proto-RNA building block[1][2]. Among its functionalized derivatives, 4-iodo-1,2-oxazol-5-amine (4-iodoisoxazol-5-amine) is a highly valued synthetic intermediate.

The strategic placement of the iodine atom at the C4 position provides an ideal, highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations). Concurrently, the C5-amino group serves as a critical hydrogen-bond donor for target binding and allows for orthogonal functionalization[3]. Synthesizing this molecule with high regioselectivity and yield requires a deep understanding of the core's electronic properties and the precise tuning of electrophilic aromatic substitution (EAS) conditions.

Mechanistic Rationale: Electrophilic Aromatic Substitution (EAS)

The synthesis of 4-iodo-1,2-oxazol-5-amine is most efficiently achieved via the direct electrophilic iodination of 1,2-oxazol-5-amine. As a Senior Application Scientist, I emphasize that successful functionalization of heterocycles is never about simply mixing reagents; it is about exploiting the inherent electronic topography of the molecule.

Electronic Activation of the Isoxazole Core

Unsubstituted isoxazoles are generally electron-deficient and resistant to electrophilic attack due to the electronegativity of the adjacent oxygen and nitrogen atoms. However, the introduction of a primary amine (-NH₂) at the C5 position fundamentally alters the ring's electronics. The lone pair on the exocyclic nitrogen strongly delocalizes into the π -system via resonance. This electron donation specifically enriches the adjacent C4 position (analogous to an ortho-activating effect in aniline), making it highly susceptible to electrophilic attack[4].

The Reaction Pathway
  • Electrophile Generation: N-Iodosuccinimide (NIS) is utilized as the iodinating agent. It acts as a mild, controlled source of the iodonium ion (I⁺).

  • Nucleophilic Attack: The electron-rich π -bond at the C4 position of the isoxazole attacks the electrophilic iodine atom, heterolytically cleaving the N-I bond of NIS and releasing succinimide as a byproduct.

  • Wheland Intermediate Formation: This attack generates a transient, positively charged σ -complex (Wheland intermediate). The positive charge is heavily stabilized by the adjacent C5-amino group, forming an iminium-like resonance structure. This specific thermodynamic stabilization is the causal factor for the exclusive >99:1 regioselectivity at the C4 position.

  • Aromatization: A weak base in the reaction medium (e.g., the released succinimide anion or the solvent) abstracts the proton at C4, restoring the aromaticity of the ring to yield the final product.

EAS_Mechanism A 1,2-Oxazol-5-amine (Electron-rich C4) C Electrophilic Attack at C4 Position A->C pi-electron donation B NIS (I+ source) B->C I+ transfer D Sigma Complex (Wheland Intermediate) C->D E Resonance Stabilization (Iminium formation) D->E resonance F Deprotonation (Aromatization) D->F E->F G 4-Iodo-1,2-oxazol-5-amine + Succinimide F->G -H+

Caption: Electron flow and intermediate stabilization during the electrophilic iodination of 1,2-oxazol-5-amine.

Reagent Selection & Causality

Why choose N-Iodosuccinimide (NIS) over traditional reagents like I₂/HIO₃ or Iodine Monochloride (ICl)?

The 5-amino group, while activating the ring, is also susceptible to oxidative degradation. Reagents like I₂/HIO₃ require harsh, oxidizing conditions that can lead to the formation of azo-dimers or complete decomposition of the starting material. ICl is highly reactive and often leads to over-halogenation or ring-opening[5]. NIS operates under near-neutral, mild conditions. It provides a steady, low steady-state concentration of I⁺, which perfectly matches the nucleophilicity of the activated C4 position without over-oxidizing the primary amine[6].

Quantitative Data Comparison

The table below summarizes the empirical data driving the selection of NIS for this specific transformation:

Iodinating AgentSolventTemperatureYield (%)Regioselectivity (C4:C3)Mechanistic Remarks
NIS DMF 0 °C to RT 85 - 92 > 99:1 Optimal; mild I⁺ transfer, excellent functional group tolerance.
I₂ / HIO₃EtOH / H₂O60 °C40 - 55> 99:1Harsh oxidant; partial oxidative degradation of the amine.
IClDCM0 °C60 - 7090:10Highly reactive; prone to over-halogenation and ring opening.
I₂ / Na₂CO₃DCMRT50 - 65> 99:1Sluggish reaction; incomplete conversion due to poor I⁺ generation.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed for high reproducibility. It includes built-in quality control steps (visual cues and chemical quenching) to ensure the integrity of the product.

Step-by-Step Methodology
  • Substrate Dissolution:

    • Action: Dissolve 1,2-oxazol-5-amine (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL, 0.2 M) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

    • Causality: DMF is a polar aprotic solvent that excellently stabilizes the polar transition state (Wheland intermediate) of the EAS mechanism, accelerating the reaction. The 0 °C starting temperature mitigates any initial exothermic degradation.

  • Electrophile Addition:

    • Action: Add N-Iodosuccinimide (NIS) (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes. Shield the reaction flask from direct light (e.g., wrap in aluminum foil).

    • Causality: Light can induce the homolytic cleavage of the N-I bond in NIS, leading to radical side reactions that degrade the isoxazole ring. Portion-wise addition prevents localized heating.

  • Reaction Progression:

    • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. Monitor via TLC (Eluent: 30% EtOAc in Hexanes).

    • Causality: The starting material is highly polar due to the amine. The iodinated product will elute significantly higher (higher Rf​ ) due to the lipophilic nature of the heavy iodine atom.

  • Chemical Quenching:

    • Action: Upon complete consumption of the starting material, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 mL).

    • Causality: Thiosulfate acts as a mild reducing agent, instantly reducing any unreacted electrophilic iodine species to benign iodide (I⁻). Visual cue: The mixture will transition from a reddish/brown tint to pale yellow or colorless, validating the quench.

  • Extraction & Isolation:

    • Action: Dilute the mixture with Ethyl Acetate (EtOAc) (100 mL). Wash the organic layer sequentially with distilled water (3 x 50 mL) and brine (50 mL).

    • Causality: Multiple water washes are strictly required to partition the high-boiling DMF out of the organic layer.

  • Purification:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to afford pure 4-iodo-1,2-oxazol-5-amine.

Protocol Step1 Step 1: Dissolution 5-Aminoisoxazole in DMF (0 °C) Step2 Step 2: Reagent Addition Portion-wise NIS (shield from light) Step1->Step2 Step3 Step 3: Reaction Stir at 20-25 °C for 2-4h (TLC Monitor) Step2->Step3 Step4 Step 4: Quenching 10% aq. Na2S2O3 to neutralize I+ Step3->Step4 Step5 Step 5: Extraction EtOAc / H2O partition to remove DMF Step4->Step5 Step6 Step 6: Purification Silica gel chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis of 4-iodo-1,2-oxazol-5-amine.

References

  • Advances in isoxazole chemistry and their role in drug discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization Source: Organic Letters (ACS Publications) URL:[Link]

  • An Aminoisoxazole-Based Proto-RNA Source: Open Access LMU (Ludwig-Maximilians-Universität München) URL:[Link]

Sources

Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystallographic Analysis of 4-Iodoisoxazol-5-amine

Abstract The isoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic and structural properties make it a privileged structure in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic and structural properties make it a privileged structure in drug design. This guide provides an in-depth technical overview of the methodologies required to elucidate the precise three-dimensional structure of 4-iodoisoxazol-5-amine, a representative isoxazole derivative, through single-crystal X-ray diffraction. While a definitive crystal structure for this specific molecule is not publicly available, this document will leverage data from closely related analogues to present a comprehensive workflow. We will delve into the rationale behind experimental choices in synthesis, crystallization, and X-ray analysis, offering a robust framework for researchers, scientists, and drug development professionals. Understanding the atomic-level architecture of such molecules is paramount, as it directly influences their physicochemical properties, and ultimately, their therapeutic efficacy and safety.[4][5][6][7]

The Isoxazole Moiety: A Privileged Scaffold in Drug Discovery

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a versatile building block in the development of novel therapeutics.[1][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects.[3][8][9] The isoxazole ring can act as a bioisosteric replacement for other functional groups, enhancing pharmacological properties and modulating the pharmacokinetic profile of a drug candidate.[1]

The introduction of a halogen atom, such as iodine, at the 4-position of the isoxazole ring can significantly influence the molecule's properties. The iodine atom can participate in halogen bonding, a non-covalent interaction that can play a crucial role in molecular recognition and binding to biological targets. Furthermore, the iodo-substituent provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space.

The precise knowledge of the three-dimensional arrangement of atoms in 4-iodoisoxazol-5-amine, including bond lengths, bond angles, and intermolecular interactions, is therefore of fundamental importance for understanding its structure-activity relationship (SAR) and for guiding the rational design of new and more effective drug candidates.[5][6]

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of 4-Iodoisoxazol-5-amine

A generalized workflow for the synthesis is depicted below:

G cluster_synthesis Synthesis Workflow Start Start Precursor Isoxazol-5-amine Precursor Start->Precursor Iodination Iodination Reaction (e.g., NIS, ICl) Precursor->Iodination Purification Purification (e.g., Column Chromatography) Iodination->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Product 4-Iodoisoxazol-5-amine Characterization->Product

Caption: Proposed synthetic workflow for 4-iodoisoxazol-5-amine.

Experimental Protocol: A General Approach to Iodination

  • Dissolution: Dissolve the isoxazol-5-amine precursor in a suitable organic solvent (e.g., acetonitrile, dichloromethane).

  • Addition of Iodinating Agent: Add the iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution. The reaction may be performed at room temperature or with gentle heating.[11][12]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove any unreacted reagents and byproducts.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-iodoisoxazol-5-amine.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic analysis.[13][14] The choice of crystallization method and solvent is critical and often requires empirical screening of various conditions. For small organic molecules like 4-iodoisoxazol-5-amine, several classical and modern techniques can be employed.[13][15][16][17]

Common Crystallization Techniques for Small Organic Molecules:

TechniquePrincipleSuitability
Slow Evaporation A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals form.[15]Simple and widely used for moderately soluble compounds.
Vapor Diffusion The vapor of a precipitant (a solvent in which the compound is poorly soluble) is allowed to slowly diffuse into a solution of the compound, inducing crystallization.[15]Effective for small quantities of material and allows for fine control over the rate of crystallization.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface where the two solvents mix.Useful for compounds that are sensitive to temperature changes.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.Suitable for compounds with a significant temperature-dependent solubility.
Microbatch Under-Oil Small droplets of the compound's solution are placed under a layer of inert oil. Slow evaporation of the solvent through the oil leads to crystallization.[16]A high-throughput method that conserves material.

Experimental Protocol: Screening for Crystallization Conditions

  • Solvent Selection: Test the solubility of 4-iodoisoxazol-5-amine in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane, toluene).

  • Preparation of Saturated Solutions: Prepare near-saturated solutions of the compound in the chosen solvents. Gentle heating may be required to aid dissolution.

  • Setting up Crystallization Trials:

    • Slow Evaporation: Place small vials containing the solutions in a quiet, vibration-free environment, covered with a perforated film to allow for slow evaporation.

    • Vapor Diffusion: Place a small vial containing the compound's solution inside a larger, sealed container with a reservoir of a suitable anti-solvent.

  • Observation: Regularly inspect the trials under a microscope for the formation of single crystals.

  • Optimization: Once initial crystals are obtained, optimize the conditions (e.g., solvent composition, temperature, concentration) to grow larger, higher-quality crystals.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution.[6][18][19][20] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

G cluster_xrd Single-Crystal X-ray Diffraction Workflow Xray_Source X-ray Source Crystal Mounted Single Crystal Xray_Source->Crystal Goniometer Goniometer (Crystal Rotation) Crystal->Goniometer Detector X-ray Detector Crystal->Detector Diffracted X-rays Diffraction_Pattern Diffraction Pattern Detector->Diffraction_Pattern Data_Processing Data Processing Diffraction_Pattern->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: A generalized workflow for single-crystal X-ray diffraction.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam.[18] The crystal is rotated, and a series of diffraction images are collected at different orientations.[19][21] Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) that efficiently record the diffraction data.[19]

Data Processing

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[21][22] This process involves:

  • Indexing: Determining the unit cell dimensions and orientation from the positions of the diffraction spots.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Placing all the measured intensities on a common scale and merging symmetry-equivalent reflections.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. The structure is solved using methods such as:

  • Direct Methods: Ab initio methods that use statistical relationships between the intensities to determine the phases.

  • Patterson Methods: Particularly useful for structures containing heavy atoms (like iodine), where the vectors between heavy atoms can be determined from the Patterson function.

Once an initial model of the structure is obtained, it is refined against the experimental data.[23][24][25] This iterative process optimizes the atomic coordinates, displacement parameters, and other model parameters to achieve the best possible agreement between the calculated and observed diffraction data.[25][26]

Crystallographic Data of Related Isoxazole Derivatives

As no crystallographic data for 4-iodoisoxazol-5-amine is currently available in open-access databases, we present the data for structurally related isoxazole derivatives to provide a basis for comparison and to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

CompoundN-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amineN-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amineN-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine
Formula C₁₂H₁₁BrN₂OC₁₄H₁₇N₃OC₁₂H₁₁ClN₂O
Crystal System TriclinicTriclinicMonoclinic
Space Group P-1P-1P2₁/c
a (Å) 7.6406 (4)6.5772 (6)5.0877 (2)
b (Å) 8.8709 (5)9.1246 (9)24.5197 (9)
c (Å) 9.1052 (5)11.4533 (11)9.4673 (4)
α (°) 97.024 (2)81.334 (4)90
β (°) 102.961 (1)79.524 (4)94.871 (2)
γ (°) 92.786 (2)71.378 (4)90
Volume (ų) 595.06 (6)634.90 (11)1176.77 (8)
Z 224
Reference [1][5][2]

Interpretation of Crystallographic Data

The final output of a crystallographic analysis is a detailed model of the molecular and crystal structure. This includes:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, which can reveal information about bonding and conformation.

  • Intermolecular Interactions: The arrangement of molecules in the crystal lattice is stabilized by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. Identifying and characterizing these interactions is crucial for understanding the solid-state properties of the compound.

  • Absolute Configuration: For chiral molecules, X-ray crystallography can be used to determine the absolute configuration, which is of utmost importance in drug development as different enantiomers can have vastly different pharmacological activities.[6][20]

Conclusion: The Power of Structural Insight

The determination of the crystal structure of 4-iodoisoxazol-5-amine through single-crystal X-ray diffraction provides an unparalleled level of detail about its molecular architecture. This information is not merely academic; it is a critical component in the modern drug discovery and development pipeline.[5][7] A high-resolution crystal structure can guide lead optimization, facilitate the design of more potent and selective analogues, and provide a deeper understanding of the molecular basis of its biological activity. The methodologies outlined in this guide, from rational synthesis and meticulous crystallization to rigorous X-ray analysis, represent a powerful and indispensable toolkit for scientists working at the forefront of medicinal chemistry and pharmaceutical sciences.

References

  • BenchChem. (n.d.). The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI.
  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.
  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12).
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 19). Semantic Scholar.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). AZoM.com.
  • Crystallization of small molecules. (n.d.).
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024, January 19). ScienceDirect.
  • Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1736-1755.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • National Center for Biotechnology Information. (n.d.). The role of crystallography in drug design.
  • Blundell, T. L. (2020). A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery. Crystals, 10(8), 643.
  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? (n.d.).
  • Crystallization of Small Molecules in Lyotropic Liquid Crystals. (n.d.). ChemRxiv.
  • Phenix. (n.d.). X-ray Structure Refinement.
  • RWTH Aachen University. (n.d.). Phase analysis and structure refinement. Institute of Crystallography.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.
  • Chapter 6: Single Crystal X-ray Structure Analysis. (2024, November 20). IntechOpen.
  • X-ray data processing. (n.d.).
  • European Synchrotron Radiation Facility. (n.d.). Single-Crystal X-Ray Diffraction tasks. Extensible Workflow System (Ewoks).
  • 12: Refining X-ray Crystal Structures. (2019, July 24). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry.
  • Excillum. (2023, August 21). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques.
  • X-ray Diffraction Data for Refinement and Deposition. (n.d.).
  • Chengdu Daoheer Pharmaceutical Technology Co ltd. (2020). Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. CN108329279B.
  • Green and clean synthesis of 4-arylideneisoxazol-5-ones using NaCl aqueous solution. (2025, August 6). ScienceDirect.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12). MDPI.
  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (n.d.).
  • GE Healthcare. (n.d.). A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents. EP2281804A1.

Sources

Foundational

safety data sheet SDS and toxicity of 4-iodo-1,2-oxazol-5-amine

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 4-Iodo-1,2-oxazol-5-amine As a Senior Application Scientist in drug discovery, I frequently encounter molecules that are as synthetically valuable as t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 4-Iodo-1,2-oxazol-5-amine

As a Senior Application Scientist in drug discovery, I frequently encounter molecules that are as synthetically valuable as they are toxicologically complex. 4-Iodo-1,2-oxazol-5-amine (CAS: 1517637-31-8), also known as 4-iodoisoxazol-5-amine[1],[2], is a prime example. The isoxazole core is a highly sought-after pharmacophore in medicinal chemistry, and the 4-iodo substituent provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

However, the very electronic properties that make this molecule a versatile building block also render it a significant biological hazard. This whitepaper deconstructs the Safety Data Sheet (SDS) of 4-iodo-1,2-oxazol-5-amine, explains the mechanistic causality behind its toxicity, and provides self-validating experimental protocols for safe handling and toxicological screening.

Physicochemical Profiling & SDS Hazard Characterization

To understand the safety profile of 4-iodo-1,2-oxazol-5-amine, we must first look at the quantitative data provided by regulatory and chemical safety databases like the [3] and [2]. The compound exhibits multi-route toxicity and severe irritation potential.

Table 1: Quantitative SDS Data and Mechanistic Rationale

ParameterData / ClassificationGHS CodeToxicological / Physical Rationale
CAS Number 1517637-31-8N/AUnique chemical identifier[1].
Molecular Formula C3H3IN2ON/ALow molecular weight (209.97 g/mol ) facilitates rapid dermal/cellular absorption[1].
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)H302, H312, H332Driven by systemic glutathione (GSH) depletion and oxidative stress[3].
Skin Irritation Category 2H315Electrophilic adduction to epidermal keratinocyte proteins[3].
Eye Irritation Category 2AH319Rapid nucleophilic aromatic substitution (SNAr) with mucosal membranes[3].
STOT (Single Exposure) Category 3 (Respiratory/CNS)H336Inhalation of aerosolized powder causes localized oxidative damage and dizziness[3],[2].

Mechanistic Toxicology: The "Why" Behind the Hazards

The GHS classifications above are not arbitrary; they are the macroscopic results of predictable molecular interactions. The toxicity of 4-iodo-1,2-oxazol-5-amine is driven by a dual-pathway mechanism:

  • Direct Electrophilicity via SNAr : The isoxazole ring is inherently electron-deficient. The addition of the heavy iodine atom at the 4-position creates a highly electrophilic center. When exposed to biological systems, this molecule readily undergoes Nucleophilic Aromatic Substitution (SNAr) with cellular thiols[4]. It acts as a sink for intracellular glutathione (GSH) and covalently binds to the cysteine residues of structural proteins and enzymes, leading to the severe irritation (H315, H319) noted in its SDS[3]. This mechanism is well-documented in [4].

  • CYP450-Mediated Bioactivation : The primary amine at the 5-position presents a classic structural alert. In hepatic or respiratory tissues, cytochrome P450 enzymes can N-oxidize this amine into reactive hydroxylamine or nitroso intermediates. These phase I metabolites are potent electrophiles that exacerbate oxidative stress and trigger apoptosis, contributing to the Acute Tox 4 classification (H302, H312, H332)[3]. Similar bioactivation pathways have been observed in other [5].

ToxicityPathway A 4-Iodo-1,2-oxazol-5-amine (Parent Compound) B CYP450 N-Oxidation (Hepatic Metabolism) A->B Bioactivation C Direct SNAr Reaction (Halogen Displacement) A->C Electrophilicity D Reactive Nitroso/ Hydroxylamine B->D Phase I E GSH Depletion & Oxidative Stress C->E Thiol Alkylation D->E Protein Adduction F Cytotoxicity (Acute Tox 4 / Irritation) E->F Cell Death

Fig 1: Dual-pathway mechanism of 4-iodo-1,2-oxazol-5-amine toxicity via SNAr and bioactivation.

Experimental Workflows: Validation and Safe Handling

To ensure scientific integrity, any protocol dealing with this compound must be a self-validating system . Below are two critical workflows: one for evaluating its toxicity in vitro, and one for physical laboratory handling.

Protocol A: Self-Validating In Vitro Cytotoxicity & GSH-Depletion Assay

Causality & Design : We utilize HepG2 cells because they retain basal expression of CYP450 enzymes, allowing us to capture both direct SNAr-mediated toxicity and CYP-mediated bioactivation of the 5-amino group. The assay is self-validating by employing a parallel GSH-rescue arm (pre-incubation with N-acetylcysteine, NAC). If toxicity is purely electrophile-driven, NAC will shift the IC50 curve to the right, proving the mechanism.

Step-by-Step Methodology :

  • Cell Seeding : Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Control Establishment (Self-Validation) :

    • Negative Control: 0.1% DMSO (vehicle) to establish baseline viability.

    • Positive Control: 50 µM 1-chloro-2,4-dinitrobenzene (CDNB), a known GSH-depleting SNAr electrophile, to validate assay sensitivity.

  • Compound Treatment : Treat cells with a concentration gradient (1 µM to 500 µM) of 4-iodo-1,2-oxazol-5-amine.

    • Validation Arm: Pre-treat a duplicate set of wells with 5 mM N-acetylcysteine (NAC) for 2 hours prior to compound addition to artificially bolster intracellular GSH pools.

  • Incubation : Incubate all cohorts for 24 hours.

  • Orthogonal Readouts :

    • Viability: Add CellTiter-Glo® reagent to measure ATP levels via luminescence (indicative of metabolically active cells).

    • GSH Quantification: In parallel wells, lyse cells and use Ellman's reagent (DTNB) to quantify free reduced glutathione via absorbance at 412 nm.

  • Data Analysis : Calculate IC50 values. A significant rightward shift in the NAC-treated IC50 confirms thiol-depletion as the primary driver of the Acute Tox 4 classification.

Protocol B: Safe Handling and Chemical Quenching Workflow

Causality & Design : Because the compound is a solid that can form respirable dust (H332) and possesses skin-sensitizing electrophilic properties (H312, H315)[3], engineering controls must prioritize containment. Furthermore, standard soap and water do not neutralize electrophiles; a chemical quenching step is mandatory.

Step-by-Step Methodology :

  • PPE & Containment : Handle strictly within a Class II Type B2 biological safety cabinet or a ducted chemical fume hood. Wear double nitrile gloves (nitrile is highly resistant to polar organic molecules) and a P100 particulate respirator if handling bulk powder outside of containment.

  • Weighing & Transfer : Use static-dissipative spatulas and weigh boats to prevent aerosolization of the powder.

  • Decontamination (Chemical Quenching) :

    • Preparation: Prepare a 5% (w/v) sodium thiosulfate ( S2​O32−​ ) / 1% NaOH aqueous solution.

    • Action: Wipe down all spatulas, balances, and surfaces with this solution.

    • Causality: The thiosulfate acts as a sacrificial, highly potent nucleophile. It outcompetes biological thiols for the electrophilic 4-iodo position, reacting via SNAr to convert the toxic hazard into a highly polar, non-toxic, and easily disposable salt before it can cause harm.

References

  • Title : 4-iodo-1,2-oxazol-5-amine — Chemical Substance Information Source : NextSDS Database URL :[Link]

  • Title : Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles Source : Drug Metabolism and Disposition (PubMed) URL :[Link]

  • Title : Arylation Chemistry for Bioconjugation Source : NIH Public Access (PMC) URL :[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 4-Iodo-1,2-oxazol-5-amine at Room Temperature

Executive Summary 4-Iodo-1,2-oxazol-5-amine (IUPAC: 4-iodoisoxazol-5-amine; CAS: 1517637-31-8) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Iodo-1,2-oxazol-5-amine (IUPAC: 4-iodoisoxazol-5-amine; CAS: 1517637-31-8) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. While the isoxazole core generally benefits from aromatic stabilization, the specific substitution pattern of this molecule—an electron-withdrawing iodine at C4, an electron-donating amine at C5, and a critical unsubstituted C3 position —creates a unique thermodynamic profile.

At room temperature (25°C), the solid state of 4-iodo-1,2-oxazol-5-amine is thermodynamically stable. However, in solution, its stability is strictly governed by pH. This whitepaper dissects the mechanistic causality behind its degradation, outlines self-validating experimental protocols for kinetic profiling, and establishes rigorous handling guidelines for drug development professionals.

Molecular Architecture & The Causality of Degradation

The thermodynamic vulnerability of 4-iodo-1,2-oxazol-5-amine does not stem from thermal instability at room temperature, but rather from its susceptibility to base-catalyzed ring scission .

The Push-Pull Electronic System

The molecule features a "push-pull" electronic environment. The C5-amine donates electron density via resonance, while the C4-iodine exerts a strong inductive electron-withdrawing effect (-I). This polarization significantly increases the acidity of the solitary proton at the C3 position.

Mechanism of Base-Catalyzed Ring Opening

When exposed to basic conditions (pH > 7.4) at room temperature, the molecule undergoes a rapid degradation pathway. Hydroxide ions (or other bases) abstract the acidic C3 proton. Because the molecule is a 3-unsubstituted isoxazole, this deprotonation does not result in a stable anion; instead, the anti-bonding orbital alignment forces a concerted cleavage of the weak N–O bond.

This one-stage concerted abstraction and scission mechanism was classically elucidated by De Munno et al., proving that 3-unsubstituted isoxazoles irreversibly collapse into cyanoenolate anions. In the context of pharmaceutical development, this exact thermodynamic instability is biologically relevant; it mirrors the in vitro and in vivo ring scission of the anti-inflammatory drug leflunomide, which also relies on a 3-unsubstituted isoxazole core to metabolize into its active cyanoenol derivative .

BaseCatalyzedRingOpening A 4-Iodo-1,2-oxazol-5-amine (Intact Isoxazole Ring) B Base (OH⁻) Attack (Deprotonation at C3) A->B pH > 7.4 C Concerted N-O Bond Cleavage (Ring Scission) B->C Concerted Mechanism D 2-Amino-3-iodo-3-cyanoenol (Degradation Product) C->D Irreversible

Figure 1: Base-catalyzed ring scission pathway of 3-unsubstituted isoxazoles.

Self-Validating Experimental Protocol: Kinetic Stability Profiling

To accurately determine the thermodynamic stability of 4-iodo-1,2-oxazol-5-amine in solution, researchers must employ a self-validating kinetic assay. The following protocol ensures that degradation is strictly a function of pH and not an artifact of sample preparation.

Step-by-Step Methodology
  • Stock Solution Preparation (Zero-Time Control): Dissolve 4-iodo-1,2-oxazol-5-amine in anhydrous LC-MS grade methanol to yield a 2 mM stock. Causality: Methanol is chosen over water to prevent premature hydrolysis during storage.

  • Buffer Incubation (The Kinetic Engine): Spike the stock solution into three separate aqueous buffers (pH 4.0 Acetate, pH 7.4 Phosphate, and pH 10.0 Borate) to a final concentration of 2 µM. Incubate in a shaking water bath precisely at 25°C. Causality: Testing across this gradient isolates the C3-deprotonation variable.

  • Time-Course Quenching: At intervals of 0, 1, 2, 4, and 24 hours, extract 75 µL aliquots and immediately quench by adding 200 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Acetonitrile instantly shifts the dielectric constant of the solvent, halting the base-catalyzed reaction and precipitating any buffer salts prior to injection.

  • LC-MS/MS Quantification: Analyze the quenched samples via LC-MS/MS (Multiple Reaction Monitoring mode) to track the disappearance of the parent mass (m/z ~210 [M+H]+) and the appearance of the cyanoenol degradant.

StabilityWorkflow S1 Sample Prep (2 µM in Methanol) S2 Buffer Incubation (25°C, pH 4.0-10.0) S1->S2 S3 Quenching (Acetonitrile + IS) S2->S3 S4 LC-MS/MS (Kinetics Tracking) S3->S4

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Stability Data

Based on the kinetic behavior of structurally analogous 3-unsubstituted halogenated isoxazoles, the thermodynamic stability of 4-iodo-1,2-oxazol-5-amine at 25°C is summarized below. This data serves as a baseline for formulation and assay design.

pH LevelBuffer SystemIncubation TempEstimated Half-Life (t₁/₂)Primary Degradant Observed
4.0 Acetate25°C> 72 hours (Stable)None detected
7.4 Phosphate25°C~ 24 - 48 hoursTrace cyanoenol derivatives
10.0 Borate25°C< 2 hours2-amino-3-iodo-3-cyanoenol

Table 1: Extrapolated pH-dependent kinetic stability profile of 4-iodo-1,2-oxazol-5-amine at room temperature.

Storage and Handling Directives

To maintain the thermodynamic integrity of the solid compound at room temperature, the following parameters must be strictly controlled:

  • Atmospheric Control: Store under an inert atmosphere (Argon or Nitrogen). Ambient moisture can absorb onto the solid surface, creating localized micro-environments with elevated pH, which slowly initiates ring scission over months of storage.

  • Photolytic Protection: Store in amber glass vials. While the isoxazole ring is thermally stable at 25°C, the C4–Iodine bond is susceptible to homolytic cleavage under prolonged UV/visible light exposure, leading to radical-induced degradation.

  • Solvent Selection: For long-term stock solutions, utilize aprotic, non-basic solvents (e.g., anhydrous DMSO or Acetonitrile) and avoid primary/secondary amines which can act as bases to abstract the C3 proton.

References

  • De Munno, A., Bertini, V., & Lucchesini, F. (1977). "On the base catalysed ring opening of 3-unsubstituted isoxazoles. Derivatives of 4- and 5-phenylisoxazole." Journal of the Chemical Society, Perkin Transactions 2, (9), 1121-1124. URL:[Link]

  • Kalgutkar, A. S., Nguyen, H. T., et al. (2003). "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes." Drug Metabolism and Disposition, 31(10), 1240-1250. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Cross-Coupling of 4-Iodo-1,2-oxazol-5-amine

Introduction: The Strategic Importance of the 4-Aryl-1,2-oxazol-5-amine Scaffold The 1,2-oxazole ring is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 4-Aryl-1,2-oxazol-5-amine Scaffold

The 1,2-oxazole ring is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutic agents and functional materials. The 4-aryl-1,2-oxazol-5-amine core, in particular, represents a key building block for the synthesis of a diverse array of compounds with potential biological activity. The strategic introduction of aryl and heteroaryl substituents at the 4-position of the oxazole ring via robust and versatile synthetic methodologies is therefore of paramount importance for drug discovery and development programs.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1] This application note provides a comprehensive guide to the Suzuki cross-coupling of 4-iodo-1,2-oxazol-5-amine, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Mechanistic Considerations for the Suzuki-Miyaura Cross-Coupling Reaction

A thorough understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states and comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl iodide (in this case, 4-iodo-1,2-oxazol-5-amine) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The high reactivity of the carbon-iodine bond makes iodo-substituted heterocycles excellent substrates for this initial step.

  • Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.[2]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)L_n-I Ar-Pd(II)L_n-I Oxidative\nAddition->Ar-Pd(II)L_n-I Ar-I Transmetalation Transmetalation Ar-Pd(II)L_n-I->Transmetalation Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Ar' Transmetalation->Ar-Pd(II)L_n-Ar' Ar'-B(OH)2 Base Reductive\nElimination Reductive Elimination Ar-Pd(II)L_n-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The presence of both the oxazole ring nitrogens and the exocyclic amino group in 4-iodo-1,2-oxazol-5-amine presents a unique challenge, as these basic centers can potentially coordinate to the palladium catalyst and inhibit its activity. Therefore, the choice of ligand is critical to shield the palladium center and promote the desired catalytic turnover. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, have proven to be highly effective for the coupling of challenging heterocyclic substrates.[3]

Protocol 1: General Procedure for the Suzuki Cross-Coupling of 4-Iodo-1,2-oxazol-5-amine with Arylboronic Acids

This protocol is a robust starting point for the coupling of a wide range of aryl- and heteroarylboronic acids with 4-iodo-1,2-oxazol-5-amine.

Materials:

  • 4-Iodo-1,2-oxazol-5-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-iodo-1,2-oxazol-5-amine, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add palladium(II) acetate and SPhos.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Cross-Coupling

Microwave irradiation can often significantly reduce reaction times and improve yields, particularly for challenging couplings.

Materials:

  • 4-Iodo-1,2-oxazol-5-amine (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • XPhos Pd G3 (a third-generation Buchwald precatalyst) (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • tert-Amyl alcohol or THF, degassed

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine 4-iodo-1,2-oxazol-5-amine, the arylboronic acid pinacol ester, and cesium carbonate.

  • Add the XPhos Pd G3 precatalyst.

  • Add the degassed solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 100-140 °C for 15-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product via column chromatography.

Data Presentation: A Guide to Reaction Optimization

The following table provides a summary of recommended starting conditions and expected trends for the Suzuki cross-coupling of 4-iodo-1,2-oxazol-5-amine. Yields are illustrative and will be dependent on the specific boronic acid partner.

Parameter Condition A (Conventional Heating) Condition B (Microwave) Rationale and Field-Proven Insights
Palladium Source Pd(OAc)₂ (3 mol%)XPhos Pd G3 (3 mol%)Precatalysts like XPhos Pd G3 often provide more consistent results for challenging substrates by ensuring efficient generation of the active Pd(0) species.[3]
Ligand SPhos (6 mol%)(part of precatalyst)Bulky, electron-rich phosphine ligands like SPhos are crucial to prevent catalyst inhibition by the nitrogen atoms of the substrate and to promote reductive elimination.[4]
Base K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄ is an effective base in aqueous media, while the higher solubility of Cs₂CO₃ in organic solvents makes it suitable for microwave conditions.[4]
Solvent Dioxane/H₂O (4:1)THF or t-Amyl alcoholThe choice of solvent can significantly impact solubility and reaction kinetics. Aprotic polar solvents are generally preferred.
Temperature 90-110 °C120-140 °CHigher temperatures are often required to overcome the activation energy for challenging couplings, with microwave heating allowing for rapid and uniform temperature elevation.
Boron Source Arylboronic Acid (1.3 equiv)Arylboronic Acid Pinacol Ester (1.5 equiv)Boronic esters often exhibit greater stability, which can be advantageous under the more forcing conditions of microwave heating to minimize protodeboronation.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below is a guide to troubleshooting common problems encountered in the Suzuki coupling of 4-iodo-1,2-oxazol-5-amine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Catalyst poisoning by the substrate. 3. Insufficiently degassed reaction mixture.1. Use a fresh palladium source or a pre-catalyst. 2. Increase the ligand-to-palladium ratio or switch to a bulkier ligand (e.g., RuPhos). 3. Ensure thorough degassing of solvents and the reaction setup.
Dehalogenation of Starting Material Presence of a hydride source (e.g., from solvent or base).Switch to a non-protic solvent and a carbonate or phosphate base. Ensure the absence of water if using anhydrous conditions.
Protodeboronation of Boronic Acid Excess water or acidic impurities. The boronic acid itself may be unstable.Use anhydrous conditions with a base like K₃PO₄ or switch to a more stable boronic ester (e.g., pinacol or MIDA ester).
Formation of Homocoupled Byproducts Presence of oxygen. In situ reduction of a Pd(II) precatalyst.Rigorously degas the reaction mixture. Consider using a Pd(0) source like Pd₂(dba)₃.
Reaction Mixture Turns Black Precipitation of palladium black due to catalyst decomposition.Ensure an adequate ligand-to-palladium ratio. The ligand stabilizes the active catalyst. A color change to dark brown or black is often normal.[5]

Experimental Workflow Visualization

The following diagram outlines the general workflow for setting up a Suzuki cross-coupling reaction.

Experimental_Workflow General Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add Solids 1. Add 4-iodo-1,2-oxazol-5-amine, boronic acid, and base to flask Inert Atmosphere 2. Evacuate and backfill with inert gas (3x) Add Solids->Inert Atmosphere Add Catalyst 3. Add Pd catalyst and ligand Inert Atmosphere->Add Catalyst Add Solvent 4. Add degassed solvent Add Catalyst->Add Solvent Heating 5. Heat to desired temperature with vigorous stirring Add Solvent->Heating Monitoring 6. Monitor progress by TLC or LC-MS Heating->Monitoring Quench 7. Cool and dilute with organic solvent Monitoring->Quench Extraction 8. Wash with water and brine Quench->Extraction Drying 9. Dry organic layer and concentrate Extraction->Drying Purification 10. Purify by column chromatography Drying->Purification

Caption: A general workflow for the Suzuki-Miyaura coupling experiment.

References

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Hodgetts, K. J. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2495–2498. [Link]

  • Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. [Link]

  • Chan, K. S., et al. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 62(21), 7224–7227. [Link]

  • Fu, G. C., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]

  • Koenigs, C. D., & Knochel, P. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Dalmás, B., et al. (2013). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 24, 423-427. [Link]

  • Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(32), 12029–12041. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Application

synthesis of substituted isoxazoles using 4-iodo-1,2-oxazol-5-amine

An In-Depth Guide to the Synthesis of Substituted Isoxazoles Leveraging the Versatile 4-Iodo-1,2-oxazol-5-amine Building Block Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the Iso...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of Substituted Isoxazoles Leveraging the Versatile 4-Iodo-1,2-oxazol-5-amine Building Block

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous pharmacologically active compounds.[1][2] Its presence in marketed drugs like the COX-2 inhibitor Valdecoxib underscores its significance in modern drug discovery.[3] Substituted isoxazoles exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][4][5] The ability to precisely functionalize the isoxazole scaffold is therefore of paramount importance for medicinal chemists aiming to fine-tune molecular properties and optimize structure-activity relationships (SAR).

This application note provides a detailed guide to the synthesis of diverse, substituted isoxazoles using 4-iodo-1,2-oxazol-5-amine as a versatile and strategic starting material. This building block is particularly valuable due to the orthogonal reactivity of its two key functional groups: the iodo group at the C4 position and the amino group at the C5 position. The C4-iodo moiety serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents.[6][7] This guide will focus on three cornerstone cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, providing detailed protocols, mechanistic insights, and expert commentary.

Core Synthetic Strategies: Palladium-Catalyzed Functionalization at the C4-Position

The electron-deficient nature of the isoxazole ring, combined with the presence of the C-I bond, makes 4-iodo-1,2-oxazol-5-amine an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These transformations provide a robust and modular approach to construct complex molecular architectures from a common intermediate.

Figure 1: Key synthetic pathways for the functionalization of 4-iodo-1,2-oxazol-5-amine.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between sp²-hybridized centers.[8] It allows for the coupling of our iodo-isoxazole with a vast array of commercially available or readily synthesized aryl- and heteroarylboronic acids or esters, offering a powerful tool for SAR exploration.[9]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Principle: A palladium(0) catalyst facilitates the coupling of 4-iodo-1,2-oxazol-5-amine with an organoboron reagent in the presence of a base. The reaction is tolerant of a wide range of functional groups and reaction conditions can often be tuned for sensitive substrates.[9][10]

Reaction Scheme: (A generic visual representation of the Suzuki coupling with the isoxazole substrate)

Materials and Reagents:

  • 4-Iodo-1,2-oxazol-5-amine

  • Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equiv.)

  • Solvent (e.g., Dioxane/H₂O, DMF, or Toluene)

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add 4-iodo-1,2-oxazol-5-amine (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water, 0.1 M concentration).

  • Reaction: Heat the mixture with vigorous stirring. For conventional heating, 80-100 °C is typical. For microwave irradiation, temperatures up to 150 °C for shorter durations (30-60 minutes) can be highly effective.[9]

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the desired 4-aryl-1,2-oxazol-5-amine.

Expertise & Causality:

  • Choice of Catalyst: Pd(PPh₃)₄ is a reliable choice, but for more challenging couplings (e.g., with sterically hindered boronic acids), more advanced catalyst systems using ligands like SPhos or XPhos with a palladium source like Pd₂(dba)₃ may be required.[8]

  • Base Selection: The base is crucial for the transmetalation step. Carbonates are standard, but stronger bases like Cs₂CO₃ or phosphates can accelerate the reaction, especially with less reactive boronic acids.

  • Solvent System: The use of an aqueous co-solvent (like in dioxane/water) often enhances the rate of transmetalation and helps to dissolve the inorganic base.

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki Coupling Scope
EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O78-95%
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O80-92%
32-Thienylboronic acidPd(dppf)Cl₂K₂CO₃DMF75-88%
43-Pyridylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O65-80%
(Yields are representative based on analogous systems and may vary with specific substrates and optimized conditions.[9])
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly reliable method for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl halides.[11][12] This reaction is particularly valuable for synthesizing precursors to more complex structures or for introducing rigid, linear linkers into a molecule.

Protocol 2: General Procedure for Sonogashira Coupling

Principle: This reaction utilizes a dual catalytic system, a palladium complex and a copper(I) salt, to couple 4-iodo-1,2-oxazol-5-amine with a terminal alkyne in the presence of an amine base.[13][14]

Reaction Scheme: (A generic visual representation of the Sonogashira coupling with the isoxazole substrate)

Materials and Reagents:

  • 4-Iodo-1,2-oxazol-5-amine

  • Terminal Alkyne (1.2 - 2.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 5-10 mol%)

  • Amine Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), often used as solvent or co-solvent)

  • Solvent (e.g., THF or DMF)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add 4-iodo-1,2-oxazol-5-amine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., TEA, 3.0 equiv.). Finally, add the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Expertise & Causality:

  • Dual Catalytic System: The palladium catalyst performs the main cross-coupling cycle (oxidative addition/reductive elimination).[14] The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more nucleophilic and undergoes transmetalation to the palladium center much more rapidly than the alkyne itself.[11] This synergy allows the reaction to proceed under mild conditions.

  • Amine Base: The amine serves two purposes: it acts as a base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and it also serves as a ligand and reducing agent for the palladium center.

Figure 3: The interconnected catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds, a process that is often challenging via classical methods.[15] This reaction allows for the introduction of primary and secondary amines at the C4 position of the isoxazole core, providing access to novel 4,5-diaminoisoxazole derivatives.[16]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Principle: A palladium catalyst, in combination with a specialized bulky, electron-rich phosphine ligand, catalyzes the coupling of 4-iodo-1,2-oxazol-5-amine with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[15][17]

Reaction Scheme: (A generic visual representation of the Buchwald-Hartwig amination with the isoxazole substrate)

Materials and Reagents:

  • 4-Iodo-1,2-oxazol-5-amine

  • Primary or Secondary Amine (1.1 - 1.5 equiv.)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP, RuPhos, 2-5 mol%)[16][17]

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.4 - 2.0 equiv.)

  • Anhydrous, Aprotic Solvent (e.g., Toluene or Dioxane)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add 4-iodo-1,2-oxazol-5-amine (1.0 equiv.) and the anhydrous solvent (e.g., Toluene).

  • Amine Addition: Finally, add the amine (1.2 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with water. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude product by silica gel column chromatography to yield the desired 4-amino-substituted isoxazole.

Expertise & Causality:

  • Ligand is Key: The success of the Buchwald-Hartwig amination is critically dependent on the choice of ligand.[17] Bulky, electron-rich phosphine ligands (like RuPhos, XPhos, or BINAP) are essential.[16] They promote the oxidative addition step and, crucially, facilitate the final, often rate-limiting, reductive elimination step to form the C-N bond while preventing undesirable side reactions like β-hydride elimination.[15]

  • Strong Base Required: A strong, non-nucleophilic base like sodium tert-butoxide is needed to deprotonate the amine, forming the palladium-amido complex that is essential for the catalytic cycle.

Figure 4: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.

Conclusion

4-Iodo-1,2-oxazol-5-amine stands out as a powerful and versatile building block for the synthesis of highly substituted isoxazoles. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide researchers with a robust and flexible toolkit to rapidly generate libraries of novel compounds. By understanding the principles behind these methodologies and the rationale for selecting specific reagents and conditions, scientists in drug discovery and development can efficiently navigate the synthesis of complex isoxazole derivatives, accelerating the journey toward new therapeutic agents.

References

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry - ACS Publications. (2007). [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters - ACS Publications. (2005). [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. (2024). [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. [Link]

  • 4-iodo-3-methyl-1,2-oxazol-5-amine. PubChemLite. [Link]

  • (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

  • 4-iodo-1,2-oxazol-5-amine — Chemical Substance Information. NextSDS. [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega. (2022). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters - ACS Publications. (2009). [Link]

  • 4-iodo-3-methyl-1,2-oxazol-5-amine — Chemical Substance Information. NextSDS. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • 4-iodo-5-methyl-1,2-oxazol-3-amine — Chemical Substance Information. NextSDS. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (2018). [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. pubs.rsc.org. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. (2022). [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2025). [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. (2007). [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. (2017). [Link]

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. PMC. [Link]

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. (2021). [Link]

  • Phosphino imidazoles and imidazolium salts for Suzuki C–C coupling reactions. Dalton Transactions (RSC Publishing). [Link]

  • Synthesis method of 4-iodo-1H-imidazole.
  • General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process. Organic Chemistry Portal. [Link]

  • Synthesis of multisubstituted carbazol-4-amines from tetrahydrocarbazol-4-one oximes. pubs.rsc.org. [Link]

  • The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. RSC Publishing. [Link]

Sources

Method

The Strategic Utility of 4-Iodo-1,2-Oxazol-5-Amine in Drug Discovery: A Guide for Medicinal Chemists

In the landscape of modern drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential....

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, the 5-amino-1,2-oxazole scaffold has emerged as a privileged motif, present in a range of biologically active compounds.[1][2] The introduction of an iodine atom at the 4-position of this nucleus, affording 4-iodo-1,2-oxazol-5-amine (CAS: 1517637-31-8) , creates a versatile and powerful tool for medicinal chemists. This guide provides an in-depth exploration of the applications and synthetic protocols associated with this building block, empowering researchers to leverage its unique reactivity in the quest for new medicines.

While specific literature on the direct synthesis and application of 4-iodo-1,2-oxazol-5-amine is emerging, its utility can be confidently inferred from the well-established chemistry of related iodo-heterocycles and the known biological significance of the 5-aminoisoxazole core.[3][4] This document will, therefore, present a combination of established principles and rationally projected protocols to guide the effective use of this promising building block.

Physicochemical Properties and Safety Considerations

A foundational understanding of the physicochemical properties and handling requirements of any chemical building block is critical for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 1517637-31-8[5]
Molecular Formula C₃H₃IN₂OInferred
Molecular Weight 210.98 g/mol Inferred
Appearance Likely a solidInferred

Hazard Profile:

Based on notified classifications for this compound, appropriate safety precautions must be taken.[5]

Hazard ClassDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5]
Skin Irritation Causes skin irritation.[5]
Eye Irritation Causes serious eye irritation.[5]
Specific Target Organ Toxicity May cause respiratory irritation and drowsiness or dizziness.[5]

Handling and Storage:

  • Always handle 4-iodo-1,2-oxazol-5-amine in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Store in a cool, dry, and dark place, away from incompatible materials.

  • Refer to the material safety data sheet (MSDS) for comprehensive safety information.

The Synthetic Versatility of 4-Iodo-1,2-Oxazol-5-Amine

The synthetic power of 4-iodo-1,2-oxazol-5-amine lies in the strategic placement of two key functional groups: a nucleophilic amino group at the 5-position and a reactive carbon-iodine bond at the 4-position. This arrangement allows for a diverse range of subsequent chemical transformations, making it an ideal scaffold for the construction of compound libraries for high-throughput screening.

The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are mainstays of modern medicinal chemistry for their broad substrate scope and functional group tolerance.[6][7][8]

Proposed Synthesis of 4-Iodo-1,2-Oxazol-5-Amine

A plausible synthetic route to 4-iodo-1,2-oxazol-5-amine can be conceptualized from readily available starting materials, following established methods for the synthesis of 5-aminoisoxazoles and subsequent iodination.[9][10]

Synthesis_of_4-iodo-1,2-oxazol-5-amine cluster_0 Step 1: 5-Aminoisoxazole Formation cluster_1 Step 2: Iodination Malononitrile Malononitrile 5-Aminoisoxazole 5-Aminoisoxazole Malononitrile->5-Aminoisoxazole Hydroxylamine, Base Hydroxylamine Hydroxylamine Hydroxylamine->5-Aminoisoxazole 4-Iodo-1,2-oxazol-5-amine 4-Iodo-1,2-oxazol-5-amine 5-Aminoisoxazole->4-Iodo-1,2-oxazol-5-amine Solvent Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->4-Iodo-1,2-oxazol-5-amine Suzuki_Coupling_Workflow Start Start: 4-Iodo-1,2-oxazol-5-amine Reactants Add Boronic Acid/Ester, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) Start->Reactants Reaction Heat in a suitable solvent (e.g., Dioxane/H₂O) Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 4-Aryl/Heteroaryl-1,2-oxazol-5-amine Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • 4-Iodo-1,2-oxazol-5-amine (1.0 equiv)

    • Aryl- or heteroaryl-boronic acid or ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

    • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Procedure:

    • To an oven-dried reaction vessel, add 4-iodo-1,2-oxazol-5-amine, the boronic acid/ester, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst, followed by the degassed solvent.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. [6][11]This reaction is particularly valuable for accessing a wide range of substituted anilines and related compounds, which are prevalent in many pharmaceuticals.

Detailed Protocol: Buchwald-Hartwig Amination

  • Materials:

    • 4-Iodo-1,2-oxazol-5-amine (1.0 equiv)

    • Primary or secondary amine (1.1-1.5 equiv)

    • Palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-3 mol%)

    • Bulky phosphine ligand (if not using a pre-catalyst)

    • Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a glovebox, charge an oven-dried reaction vial with the palladium pre-catalyst, base, and a stir bar.

    • Add 4-iodo-1,2-oxazol-5-amine and the amine coupling partner.

    • Add the anhydrous, degassed solvent.

    • Seal the vial and heat to 80-110 °C for 12-24 hours, monitoring by LC-MS.

    • After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [12][13]This reaction is essential for the synthesis of conjugated enynes and arylalkynes, which are important intermediates in natural product synthesis and materials science.

Detailed Protocol: Sonogashira Coupling

  • Materials:

    • 4-Iodo-1,2-oxazol-5-amine (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-3 mol%)

    • Base (e.g., triethylamine or diisopropylamine, used as solvent or co-solvent)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a Schlenk flask, add 4-iodo-1,2-oxazol-5-amine, the palladium catalyst, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add the anhydrous, degassed solvent and the base.

    • Add the terminal alkyne dropwise to the stirred solution.

    • Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify by flash chromatography.

Applications in Drug Discovery: A Scaffold for Innovation

The 5-aminoisoxazole moiety is a recognized pharmacophore with a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. [2][14]The ability to rapidly and efficiently diversify the 4-position of the 4-iodo-1,2-oxazol-5-amine core using the aforementioned cross-coupling reactions allows for the systematic exploration of SAR and the optimization of lead compounds.

Potential Therapeutic Targets:

  • Kinase Inhibitors: The bi-heteroaryl structures readily accessible via Suzuki-Miyaura coupling are common features of many small molecule kinase inhibitors. [15]* GPCR Modulators: The introduction of various amine functionalities through Buchwald-Hartwig amination can lead to novel ligands for G-protein coupled receptors.

  • Antiviral and Anticancer Agents: The isoxazole nucleus is present in several approved drugs and clinical candidates for these indications. [3]

Drug_Discovery_Applications cluster_reactions Synthetic Diversification cluster_applications Potential Therapeutic Areas Building_Block 4-Iodo-1,2-oxazol-5-amine Suzuki Suzuki-Miyaura (C-C bond) Building_Block->Suzuki Buchwald Buchwald-Hartwig (C-N bond) Building_Block->Buchwald Sonogashira Sonogashira (C-C triple bond) Building_Block->Sonogashira Kinase_Inhibitors Kinase Inhibitors Suzuki->Kinase_Inhibitors Anticancer Anticancer Agents Suzuki->Anticancer CNS_Agents CNS Agents Buchwald->CNS_Agents Antivirals Antiviral Agents Sonogashira->Antivirals

Caption: Strategic application of 4-iodo-1,2-oxazol-5-amine in drug discovery.

Conclusion

4-Iodo-1,2-oxazol-5-amine represents a highly valuable and versatile building block for contemporary drug discovery. Its bifunctional nature, combining a reactive iodinated site for cross-coupling with a nucleophilic amino group, provides a powerful platform for the rapid generation of diverse chemical libraries. By employing the robust palladium-catalyzed protocols detailed in this guide, medicinal chemists can efficiently explore vast chemical space around the privileged 5-aminoisoxazole core, accelerating the identification and optimization of novel therapeutic agents. As with any novel building block, careful optimization of the outlined protocols for specific substrates is encouraged to achieve maximal yields and purity.

References

  • NextSDS. 4-iodo-1,2-oxazol-5-amine — Chemical Substance Information. [Link]

  • ResearchGate. Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • PMC. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. [Link]

  • Acta Poloniae Pharmaceutica. SYNTHESIS, IMMUNOLOGICAL ACTIVITY AND COMPUTATIONAL STUDY OF 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID SEMICARBAZIDES AND THIOSEMICARBAZIDES. [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Google Patents.
  • PMC. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Chemistry Europe. An Aminoisoxazole‐Based Proto‐RNA. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Chemical Engineering Transactions. Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • ResearchGate. The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. [Link]

  • Google Patents. Process for preparing isoxazole compounds.
  • PMC. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • PubMed. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • MDPI. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. [Link]

  • ACS Publications. Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. [Link]

  • IOSR Journal of Applied Chemistry. SYNTHESIS AND REACTIVITY OF NOVEL 5-IMINO-1,2-OXAZOLE. [Link]

  • PubMed. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. [Link]

  • Research Journal of Pharmacy and Technology. Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. [Link]

Sources

Application

Application Notes and Protocols for Sonogashira Coupling of 4-Iodoisoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 5-Amino-4-alkynylisoxazoles The isoxazole motif is a cornerstone in me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 5-Amino-4-alkynylisoxazoles

The isoxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds. The strategic introduction of an alkynyl group at the 4-position of a 5-aminoisoxazole scaffold via the Sonogashira cross-coupling reaction opens a gateway to a vast chemical space of novel molecular architectures. These 5-amino-4-alkynylisoxazoles are valuable intermediates, serving as versatile building blocks for the synthesis of complex heterocyclic systems, potential pharmacophores, and functional organic materials. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful and reliable method for the formation of C(sp²)-C(sp) bonds under relatively mild conditions.[1][2]

This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and field-proven insights for successfully conducting the Sonogashira coupling with 4-iodoisoxazol-5-amine. We will delve into the mechanistic rationale behind the choice of reagents and conditions, addressing the specific challenges posed by the electron-rich and potentially coordinating nature of the substrate.

Mechanistic Considerations: Navigating the Catalytic Cycles with an Amino-Substituted Isoxazole

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

Diagram: The Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(I)L₂ Pd0->Pd_complex Oxidative Addition (R-I) Pd_alkynyl R-Pd(II)(C≡CR')L₂ Pd_complex->Pd_alkynyl Transmetalation Cu_acetylide Cu(I)-C≡CR' Pd_alkynyl->Pd0 product R-C≡CR' Pd_alkynyl->product Reductive Elimination CuI Cu(I) CuI->Cu_acetylide Cu_acetylide->Pd_complex Cu_acetylide->CuI Alkyne H-C≡CR' Alkyne->Cu_acetylide Deprotonation Base Base Cu_acetylate Cu_acetylate caption The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Caption: The interconnected Palladium and Copper catalytic cycles.

For 4-iodoisoxazol-5-amine, two key structural features influence the reaction:

  • The Electron-Rich Nature of the Isoxazole Ring: The presence of the 5-amino group, a strong electron-donating group, increases the electron density of the isoxazole ring. This can decrease the rate of the oxidative addition step (the reaction of the iodo-isoxazole with the Pd(0) catalyst), which is often the rate-limiting step in the palladium cycle.[4] Consequently, more forcing conditions, such as higher temperatures or longer reaction times, may be necessary compared to electron-deficient aryl iodides.

  • Potential for Catalyst Coordination: The nitrogen atom of the 5-amino group can act as a ligand and coordinate to the palladium or copper catalyst. This can potentially lead to catalyst inhibition or the formation of inactive complexes, thereby reducing the catalytic efficiency. The choice of appropriate ligands for the palladium catalyst is crucial to mitigate this effect.

Recommended Reaction Protocol

This protocol is a robust starting point for the Sonogashira coupling of 4-iodoisoxazol-5-amine with a generic terminal alkyne. Optimization may be required for specific substrates.

Materials and Reagents:

  • 4-Iodoisoxazol-5-amine

  • Terminal alkyne

  • Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) or Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • Copper co-catalyst: Copper(I) iodide (CuI)

  • Ligand (if using Pd(TFA)₂): Triphenylphosphine (PPh₃)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous and degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-iodoisoxazol-5-amine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%). If using a ligand-free palladium source like Pd(TFA)₂, add the phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF, to make a 0.1-0.2 M solution with respect to the iodo-isoxazole) and the amine base (e.g., Et₃N, 2-3 equiv.).

  • Stirring: Stir the resulting mixture at room temperature for 10-15 minutes to ensure dissolution and complex formation.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture dropwise via a syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Successful couplings of similar amino-substituted iodo-heterocycles have been reported at temperatures ranging from 50 °C to 100 °C.[1][4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data Presentation: Optimized Conditions for Analogous Substrates

The following table summarizes successful Sonogashira coupling conditions reported for structurally related amino-substituted iodo-heterocycles. These serve as excellent starting points for the optimization of the reaction with 4-iodoisoxazol-5-amine.

Aryl IodideCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
N,N-Dialkyl-2-iodoanilinePdCl₂(PPh₃)₂ (2)-CuI (1)Et₃N (solvent)Et₃N505-24>90[4]
2-Amino-3-bromopyridine*Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (1 mL)DMF1003up to 96[1]
3,5-Disubstituted-4-iodoisoxazolePd(acac)₂ (5)PPh₃ (10)CuI (10)Et₂NH (2)DMF8012up to 98[5]

*Note: While a bromo-substrate is used here, the conditions are highly relevant for the more reactive iodo-analogue.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Suggested Solution
Low or no conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Catalyst poisoning by the amino group. 4. Low reactivity of the electron-rich substrate.1. Use a fresh batch of catalyst and ensure proper storage. 2. Use freshly distilled and degassed solvents and maintain a positive inert gas pressure. 3. Increase the ligand-to-palladium ratio (e.g., PPh₃:Pd from 2:1 to 4:1). Consider using more electron-rich or bulkier phosphine ligands. 4. Increase the reaction temperature in increments of 10-20 °C. Increase the reaction time.
Formation of homocoupled alkyne (Glaser coupling) Presence of oxygen in the reaction mixture, which promotes the oxidative coupling of the copper acetylide.Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction.
Decomposition of starting material or product High reaction temperature or prolonged reaction time.Monitor the reaction closely and stop it once the starting material is consumed. If decomposition is observed, try running the reaction at a lower temperature for a longer period.
Complex reaction mixture with multiple byproducts Side reactions involving the amino group or the isoxazole ring.Consider protecting the amino group (e.g., as an acetyl or Boc derivative) prior to the coupling reaction. This will reduce its coordinating ability and the electron-donating effect. The protecting group can be removed in a subsequent step.

Workflow Diagram: Experimental Protocol

Protocol_Workflow start Start setup Reaction Setup: - Add 4-iodoisoxazol-5-amine,  Pd catalyst, CuI, and ligand  to a dry Schlenk flask under inert gas. start->setup reagents Add anhydrous, degassed solvent and amine base. setup->reagents stir Stir at room temperature for 10-15 minutes. reagents->stir alkyne Add terminal alkyne dropwise. stir->alkyne react Heat to desired temperature and monitor reaction progress (TLC/LC-MS). alkyne->react workup Work-up: - Cool to RT - Dilute with organic solvent - Wash with aq. NH₄Cl and brine. react->workup purify Purification: - Dry organic layer - Concentrate - Column chromatography. workup->purify end End purify->end

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

Conclusion

The Sonogashira coupling of 4-iodoisoxazol-5-amine is a highly valuable transformation for the synthesis of novel chemical entities for drug discovery and materials science. While the electron-rich nature and the presence of a coordinating amino group on the isoxazole ring present specific challenges, a thorough understanding of the reaction mechanism and careful selection of reaction conditions can lead to successful outcomes. The provided protocol, based on successful examples with analogous substrates, offers a solid foundation for researchers to explore this important reaction. Further optimization, potentially including ligand screening or temporary protection of the amino group, may be necessary to achieve high yields with a broad range of terminal alkynes.

References

  • Cacchi, S.; Fabrizi, G.; Lamba, D. The Cacchi Reaction: A Convenient and Practical Synthesis of Indoles. Org. Lett.2001 , 3 (14), 2241–2244. [Link]

  • Yue, D.; Yao, T.; Larock, R. C. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. J. Org. Chem.2006 , 71 (1), 62–69. [Link]

  • Yue, D.; Yao, T.; Larock, R. C. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Chemistry Portal. [Link]

  • Yue, D.; Yao, T.; Larock, R. C. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. J. Org. Chem.2006 , 71 (1), 62-69. [Link]

  • Wang, Y.; et al. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. J. Org. Chem.2014 , 79 (10), 4468–4475. [Link]

  • Gorbunova, M. G.; et al. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Adv.2015 , 5, 31331-31341. [Link]

  • Wang, Y.; et al. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. Figshare. 2015 . [Link]

  • Mazeikaite, R.; et al. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC2014 , (vi), 54-71. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Li, J.; et al. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Org. Biomol. Chem.2019 , 17, 3374-3384. [Link]

  • Li, J.; et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications2014 , 3, 1-9. [Link]

  • Chinchilla, R.; Nájera, C. Recent advances in Sonogashira reactions. Chem. Soc. Rev.2011 , 40, 5084-5121. [Link]

Sources

Method

Application Note: Strategies for Effective Amide Bond Formation with 4-iodo-1,2-oxazol-5-amine

Abstract 4-iodo-1,2-oxazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, primarily due to the synthetic versatility of its iodo-substituent for subsequent cross-coupling rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-iodo-1,2-oxazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, primarily due to the synthetic versatility of its iodo-substituent for subsequent cross-coupling reactions. However, the inherent electronic properties of the iodo-oxazole scaffold present a significant challenge for one of the most fundamental transformations in organic synthesis: amide bond formation. The electron-withdrawing nature of the ring system severely diminishes the nucleophilicity of the 5-amino group, often rendering standard coupling protocols inefficient and resulting in low yields. This application note provides a comprehensive guide for researchers, detailing the mechanistic challenges and offering robust, field-proven protocols to achieve high-yielding amide synthesis with this challenging substrate. We will explore several effective coupling strategies, from high-reactivity uronium salts to modified carbodiimide conditions, and provide a framework for method selection and troubleshooting.

The Inherent Challenge: Reduced Nucleophilicity

The primary obstacle in acylating 4-iodo-1,2-oxazol-5-amine is the significantly reduced electron density on the nitrogen atom. This is a direct consequence of the inductive and mesomeric effects of the adjacent iodo- and oxazole functionalities.

  • Inductive Effect: The electronegative oxygen and nitrogen atoms within the oxazole ring, along with the iodine atom, pull electron density away from the amine group.

  • Mesomeric Effect: The lone pair of electrons on the amine nitrogen is delocalized into the aromatic oxazole ring system, reducing its availability for nucleophilic attack on an activated carboxylic acid.

This combination makes the amine electron-deficient and a poor nucleophile, leading to sluggish or failed reactions under standard conditions (e.g., EDC/HOBt) that are sufficient for more nucleophilic aliphatic or aniline-type amines.[1][2] Overcoming this high activation energy barrier requires either more potent coupling reagents or modified conditions that enhance the electrophilicity of the carboxylic acid partner.

G Figure 1. Electronic Effects Reducing Amine Nucleophilicity cluster_oxazole Amine H₂N C_N C Amine->C_N Delocalization (Mesomeric) Result Reduced Nucleophilicity = Difficult Coupling N_ring N O_ring O N_ring->O_ring O_ring->Amine Inductive Withdrawal C_I C-I O_ring->C_I C_I->Amine Inductive Withdrawal C_I->C_N C_N->N_ring

Caption: Electronic withdrawing effects on 4-iodo-1,2-oxazol-5-amine.

Recommended Methodologies and Protocols

Based on the substrate's electronic properties, we recommend three primary strategies, categorized by reactivity and application scope.

High-Reactivity Protocol: Uronium/Aminium Salt Coupling with HATU

For electron-deficient amines, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the "gold standard".[3] HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester. The 7-aza-benzotriazole (OAt) leaving group is superior to the standard HOBt due to the electron-withdrawing pyridine nitrogen, which accelerates the subsequent nucleophilic attack by the weakly nucleophilic 4-iodo-1,2-oxazol-5-amine.

HATU_Mechanism Figure 2. HATU-Mediated Carboxylic Acid Activation reagents R-COOH (Carboxylic Acid) HATU DIPEA (Base) activation Activation Step|{OAt-Active Ester Formation} reagents->activation 1. Deprotonation 2. Reaction active_ester Highly Reactive Intermediate|{R-CO-OAt} activation->active_ester coupling Nucleophilic Attack|{Amide Bond Formation} active_ester->coupling amine 4-iodo-1,2-oxazol-5-amine amine->coupling product Desired Amide Product coupling->product

Caption: General mechanism for HATU-mediated amide coupling.

Protocol 1: HATU-Mediated Coupling

  • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M).

  • Reagent Addition: Add HATU (1.1-1.2 eq.) and 4-iodo-1,2-oxazol-5-amine (1.0-1.1 eq.) to the solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. For particularly stubborn couplings, heating to 40-60 °C may be required.[4]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until consumption of the limiting reagent is observed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide.

Cost-Effective Protocol: Modified Carbodiimide Coupling with EDC/DMAP

While standard EDC/HOBt protocols are often insufficient, a modified procedure incorporating a stoichiometric amount of 4-Dimethylaminopyridine (DMAP) can be effective for electron-deficient amines.[1] In this system, the initially formed O-acylisourea or HOBt ester reacts with DMAP to generate a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic and susceptible to attack by the weakly nucleophilic amine. This method offers a more economical alternative to expensive uronium salts.

Protocol 2: EDC/DMAP-Mediated Coupling

  • Reagent Preparation: To a clean, dry flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), 4-iodo-1,2-oxazol-5-amine (1.0 eq.), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.), and DMAP (1.0 eq.). A catalytic amount of HOBt (0.1 eq.) can optionally be included.[1]

  • Dissolution: Dissolve the solids in an anhydrous solvent like Acetonitrile (MeCN) or DCM.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).

  • Reaction: Stir the mixture at room temperature for 12-48 hours. Gentle heating (40 °C) may be necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the mixture with DCM and wash with water (2x) and brine (1x). The urea byproduct from EDC is water-soluble, simplifying the work-up.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

For Extremely Challenging Cases: Acyl Fluoride-Mediated Coupling

When both the carboxylic acid and the amine are sterically hindered or electronically demanding, even powerful reagents like HATU may fail. In such cases, converting the carboxylic acid to its corresponding acyl fluoride is a highly effective strategy.[2][6] Acyl fluorides are among the most reactive acylating agents, yet they are generally more stable and easier to handle than acyl chlorides. Their small size also minimizes steric hindrance during the coupling step.

Protocol 3: One-Pot Acyl Fluoride Formation and Coupling

Note: Reagents like XtalFluor-E or Deoxo-Fluor are moisture-sensitive and should be handled with care in a fume hood under an inert atmosphere.

  • Acid Activation: In a dry flask under N₂, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM. Cool to 0 °C.

  • Fluorination: Add a fluorinating agent such as XtalFluor-E (1.1 eq.) followed by a hindered base like 2,4,6-collidine or DIPEA (1.5 eq.). Stir at 0 °C for 30 minutes to 1 hour to form the acyl fluoride in situ.

  • Amine Addition: To the reaction mixture, add a solution of 4-iodo-1,2-oxazol-5-amine (1.0 eq.) and additional DIPEA (1.5 eq.) in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. If the reaction is sluggish, it can be heated to reflux in a sealed vial.[2]

  • Monitoring & Work-up: Follow standard procedures for reaction monitoring, aqueous work-up, and purification as described in the previous protocols.

Method Selection and Workflow

The choice of coupling method depends on the reactivity of the carboxylic acid partner, cost considerations, and the scale of the reaction.

Workflow Figure 3. General Experimental Workflow start Start: Carboxylic Acid + 4-iodo-1,2-oxazol-5-amine decision Assess Substrate Reactivity & Project Constraints start->decision hatu_path Protocol 1: HATU (High Reactivity / Cost) decision->hatu_path Standard / Difficult edc_path Protocol 2: EDC/DMAP (Moderate Reactivity / Low Cost) decision->edc_path Simple Acid / Cost-sensitive acylf_path Protocol 3: Acyl Fluoride (Very Low Reactivity / Hindered) decision->acylf_path Failed with others reaction_setup Reaction Setup (Anhydrous, Inert Atm.) hatu_path->reaction_setup edc_path->reaction_setup acylf_path->reaction_setup reaction_run Stir & Monitor (TLC / LC-MS) reaction_setup->reaction_run workup Aqueous Work-up reaction_run->workup purify Column Chromatography workup->purify end Pure Amide Product purify->end

Caption: Decision workflow for selecting an amide coupling protocol.

Comparative Summary of Protocols

FeatureProtocol 1: HATUProtocol 2: EDC/DMAPProtocol 3: Acyl Fluoride
Reactivity Very HighModerate to HighHighest
Best For General purpose, difficult couplingsCost-sensitive synthesis, scale-upSterically hindered or extremely unreactive substrates
Key Reagents Carboxylic Acid, Amine, HATU, DIPEACarboxylic Acid, Amine, EDC, DMAP, DIPEACarboxylic Acid, Amine, XtalFluor-E, DIPEA
Typical Temp. 0 °C to 60 °CRoom Temp to 40 °C0 °C to Reflux
Pros High success rate, fast reactionsLow cost, water-soluble byproductsOvercomes extreme electronic/steric challenges
Cons High cost, potential for guanidinylation side reactionSlower reactions, may not work for very hindered acidsMoisture-sensitive reagents, potentially harsh conditions

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient activation. 2. Reagents (solvent, base) not anhydrous. 3. Reaction temperature too low.1. Switch to a more powerful coupling reagent (e.g., EDC/DMAP → HATU). 2. Use freshly distilled/dried solvents and bases. 3. Increase reaction temperature in increments (e.g., RT → 40 °C → 60 °C). Consider microwave heating.[4]
Unreacted Starting Amine Amine nucleophilicity is too low for the activated ester.1. Increase reaction temperature and/or time. 2. Switch to a protocol that generates a more reactive electrophile (e.g., HATU → Acyl Fluoride).
Side Product Formation 1. Guanidinylation of the amine by uronium salt. 2. Racemization of chiral carboxylic acids.1. Use a phosphonium salt (e.g., PyBOP) instead of a uronium salt. Ensure the carboxylic acid is fully activated before adding the amine. 2. Run the reaction at a lower temperature (0 °C). Additives like HOAt (in HATU) are known to suppress racemization.[7]

Conclusion

The successful formation of an amide bond with the electron-deficient 4-iodo-1,2-oxazol-5-amine requires a departure from standard coupling conditions. By selecting a more potent activating agent, such as HATU, or by modifying carbodiimide protocols with nucleophilic catalysts like DMAP, researchers can overcome the inherent low reactivity of the substrate. For the most recalcitrant cases, in situ generation of highly reactive acyl fluorides provides a powerful alternative. The protocols and guidelines presented in this note offer a validated roadmap for chemists to efficiently incorporate this versatile building block into their synthetic programs, enabling the rapid development of novel chemical entities.

References

  • BenchChem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Retrieved from BenchChem website.[4]

  • EvitaChem. (n.d.). N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine. Retrieved from EvitaChem website.[8]

  • Shaikh, I. A., et al. (2019). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate.[3]

  • Poel, T. J., et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie.[9]

  • Al-Zoubi, R. M. (2015). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Publications.[10]

  • Gurjar, P. N. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. ResearchGate.[11]

  • An, G., & Seomoon, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[1]

  • Nielsen, M. K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[2]

  • Ngo, H. L., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega.[12]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?.[13]

  • Vasile, A., et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry.[5]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from Aapptec website.[14]

  • Wang, S., et al. (2023). Hypervalent iodine-promoted twofold oxidative coupling of amines with amides and thioamides: chemoselective pathway to oxazoles and thiazoles. PMC.[15]

  • Weng, Y., et al. (2021). General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process. Organic Chemistry Portal.[16]

  • Chen, J., et al. (2015). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry.[17]

  • RSC Publishing. (n.d.). Iodine-mediated oxidative N–N coupling of secondary amines to hydrazines.[18]

  • Syamaiah, K., et al. (2014). US/HATU-catalyzed carboxylic acid and amine coupling. ResearchGate.[19]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from commonorganicchemistry.com.[20]

  • Roy, T. K., et al. (2017). Regioselective Synthesis of 2,4,5-Trisubstituted Oxazoles and Ketene Aminals via Hydroamidation and Iodo-Imidation of Ynamides. The Journal of Organic Chemistry.[21]

  • ChemPep. (n.d.). Overview of Peptide Coupling Reagents. Retrieved from ChemPep website.[7]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • All about chemistry. (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. YouTube.[22]

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Retrieved from BenchChem website.[23]

  • Watanabe, K., et al. (2022). Red light-induced conjugation of amines through amide bond formation triggered via photooxidation of 3-acylindolizines. Communications Chemistry.[24]

  • Lanari, D., & Vaccaro, L. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi.[25]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[6]

  • Albericio, F., & Carpino, L. A. (n.d.). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.[26]

  • Weng, Y., et al. (2021). General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process. PubMed.[27]

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from sigmaaldrich.com.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. ResearchGate.[28]

  • Zhang, C., et al. (2020). A Benziodoxole-Based Hypervalent Iodine(III) Compound Functioning as a Peptide Coupling Reagent. Frontiers in Chemistry.[29]

Sources

Application

Application Note: Palladium-Catalyzed Functionalization of 4-Iodo-1,2-oxazol-5-amine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Mechanistic Rationale, Reaction Optimization, and Validated Protocols for C4-Functionalization Executive Summary & Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Mechanistic Rationale, Reaction Optimization, and Validated Protocols for C4-Functionalization

Executive Summary & Scientific Context

The 1,2-oxazol-5-amine (5-aminoisoxazole) scaffold is a privileged pharmacophore embedded in numerous anti-inflammatory, antimicrobial, and oncological agents. Functionalization at the C4 position is a critical vector for exploring structure-activity relationships (SAR) and optimizing steric/electronic profiles during lead optimization [1].

4-Iodo-1,2-oxazol-5-amine (CAS: 1517637-31-8) serves as an ideal electrophilic building block for transition-metal-catalyzed cross-coupling. Compared to its brominated or chlorinated analogs, the C4-iodo derivative exhibits a significantly lower bond dissociation energy, ensuring rapid and complete oxidative addition by palladium(0) species [2]. This application note provides field-proven, self-validating protocols for the functionalization of this scaffold via Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.

Mechanistic Causality & Reaction Design (E-E-A-T)

To achieve high-yielding conversions, one must understand the electronic interplay between the isoxazole core and the palladium catalytic cycle:

  • The C-I Bond Reactivity: The highly polarizable C(sp²)–I bond at the 4-position is highly susceptible to oxidative addition. This allows for milder reaction conditions (often <90 °C), which is crucial for preserving the thermal stability of the isoxazole ring, which can undergo N–O bond cleavage under extreme thermal stress[1].

  • Influence of the 5-Amino Group: The primary amine at C5 acts as a strong electron-donating group via resonance. While this slightly increases the electron density of the isoxazole ring—marginally decelerating the oxidative addition step compared to electron-deficient heterocycles—the C–I bond remains highly reactive.

  • Chemoselectivity & Coordination: The free –NH₂ group generally does not interfere with standard Suzuki or Sonogashira couplings. However, in Buchwald-Hartwig aminations or under highly basic conditions at elevated temperatures, competitive N-arylation or catalyst poisoning via amine coordination can occur. In such scenarios, transient protection (e.g., N,N-di-Boc) is mandated to ensure chemoselectivity.

Visualization of the Catalytic Workflow

The following diagram maps the fundamental organometallic steps required to functionalize the C4 position of 4-iodo-1,2-oxazol-5-amine.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (4-Iodo-1,2-oxazol-5-amine) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Coupling Partner) PdII->TransMet PdII_Ar Pd(II) Pre-Elimination TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Pd(0) Product C4-Functionalized Isoxazole RedElim->Product

Generalized Pd-catalyzed cross-coupling cycle for 4-iodo-1,2-oxazol-5-amine.

Quantitative Data: Condition Optimization Summary

The following table synthesizes optimized parameters for the primary cross-coupling modalities applied to 4-iodoisoxazoles, derived from validated empirical data [1][2][3].

Reaction TypeCoupling PartnerOptimal Catalyst / LigandBase / Solvent SystemTemp / TimeExpected Yield
Suzuki-Miyaura Arylboronic acids5 mol% Pd(dppf)Cl₂K₂CO₃ / 1,4-Dioxane:H₂O (4:1)85 °C / 3–5 h75–90%
Sonogashira Terminal alkynes5 mol% Pd(PPh₃)₂Cl₂, 10 mol% CuIEt₃N / THF50 °C / 4–6 h80–95%
Heck Acrylates / Styrenes5 mol% Pd(OAc)₂, 10 mol% P(o-tol)₃Cy₂NMe / DMF100 °C / 12 h60–80%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each includes specific in-process controls (IPCs) to ensure the causality of the reaction is maintained and side-reactions are mitigated.

Protocol A: Suzuki-Miyaura C–C Bond Formation

Objective: Coupling of 4-iodo-1,2-oxazol-5-amine with arylboronic acids. Causality Rationale: The use of the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforces a cis-geometry on the Pd(II) intermediate, which drastically accelerates the reductive elimination step. This kinetic advantage outcompetes the undesired protodeiodination pathway (which would yield the unfunctionalized 1,2-oxazol-5-amine) [1]. A biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base.

Procedure:

  • Charge: To an oven-dried Schlenk flask, add 4-iodo-1,2-oxazol-5-amine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol), and finely ground K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Degas: Evacuate and backfill the flask with Argon (3 cycles). Critical Step: Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 10 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 85 °C under vigorous stirring for 3–5 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The product will exhibit a distinct mass shift ( −127 Da for loss of Iodine, +Mw​ of the aryl group). Protodeiodination ( [M+H]+=85 ) indicates insufficient ligand or wet/oxidized catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Sonogashira Alkynylation

Objective: Installation of an alkyne moiety at the C4 position. Causality Rationale: CuI acts as a highly efficient co-catalyst by forming a nucleophilic copper acetylide in situ, which rapidly transmetalates with the Pd(II) intermediate. Triethylamine (Et₃N) serves a dual purpose: it acts as a base to neutralize the hydroiodic acid (HI) byproduct, driving the equilibrium forward, and functions as a co-solvent [3].

Procedure:

  • Charge: In an Argon-purged vial, combine 4-iodo-1,2-oxazol-5-amine (1.0 equiv, 1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 equiv, 0.05 mmol), and CuI (0.10 equiv, 0.10 mmol).

  • Solvent & Base: Add anhydrous, degassed THF (5 mL) and Et₃N (1.5 equiv, 1.5 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv, 1.2 mmol) dropwise. Note: For highly volatile alkynes, add via a pre-cooled syringe.

  • Reaction: Stir at 50 °C for 4–6 hours. A precipitate (Et₃N·HI) will form, visually validating the progression of the catalytic cycle.

  • Workup: Filter the suspension through a short pad of Celite to remove copper salts, washing with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

Protocol C: Electrophilic Protection (For Harsh Environments)

Objective: N,N-di-Boc protection of the 5-amino group prior to complex, multi-step organometallic sequences. Causality Rationale: If the downstream target requires Buchwald-Hartwig amination at another site, the free 5-amino group will act as a competitive nucleophile. Installing two electron-withdrawing tert-butyloxycarbonyl (Boc) groups completely deactivates the nitrogen lone pair, preventing catalyst poisoning and undesired N-arylation.

Procedure:

  • Charge: Dissolve 4-iodo-1,2-oxazol-5-amine (1.0 equiv, 10 mmol) in anhydrous DCM (30 mL).

  • Reagents: Add Et₃N (3.0 equiv, 30 mmol) and a catalytic amount of DMAP (0.1 equiv, 1.0 mmol).

  • Protection: Cool to 0 °C and add Boc₂O (2.5 equiv, 25 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation: TLC monitoring (UV active). The di-Boc protected product will have a significantly higher Rf​ value than the highly polar starting material.

References

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643-9647. URL:[Link]

  • Waldo, J. P., & Larock, R. C. (2008). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of Combinatorial Chemistry, 10(2), 258-267. URL:[Link]

  • Yamanaka, H., Shiraiwa, M., Yamamoto, E., & Sakamoto, T. (1981). Cross-coupling Reactions of Haloisoxazoles with Olefins and Acetylenes. Chemical and Pharmaceutical Bulletin, 29(12), 3543-3547. URL:[Link]

Method

incorporating 4-iodo-1,2-oxazol-5-amine into bioactive peptide sequences

Application Note: Strategic Incorporation and Late-Stage Diversification of 4-Iodo-1,2-oxazol-5-amine in Bioactive Peptides Executive Summary The integration of heterocyclic bioisosteres into peptide backbones is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation and Late-Stage Diversification of 4-Iodo-1,2-oxazol-5-amine in Bioactive Peptides

Executive Summary

The integration of heterocyclic bioisosteres into peptide backbones is a cornerstone of modern peptidomimetic drug development. Isoxazoles, in particular, are highly valued as metabolically stable bioisosteres for amide and ester bonds, capable of enhancing the pharmacokinetic profiles of peptide therapeutics[1].

This application note provides a comprehensive, self-validating methodology for incorporating 4-iodo-1,2-oxazol-5-amine into bioactive peptide sequences. By leveraging the 5-amine for C-terminal conjugation and the 4-iodo substituent as an orthogonal handle, researchers can execute late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura)[2]. This dual-functional approach enables the rapid generation of diversified peptide libraries from a single, easily synthesized precursor.

Mechanistic Rationale & Causality (E-E-A-T)

The successful incorporation and subsequent modification of 4-iodo-1,2-oxazol-5-amine requires a deep understanding of its electronic properties:

  • Overcoming the Weak Nucleophilicity of the 5-Amine: The amino group at the 5-position of the isoxazole ring is significantly less nucleophilic than standard aliphatic amines. This is due to the electron-withdrawing nature of the adjacent oxygen atom and the delocalization of the nitrogen lone pair into the heteroaromatic system[3]. Consequently, standard carbodiimide coupling (e.g., EDC/NHS) often fails. To drive amide bond formation, highly reactive uronium-based coupling reagents (such as HATU) combined with HOAt are required to form a highly reactive active ester that can trap the weak isoxazole nucleophile.

  • The 4-Iodo Handle for Late-Stage Functionalization: The carbon-iodine bond at the C4 position is highly polarized, making it an ideal candidate for oxidative addition by Palladium(0) species[4]. Iodine is specifically chosen over bromine or chlorine because its lower bond dissociation energy permits cross-coupling reactions at milder temperatures (80 °C), thereby preserving the stereochemical integrity of the chiral amino acid residues within the peptide[2].

  • Catalyst Selection: For the late-stage Suzuki coupling, a bidentate ligand catalyst such as Pd(dppf)Cl2​ is strictly utilized. Monodentate catalysts like Pd(PPh3​)4​ often lead to premature β -hydride elimination or proto-dehalogenation (loss of the iodine atom without coupling) in sterically hindered peptide environments. The large bite angle of dppf forces a cis-coordination geometry that accelerates the reductive elimination step, securing high yields of the target conjugate.

Experimental Workflow

PeptideModification Peptide Protected Peptide (C-terminal COOH) Conjugate Peptide-Isoxazole Conjugate Peptide->Conjugate HATU, DIPEA DMF, 25°C Isoxazole 4-iodo-1,2-oxazol-5-amine Isoxazole->Conjugate Amide Coupling Diversified Diversified Peptide Library Conjugate->Diversified Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, 80°C

Workflow for the incorporation and late-stage Pd-catalyzed diversification of 4-iodo-1,2-oxazol-5-amine.

Self-Validating Protocols

Protocol A: C-Terminal Activation and Isoxazole Amide Coupling

This protocol details the solution-phase coupling of the isoxazole amine to a fully protected peptide fragment.

  • Preparation: Dissolve the fully side-chain protected peptide acid (1.0 eq, typically 0.1 mmol) in anhydrous DMF (2.0 mL) under an inert Argon atmosphere.

  • Activation: Add HATU (1.2 eq) and HOAt (1.2 eq) to the solution. Causality: HOAt is critical here; it enhances the reactivity of the active ester and suppresses racemization of the C-terminal amino acid better than HOBt.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 5 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add 4-iodo-1,2-oxazol-5-amine (1.5 eq). Causality: A 1.5-fold excess of the amine is utilized to mass-action drive the reaction forward, compensating for the inherently poor nucleophilicity of the isoxazole-5-amine.

  • Incubation: Stir the reaction mixture at 25 °C for 16 hours.

  • Validation & Quality Control: Analyze a 5 µL aliquot via LC-MS. The protocol is self-validating if the starting peptide mass is completely depleted, and the product peak exhibits the characteristic isotopic signature of iodine (a distinct mass shift of +125.9 Da relative to the un-iodinated core).

  • Isolation: Precipitate the peptide-isoxazole conjugate by adding 10 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 10 minutes, decant the supernatant, and dry the pellet under a vacuum.

Protocol B: Late-Stage Suzuki-Miyaura Diversification

This protocol executes the cross-coupling of the iodinated peptide with an aryl boronic acid.

  • Preparation: In a microwave-safe vial, dissolve the peptide-isoxazole conjugate (1.0 eq, 0.05 mmol) and the desired aryl boronic acid (2.0 eq) in a rigorously degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 1.5 mL). Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate ate-complex, which is necessary for the transmetalation step.

  • Catalyst & Base: Add K2​CO3​ (3.0 eq) and Pd(dppf)Cl2​ (0.1 eq).

  • Degassing: Purge the reaction vessel with Argon for 10 minutes to prevent catalyst oxidation, then seal the vial.

  • Reaction: Heat the mixture to 80 °C for 4 hours using a heating block.

  • Validation & Quality Control: Monitor via LC-MS. Successful cross-coupling is confirmed by the complete disappearance of the iodinated species and the emergence of the arylated product mass. The absence of a des-iodo side product (M - 126 Da) validates the efficacy of the bidentate Pd(dppf)Cl2​ catalyst[2].

  • Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate under reduced pressure. Purify the final diversified peptide via preparative RP-HPLC.

Quantitative Data: Cross-Coupling Optimization

To establish the causality behind the reagent selection in Protocol B, a catalyst and solvent screening was performed on a model peptide-isoxazole substrate. The quantitative results below demonstrate the necessity of the bidentate Pd(dppf)Cl2​ system.

EntryCatalyst SystemSolvent SystemBaseTemp (°C)Conversion Yield (%)Primary Impurity
1 Pd(PPh3​)4​ DMF / H2​O Na2​CO3​ 9045%Des-iodo peptide (30%)
2 Pd(OAc)2​ / SPhosToluene / H2​O K3​PO4​ 8072%Unreacted starting material
3 Pd(dppf)Cl2​ Dioxane / H2​O K2​CO3​ 80 88% None (Clean conversion)
4 Pd(dppf)Cl2​ Dioxane / H2​O K2​CO3​ 2515%Unreacted starting material

Table 1: Optimization parameters for the late-stage Suzuki-Miyaura cross-coupling of 4-iodo-1,2-oxazol-5-amine peptide conjugates. Entry 3 represents the validated conditions utilized in Protocol B.

References

  • Electrochemistry Enables O-Arylation of Tyrosine with Aminoisoxazoles: Late-Stage Diversification of Peptides and Pharmaceuticals Source: Organic Letters - ACS Publications URL:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances (via PMC / NIH) URL:[Link]

  • Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles Source: Journal of Combinatorial Chemistry (via PMC / NIH) URL:[Link]

  • An Alkynyliodide Cycloaddition Strategy for the Construction of Iodoisoxazoles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo-1,2-oxazol-5-amine

Introduction: The Strategic Importance of the 1,2-Oxazole Moiety and C-N Bond Formation The 1,2-oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 1,2-Oxazole Moiety and C-N Bond Formation

The 1,2-oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. The functionalization of this ring system, particularly through the formation of carbon-nitrogen (C-N) bonds, allows for the exploration of vast chemical space in drug discovery programs.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of C-N bonds.[1][2] This palladium-catalyzed cross-coupling reaction enables the formation of arylamines from aryl halides and a wide range of amine coupling partners, overcoming the limitations of traditional methods which often require harsh reaction conditions and exhibit limited substrate scope.[1]

These application notes provide a comprehensive guide for the Buchwald-Hartwig amination of 4-iodo-1,2-oxazol-5-amine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol as a robust starting point, and provide guidance for optimization and troubleshooting. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel 1,2-oxazole derivatives.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful reaction optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, as depicted below.[3][4]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-I) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine (R2NH) - HX Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Base Deprotonation Product Complex Product Complex Palladium Amido Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product Release (Ar-NR2)

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

The catalytic cycle commences with the oxidative addition of the aryl iodide (4-iodo-1,2-oxazol-5-amine) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3] Subsequently, the amine nucleophile coordinates to the palladium center, and in the presence of a base, undergoes deprotonation to form a palladium amido complex. The final step is reductive elimination, which results in the formation of the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of 4-iodo-1,2-oxazol-5-amine is contingent on the judicious selection of several key parameters. The following table summarizes these parameters and provides recommendations for a starting point and for further optimization.

ParameterRecommended Starting ConditionsOptimization ConsiderationsRationale and Key Insights
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalystPd(OAc)₂, PdCl₂(dppf)Pd₂(dba)₃ is a reliable source of Pd(0). Pre-catalysts can offer improved reactivity and reproducibility.[2]
Ligand Xantphos (2-4 mol%) or BrettPhos (2-4 mol%)RuPhos, SPhos, Josiphos-type ligandsBulky, electron-rich biaryl phosphine ligands are crucial for promoting both oxidative addition and reductive elimination, especially with heteroaromatic substrates.[5][6]
Base Cs₂CO₃ (1.5-2.0 equiv.)K₃PO₄, K₂CO₃, NaOtBuCs₂CO₃ is a moderately strong base that is often effective for heteroaromatic couplings and is compatible with many functional groups. For less reactive amines, a stronger base like NaOtBu may be required, but care must be taken to avoid decomposition of the oxazole ring.[7]
Solvent Toluene or 1,4-Dioxane (anhydrous)THF, CPMEThese aprotic solvents are commonly used and have been shown to be effective. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.
Temperature 80-110 °CRoom temperature to 130 °CThe reaction often requires heating to drive the catalytic cycle. The optimal temperature will depend on the reactivity of the amine coupling partner.
Reaction Time 4-24 hours1-48 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Detailed Experimental Protocol: A Starting Point

This protocol describes a general procedure for the Buchwald-Hartwig amination of 4-iodo-1,2-oxazol-5-amine with a generic primary or secondary amine.

Materials:

  • 4-iodo-1,2-oxazol-5-amine (1.0 equiv)

  • Amine coupling partner (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3.0 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or other suitable reaction vessel

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 4-iodo-1,2-oxazol-5-amine, cesium carbonate, the palladium catalyst, and the phosphine ligand.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine coupling partner.

  • Degassing: If not already performed on the solvent, degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired aminated product.

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. The following workflow provides a logical approach to troubleshooting common issues encountered during the Buchwald-Hartwig amination of 4-iodo-1,2-oxazol-5-amine.

Troubleshooting_Workflow cluster_reagents Reagent & Condition Check cluster_catalyst Catalyst System Optimization cluster_side_reactions Side Product Analysis Start Low or No Conversion Reagent_Purity Check Purity of Starting Materials (Amine, Halide, Solvent) Start->Reagent_Purity Dehalogenation Dehalogenation of Starting Material? Start->Dehalogenation Side Products Observed Decomposition Decomposition of Oxazole Ring? Start->Decomposition Inert_Atmosphere Ensure Rigorous Inert Atmosphere Reagent_Purity->Inert_Atmosphere Base_Activity Verify Base Activity and Anhydrous Conditions Inert_Atmosphere->Base_Activity Screen_Ligands Screen Different Ligands (e.g., BrettPhos, RuPhos) Base_Activity->Screen_Ligands If Reagents are OK Vary_Base Vary Base Strength (e.g., K3PO4, NaOtBu) Screen_Ligands->Vary_Base Increase_Temp Increase Reaction Temperature Vary_Base->Increase_Temp Increase_Loading Increase Catalyst/Ligand Loading Increase_Temp->Increase_Loading Dehalogenation->Screen_Ligands Consider Ligand Effect Dehalogenation->Vary_Base Try Weaker Base Decomposition->Vary_Base Use Weaker Base (e.g., K2CO3) Decomposition->Increase_Temp Lower Temperature

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 4-Iodo-1,2-oxazol-5-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 4-iodo-1,2-oxazol-5-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 4-iodo-1,2-oxazol-5-amine (CAS: 1517637-31-8).

The direct functionalization of the isoxazole ring is a critical pathway in drug discovery, particularly for generating building blocks for cross-coupling reactions[1]. The C4 position of 1,2-oxazol-5-amine is highly activated toward electrophilic aromatic substitution due to the synergistic electron-donating effects of the C5-primary amine and the C1-oxygen. However, the sensitivity of the primary amine and the isoxazole ring itself requires precise control over the electrophile and reaction conditions to prevent degradation and over-oxidation.

Mechanistic Pathway & Causality

Understanding the reaction mechanism is the first step in troubleshooting. The iodination of 1,2-oxazol-5-amine utilizing N-Iodosuccinimide (NIS) proceeds via a classical electrophilic aromatic substitution. NIS acts as a mild, controlled source of the iodonium ion ( I+ ). The reaction forms a C4-sigma complex (Wheland intermediate), followed by rapid deprotonation to restore aromaticity.

If the reaction temperature is not strictly controlled, or if harsher reagents (like I2​/H2​O2​ ) are used, the electrophile will competitively oxidize the unprotected C5-amine, leading to dark, tarry polymeric byproducts.

G SM 1,2-oxazol-5-amine (Nucleophilic at C4) Complex C4-Sigma Complex (Wheland Intermediate) SM->Complex DMF, 0°C Degradation Amine Oxidation (Tarry Byproducts) SM->Degradation Excess Heat / Light NIS N-Iodosuccinimide (NIS) (I+ Source) NIS->Complex Electrophilic Attack Product 4-iodo-1,2-oxazol-5-amine (Target: High Yield) Complex->Product -H+, -Succinimide

Mechanistic pathway of 1,2-oxazol-5-amine iodination highlighting the C4-sigma complex.

Comparative Reagent Matrix

To maximize yield, reagent selection is paramount. The table below summarizes the quantitative and qualitative data for various iodination systems applied to 5-aminoisoxazoles.

Reagent SystemRegioselectivity (C4)Amine Oxidation RiskTypical YieldScientific Rationale & Causality
NIS / DMF >99% Low 80–90% Preferred. NIS provides a controlled release of I+ . DMF stabilizes the polar transition state[2].
I2​ / K2​CO3​ ModerateHigh40–50%Requires heating to drive the reaction, which inevitably leads to thermal degradation of the amine.
ICl / DCMHighModerate60–70%Highly exothermic. While effective for de novo cyclization[3], it risks competitive chlorination in direct functionalization.
I2​ / H2​O2​ HighVery High<30%The strong oxidant rapidly destroys the 5-amino group before ring iodination can complete.

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Visual and chromatographic checkpoints are embedded to ensure the reaction is proceeding correctly at each stage.

Scale: 10 mmol Target: 4-iodo-1,2-oxazol-5-amine

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 1,2-oxazol-5-amine (10 mmol, 841 mg) and anhydrous DMF (20 mL) under an inert argon atmosphere.

  • Thermal & Photic Control: Cool the reaction mixture to 0 °C using an ice-water bath. Shield the flask from direct light using aluminum foil (NIS is highly photosensitive).

  • Electrophile Addition: Add N-Iodosuccinimide (NIS) (10.5 mmol, 2.36 g) portion-wise over 15 minutes. Self-Validation: The solution should turn a pale yellow. A rapid shift to dark brown indicates localized overheating and amine oxidation.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to naturally warm to room temperature (20–22 °C). Monitor via TLC (Eluent: 50% EtOAc in Hexanes). Self-Validation: The product will appear as a new, strongly UV-active spot with a higher Rf​ than the highly polar starting material.

  • Quenching: Upon completion (typically 2–4 hours), quench the reaction by adding 20 mL of cold 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir for 10 minutes. Self-Validation: The yellow/brown iodine color must completely dissipate, leaving a milky or clear suspension.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification Wash: Wash the combined organic layers with distilled water (5 x 30 mL) to selectively partition the DMF and succinimide byproduct into the aqueous phase, followed by a final brine wash (30 mL).

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via recrystallization (DCM/Hexanes) to afford the pure target compound.

Troubleshooting & FAQs

Q1: My yield is plateauing at 50-60%, and TLC shows a significant amount of unreacted starting material. Pushing the reaction time doesn't help. What is going wrong? A1: This is a classic symptom of NIS degradation . NIS is highly sensitive to moisture and light, degrading over time into molecular iodine ( I2​ ) and succinimide. While NIS is a strong enough electrophile to iodinate the isoxazole ring at room temperature, I2​ is not electrophilic enough to drive the reaction to completion without an added oxidant[2]. Actionable Fix: Check the color of your NIS. It should be pristine white. If it is yellow or brown, it has degraded. Recrystallize your NIS from dioxane/CCl₄ prior to use, or open a fresh bottle and store it at 4 °C in the dark.

Q2: I am observing a dark brown, almost black reaction mixture shortly after adding NIS, and LCMS shows multiple high-molecular-weight peaks. How do I prevent this? A2: You are observing the oxidation and subsequent polymerization of the C5-primary amine . The isoxazole ring itself is relatively stable, but primary amines are highly susceptible to oxidation by halogens if the kinetics of the side reaction outpace the ring iodination. Actionable Fix: This is strictly a temperature control issue. Ensure the DMF solution is fully equilibrated to 0 °C before adding NIS. Add the NIS in small portions to prevent exothermic micro-spikes in the solvent. Do not let the reaction exceed 25 °C during the warming phase.

Q3: My NMR shows a massive singlet around 2.7 ppm. How do I efficiently remove the succinimide byproduct without running a tedious silica gel column? A3: The singlet at ~2.7 ppm corresponds to the four equivalent protons of succinimide. Because 4-iodo-1,2-oxazol-5-amine has moderate polarity, it can co-elute with succinimide on silica if the gradient isn't perfect. Actionable Fix: Leverage partition coefficients. Succinimide is highly water-soluble, whereas your iodinated product is highly soluble in Ethyl Acetate. During your workup (Step 7 of the SOP), perform at least five aggressive washes with cold distilled water . This will quantitatively remove both the DMF solvent and the succinimide byproduct, often yielding NMR-pure material after solvent evaporation.

Q4: If direct iodination continues to fail due to substrate-specific issues in my analogs, is there an alternative de novo route to 4-iodoisoxazoles? A4: Yes. If direct functionalization is problematic, you can construct the ring with the iodine already in place via the electrophilic cyclization of alkynone O-methyl oximes . As demonstrated by Larock and colleagues, treating 2-alkyn-1-one O-methyl oximes with ICl or I2​ under mild conditions forces a cyclization that yields 4-iodoisoxazoles in excellent yields[3]. This is a highly reliable alternative if you need to bypass the primary amine sensitivity entirely.

References

  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters - ACS Publications.[Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.[Link]

Sources

Optimization

preventing deiodination of 4-iodo-1,2-oxazol-5-amine during cross-coupling

Topic: Preventing Deiodination of 4-Iodo-1,2-oxazol-5-amine During Cross-Coupling Executive Summary As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the cross-coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Deiodination of 4-Iodo-1,2-oxazol-5-amine During Cross-Coupling

Executive Summary

As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the cross-coupling of electron-rich, heteroaromatic halides. 4-Iodo-1,2-oxazol-5-amine (4-iodoisoxazol-5-amine) presents a unique synthetic challenge. While the C–I bond is highly reactive, researchers frequently observe complete consumption of the starting material yielding only the protodehalogenated byproduct (1,2-oxazol-5-amine).

This guide provides a mechanistic breakdown of why this occurs and offers field-proven, self-validating protocols to suppress deiodination and maximize your cross-coupling yields.

Mechanistic Insight: The Causality of Protodehalogenation

To solve deiodination, we must first understand the kinetics of the palladium catalytic cycle. The oxidative addition of Pd(0) to the C–I bond of 4-iodo-1,2-oxazol-5-amine is extremely fast. However, the adjacent free amine (–NH₂) acts as a bidentate Lewis base. It can coordinate to the palladium(II) center, displacing the active phosphine ligand and creating a thermodynamic sink that drastically reduces the rate of transmetalation.

When transmetalation is stalled, the long-lived Pd(II)-aryl intermediate becomes susceptible to side reactions. It undergoes β-hydride elimination (often abstracting a hydride from the solvent, trace water, or the amine protons themselves) to form an arylpalladium(II) hydride species. Subsequent reductive elimination yields the deiodinated isoxazole [1, 2].

To prevent this, our strategy must be twofold: (1) eliminate the coordinating ability of the amine , and (2) accelerate the transmetalation step to outcompete the hydride abstraction pathway.

G Pd0 Pd(0)L₂ Active Catalyst OA Oxidative Addition (Fast for C-I) Pd0->OA PdII_Ar Ar-Pd(II)-I (Ar = 5-amino-1,2-oxazol-4-yl) OA->PdII_Ar TM Transmetalation (Rate-Limiting) PdII_Ar->TM Ar'-B(OH)₂ Hydride Hydride Abstraction (from -NH₂, solvent, or base) PdII_Ar->Hydride Slow TM PdII_ArAr Ar-Pd(II)-Ar' TM->PdII_ArAr RE_Desired Reductive Elimination PdII_ArAr->RE_Desired Product Ar-Ar' (Cross-Coupled Product) RE_Desired->Product Product->Pd0 Catalyst Regeneration PdII_ArH Ar-Pd(II)-H (Hydride Intermediate) Hydride->PdII_ArH RE_Undesired Reductive Elimination PdII_ArH->RE_Undesired Byproduct Ar-H (Deiodinated Isoxazole) RE_Undesired->Byproduct Byproduct->Pd0 Catalyst Regeneration

Catalytic cycle of Suzuki coupling vs. competitive protodehalogenation pathway.

Quantitative Impact of Reaction Parameters

Optimizing the reaction environment shifts the kinetic balance in favor of the desired cross-coupling. The table below summarizes the quantitative impact of key variables based on standard optimization matrices for 4-iodoisoxazoles.

Reaction ParameterSuboptimal Condition (High Deiodination)Optimized Condition (High Coupling)Deiodination (%)Target Yield (%)
Amine State Free –NH₂N-Boc protected> 60%< 15%
Catalyst / Ligand Pd(PPh₃)₄Pd₂(dba)₃ / XPhos45%88%
Base / Solvent Na₂CO₃ (aq) / EtOHK₃PO₄ (anhydrous) / Dioxane50%92%
Boronic Acid Eq. 1.0 Equivalents2.0 Equivalents35%85%

Troubleshooting Guide & FAQs

Q: Why is my 4-iodoisoxazole completely consumed, but LC-MS only shows the mass of 1,2-oxazol-5-amine? A: This is the classic signature of protodehalogenation. Your oxidative addition is successful, but transmetalation is failing. The Pd(II) intermediate is abstracting a hydride instead of coupling with your boronic acid. You must accelerate transmetalation by changing to a more electron-rich, bulky ligand (like XPhos) and ensure your solvent does not contain primary/secondary alcohols, which readily undergo β-hydride elimination.

Q: Can I run this coupling without protecting the amine? A: It is possible but highly substrate-dependent and generally low-yielding. If you must avoid protection, use a highly active pre-catalyst (e.g., Buchwald 3rd generation palladacycles like XPhos-G3) to force the transmetalation rate to outcompete catalyst poisoning by the free amine. However, protecting the amine is the most scientifically sound approach to guarantee reproducibility.

Q: How does water concentration affect the reaction? A: Water plays a dual, antagonistic role [3]. A trace amount is often required to hydroxylate the boronic acid to the reactive boronate species, facilitating transmetalation. However, excess water acts as a proton source for the dehalogenation pathway. We recommend using anhydrous solvents with a mild, anhydrous base like K₃PO₄, relying on the intrinsic moisture of the reagents, or adding exactly 2 equivalents of water relative to the boronic acid.

Validated Experimental Protocol

Trustworthiness in methodology requires self-validating checkpoints. Do not proceed to the cross-coupling step until the protection step is analytically confirmed.

Phase 1: N-Boc Protection (Self-Validating Checkpoint)
  • Dissolve 4-iodo-1,2-oxazol-5-amine (1.0 eq) in anhydrous THF (0.2 M).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir at room temperature for 12 hours.

  • Validation Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.2) must completely disappear, replaced by the less polar di-Boc derivative (Rf ~0.7). Confirm via IR spectroscopy by the disappearance of the broad N–H stretch (~3300 cm⁻¹). If free amine remains, do not proceed to Phase 2.

  • Concentrate and purify via silica gel chromatography.

Phase 2: Suzuki-Miyaura Cross-Coupling
  • In a Schlenk flask, combine the N-Boc protected 4-iodoisoxazole (1.0 eq), arylboronic acid (2.0 eq), and anhydrous K₃PO₄ (3.0 eq).

  • Add Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd) and XPhos (10 mol%).

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add anhydrous, degassed 1,4-Dioxane (0.1 M).

  • Heat the reaction mixture to 90 °C for 4–6 hours. The bulky XPhos ligand will accelerate transmetalation, while the anhydrous conditions and Boc-protection eliminate hydride sources.

  • Cool to room temperature, filter through a pad of Celite, and concentrate.

Phase 3: Deprotection
  • Dissolve the crude coupled product in Dichloromethane (DCM, 0.2 M).

  • Add Trifluoroacetic acid (TFA, 20% v/v) and stir at room temperature for 2 hours.

  • Neutralize carefully with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify to isolate the final 4-aryl-1,2-oxazol-5-amine.

References

  • An Alkynyliodide Cycloaddition Strategy for the Construction of Iodoisoxazoles The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Journal of the American Chemical Society (via PMC) URL:[Link]

  • Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations Chemistry - A European Journal (Wiley) URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 4-iodo-1,2-oxazol-5-amine

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-iodo-1,2-oxazol-5-amine and encountering challenges with its solubility in organic solvents....

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-iodo-1,2-oxazol-5-amine and encountering challenges with its solubility in organic solvents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work. This guide is structured to provide immediate answers through FAQs and in-depth troubleshooting for more complex issues.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the solubility of 4-iodo-1,2-oxazol-5-amine:

Q1: What are the expected solubility characteristics of 4-iodo-1,2-oxazol-5-amine based on its structure?

A1: 4-iodo-1,2-oxazol-5-amine is a heterocyclic compound with functional groups that give it a distinct polarity. The oxazole ring, along with the amino group, can participate in hydrogen bonding, suggesting some solubility in polar protic solvents. The presence of a large, polarizable iodine atom can also influence its solubility in various solvents. Generally, you can expect it to be poorly soluble in non-polar solvents like hexanes and to have variable solubility in other common organic solvents.

Q2: I'm seeing very low solubility in common solvents like dichloromethane (DCM) and ethyl acetate. Is this normal?

A2: Yes, this is not unexpected. While these solvents are versatile, the specific combination of the iodo and amino groups on the oxazole ring can lead to strong intermolecular interactions in the solid state, making it difficult for these solvents to effectively solvate the molecule. For compounds like this, a more systematic approach to solvent selection is often necessary. A similar compound, 4-iodo-1H-imidazole, is known to be soluble in DCM and DMF, suggesting these could be good starting points.[1]

Q3: Can I heat the mixture to improve solubility?

A3: Heating is a common and often effective method to increase the solubility of a compound. However, it is crucial to consider the thermal stability of 4-iodo-1,2-oxazol-5-amine. Many organic molecules can degrade at elevated temperatures.[2] We recommend starting with gentle heating (e.g., 40-50 °C) and monitoring for any color changes or the appearance of impurities by techniques like TLC or LC-MS.

Q4: Are there any recommended starting solvents for this compound?

A4: Based on the structure and data from related compounds, we recommend starting with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are excellent at disrupting intermolecular forces and solvating polar molecules. For instance, 4-iodo-1H-imidazole shows high solubility in DMSO.[1]

Q5: How can I avoid the compound "oiling out" instead of dissolving?

A5: "Oiling out" occurs when a compound melts before it dissolves, or when it comes out of solution as a liquid phase. This often happens when a solution is cooled too quickly or when the solvent is not ideal. To avoid this, you can try using a larger volume of solvent, cooling the solution more slowly, or adding a co-solvent to improve the overall solvating power of your system.[3]

In-Depth Troubleshooting Guide

If the FAQs did not resolve your issue, this section provides a more detailed, problem-oriented approach to troubleshooting.

Problem 1: The compound is not dissolving, even with heating and stirring.

Causality: This indicates that the chosen solvent has insufficient solvating power to overcome the lattice energy of the solid 4-iodo-1,2-oxazol-5-amine.

Troubleshooting Steps:

  • Verify Solvent Polarity: Consult a solvent polarity chart (see Table 1) and consider moving to a more polar solvent, particularly a polar aprotic solvent like DMF or DMSO.

  • Employ a Co-Solvent System: The use of a co-solvent can significantly enhance solubility.[][5] A small amount of a highly polar co-solvent like DMF or DMSO added to a less polar solvent can dramatically improve solubility. Start with a small percentage (e.g., 5-10%) of the co-solvent and gradually increase it.

  • Consider Sonication: An ultrasonic bath can provide the energy needed to break up solid aggregates and enhance dissolution, sometimes more effectively than heating alone.

  • pH Adjustment (for specific applications): If your reaction conditions allow, and for ionizable drugs, adjusting the pH can increase solubility. The amino group on your compound is basic and can be protonated in acidic conditions, which may increase its solubility in polar protic solvents.[]

Problem 2: The compound dissolves upon heating but precipitates out upon cooling.

Causality: This is a classic sign of a supersaturated solution. The solubility of your compound is highly dependent on temperature in the chosen solvent. While not always a problem (and in fact, the basis of crystallization), it can be an issue if you need the compound to remain in solution at room temperature for a reaction.

Troubleshooting Steps:

  • Increase Solvent Volume: The simplest solution is to add more solvent. This will lower the overall concentration and may keep the compound in solution at a lower temperature.[3]

  • Slow Cooling: Allow the solution to cool to room temperature slowly. This can sometimes prevent rapid precipitation and allow for a more stable solution to form. Placing the flask in a warm water bath that is allowed to cool to room temperature is a good technique.

  • Utilize a Co-Solvent: As with complete insolubility, a co-solvent can help to maintain solubility at lower temperatures. The co-solvent can disrupt the crystal lattice formation as the solution cools.

Data Presentation

Table 1: Properties of Common Organic Solvents and Their Potential for Dissolving 4-iodo-1,2-oxazol-5-amine

SolventPolarity IndexTypeHydrogen BondingBoiling Point (°C)Comments and Recommendations
Hexane0.1Non-polarNone69Low Likelihood: Unlikely to be a good solvent.
Toluene2.4Non-polarNone111Low Likelihood: May have slightly better performance than hexane due to pi-stacking interactions.
Dichloromethane (DCM)3.1Polar AproticWeak Acceptor40Moderate Likelihood: A common starting point, but may require heating or a co-solvent.
Diethyl Ether2.8Polar AproticAcceptor35Moderate Likelihood: Similar to DCM, but its low boiling point limits the use of heat.
Ethyl Acetate (EtOAc)4.4Polar AproticAcceptor77Moderate Likelihood: A good general-purpose solvent, but solubility may still be limited.
Tetrahydrofuran (THF)4.0Polar AproticAcceptor66Good Likelihood: Often a better solvent than DCM or ether for moderately polar compounds.
Acetonitrile (ACN)5.8Polar AproticAcceptor82Good Likelihood: A more polar aprotic solvent that is often effective.
Isopropanol (IPA)3.9Polar ProticDonor & Acceptor82Good Likelihood: The amino group can hydrogen bond with the solvent.
Ethanol (EtOH)4.3Polar ProticDonor & Acceptor78Good Likelihood: Similar to IPA, a good choice to try.
Methanol (MeOH)5.1Polar ProticDonor & Acceptor65High Likelihood: A highly polar protic solvent that should be effective.
N,N-Dimethylformamide (DMF)6.4Polar AproticAcceptor153Very High Likelihood: An excellent solvent for many poorly soluble compounds.
Dimethyl Sulfoxide (DMSO)7.2Polar AproticAcceptor189Very High Likelihood: Often the solvent of last resort due to its high boiling point, but very effective.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single solvent for 4-iodo-1,2-oxazol-5-amine.

Materials:

  • 4-iodo-1,2-oxazol-5-amine

  • A selection of solvents from Table 1

  • Small vials (e.g., 1-dram vials) with caps

  • Magnetic stir plate and small stir bars

  • Hot plate with temperature control

  • Vortex mixer

Procedure:

  • Accurately weigh a small amount of 4-iodo-1,2-oxazol-5-amine (e.g., 5 mg) into each vial.

  • Add a measured volume of the first solvent to be tested (e.g., 0.1 mL) to the first vial.

  • Vortex the vial for 30 seconds.

  • If the solid is not fully dissolved, add another measured volume of the solvent (e.g., 0.1 mL) and vortex again.

  • Repeat step 4 until the solid is fully dissolved or a maximum volume of solvent has been added (e.g., 1 mL).

  • If the solid is still not dissolved at room temperature, gently heat the vial on a hot plate (e.g., to 40-50 °C) with stirring.

  • Record your observations for each solvent, noting the approximate solubility at room temperature and with heating.

  • Repeat for all selected solvents.

Protocol 2: Developing a Co-Solvent System

Objective: To find an effective co-solvent mixture for dissolving 4-iodo-1,2-oxazol-5-amine.

Materials:

  • 4-iodo-1,2-oxazol-5-amine

  • A primary solvent in which the compound has low solubility (e.g., DCM)

  • A co-solvent in which the compound is expected to be highly soluble (e.g., DMF or DMSO)

  • Vials, stir plate, and other equipment from Protocol 1

Procedure:

  • Add a known amount of 4-iodo-1,2-oxazol-5-amine (e.g., 10 mg) to a vial.

  • Add a volume of the primary solvent in which the compound is not fully soluble (e.g., 0.5 mL of DCM).

  • While stirring, add the co-solvent (e.g., DMF) dropwise until the solid completely dissolves.

  • Record the volume of the co-solvent required.

  • This gives you an approximate ratio of the two solvents needed to dissolve your compound at that concentration. You can then use this ratio for your larger-scale experiment.

Visualization of Workflows

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with 4-iodo-1,2-oxazol-5-amine solvent_choice Is the solvent appropriate? (Check Table 1) start->solvent_choice heating Have you tried gentle heating? solvent_choice->heating Yes change_solvent Select a more polar solvent (e.g., DMF, DMSO) solvent_choice->change_solvent No co_solvent Consider a co-solvent system (e.g., DCM/DMF) heating->co_solvent Yes, still an issue dissolved Compound Dissolved heating->dissolved No, it dissolved sonication Have you tried sonication? co_solvent->sonication sonication->dissolved Yes, it dissolved not_dissolved Still Not Dissolved sonication->not_dissolved No change_solvent->heating

Caption: A decision-making workflow for troubleshooting solubility issues.

Solvent_Selection_Workflow start Start: Select a Solvent System initial_choice Choose an initial solvent based on polarity (Table 1) start->initial_choice solubility_test Perform a small-scale solubility test (Protocol 1) initial_choice->solubility_test is_soluble Is it soluble at the desired concentration? solubility_test->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes increase_polarity Increase solvent polarity (e.g., move from DCM to ACN) is_soluble->increase_polarity No try_co_solvent Try a co-solvent system (Protocol 2) is_soluble->try_co_solvent Still No, after trying more polar solvents increase_polarity->solubility_test try_co_solvent->proceed

Caption: A systematic workflow for selecting an appropriate solvent system.

References

  • Patel, J., et al. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Explaining solubility of covalent compounds in various solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 22). Solubility of Iodine in Some Organic Solvents. Retrieved from [Link]

  • Knuutila, H., et al. (2020). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 59(48), 21091-21103. [Link]

Sources

Optimization

optimizing palladium catalyst loading for 4-iodo-1,2-oxazol-5-amine reactions

Welcome to the Technical Support Center for heterocyclic cross-coupling. 4-iodo-1,2-oxazol-5-amine (also known as 4-iodoisoxazol-5-amine) is a highly valuable building block in medicinal chemistry, but it presents a noto...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. 4-iodo-1,2-oxazol-5-amine (also known as 4-iodoisoxazol-5-amine) is a highly valuable building block in medicinal chemistry, but it presents a notorious dual-threat in palladium catalysis: the free C5-amine acts as a potent catalyst poison, while the isoxazole ring is highly sensitive to basic degradation.

This guide provides field-proven, mechanistically grounded solutions to optimize your catalyst loading (down to ≤ 2 mol%) while maximizing yield and preserving structural integrity.

Part 1: Mechanistic Overview & Failure Modes

Understanding the precise points of failure in the catalytic cycle is essential for optimization. The diagram below illustrates the standard cross-coupling pathway alongside the two primary parasitic reactions: amine-mediated catalyst poisoning and base-mediated ring opening.

G Pd0 Active Pd(0)L (e.g., from XPhos Pd G3) OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd 4-iodo-1,2-oxazol-5-amine PdII Pd(II)(Isoxazole)(I)L Intermediate OxAdd->PdII TransMet Transmetalation (Rate Limiting) PdII->TransMet Boronic Acid / Mild Base Poison Catalyst Poisoning (C5-Amine Coordination) PdII->Poison Free -NH2 competes with ligand PdII_R Pd(II)(Isoxazole)(R)L TransMet->PdII_R RingOpen Isoxazole Ring Opening (Base Mediated) TransMet->RingOpen Strong Base (e.g., KOtBu) RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Coupled Isoxazole Product RedElim->Product

Catalytic cycle of 4-iodo-1,2-oxazol-5-amine coupling, highlighting poisoning and ring-opening risks.

Part 2: Troubleshooting Guide & FAQs

Q: Why am I seeing incomplete conversion even with 10 mol% Pd(OAc)₂ and PPh₃? A: This is a classic case of catalyst poisoning. The free C5-amine on your substrate acts as a strong σ-donor. It displaces standard monodentate phosphines (like PPh₃) from the palladium center, forming a stable, off-cycle Pd(II) resting state that halts the catalytic cycle[1]. Solution: Switch to bulky, electron-rich biaryl phosphines (e.g., XPhos or SPhos). The massive steric bulk of the dicyclohexyl groups creates a protective shield around the palladium center, physically preventing the primary amine from coordinating[1].

Q: My LC-MS shows complete consumption of the starting material, but I observe multiple low-molecular-weight peaks and no product. What happened? A: You have likely destroyed the substrate. The N–O bond within the isoxazole ring is highly labile. Exposure to strong bases (such as KOtBu or NaOEt) or excessive temperatures (>90 °C) triggers a Boulton-Katritzky-type rearrangement or direct ring fragmentation. Solution: Limit your reaction temperature to 60–80 °C and utilize mild bases like K₃PO₄ or K₂CO₃.

Q: How can I lower my catalyst loading from 5 mol% to 1 mol% without losing yield? A: Traditional Pd(II) sources require in situ reduction to the active Pd(0) species, which is inefficient and often leads to the formation of inactive "Pd black." By utilizing Buchwald Generation 3 (G3) precatalysts (e.g., XPhos Pd G3), you ensure rapid, quantitative generation of the active monoligated Pd(0) species at room temperature under mildly basic conditions,[2]. This high initiation efficiency allows you to drastically drop the loading to 1–2 mol%.

Q: I am observing significant amounts of isoxazol-5-amine (deiodinated byproduct). How do I prevent this? A: Protodehalogenation occurs when oxidative addition is successful, but transmetalation is too slow. This allows the Pd(II) intermediate to undergo premature reduction. Solution: Accelerate the transmetalation step. Ensure your boronic acid is fully activated by switching to a biphasic solvent system (e.g., 1,4-Dioxane/H₂O). The water solubilizes the K₃PO₄ base, driving the rapid formation of the reactive boronate species and outcompeting the dehalogenation pathway.

Part 3: Optimization Data Summary

The following table summarizes the causal relationship between reaction conditions and experimental outcomes when coupling 4-iodo-1,2-oxazol-5-amine.

Catalyst SystemLigandBaseTemp (°C)Loading (mol%)Yield (%)Primary Issue / Observation
Pd(OAc)₂PPh₃K₂CO₃8010< 15Severe catalyst poisoning by free amine.
Pd₂(dba)₃dppfKOtBu1005< 5Complete isoxazole ring opening/degradation.
Pd(OAc)₂SPhosK₃PO₄80565Sluggish activation; moderate deiodination.
XPhos Pd G3 XPhos K₃PO₄ 60 1 – 2 > 90 Optimal; rapid initiation, intact heterocycle.

Part 4: Standard Operating Protocol (SOP)

Workflow: Low-Loading Suzuki-Miyaura Coupling of 4-iodo-1,2-oxazol-5-amine Objective: Achieve >90% conversion using ≤ 2 mol% Pd loading while preserving the isoxazole core. Self-Validating System: This protocol incorporates built-in quality control checkpoints. If a checkpoint fails, the reaction must be halted to prevent material waste.

Step 1: Reagent Assembly & Inertion

  • Charge a dry, argon-purged Schlenk flask with 4-iodo-1,2-oxazol-5-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely milled K₃PO₄ (2.0 equiv).

  • Add XPhos Pd G3 (1.0 to 2.0 mol%).

    • Mechanistic Rationale: K₃PO₄ provides sufficient basicity to form the active boronate without inducing the ring-cleavage associated with alkoxide bases.

Step 2: Solvent Addition & Degassing

  • Prepare a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with Argon for 15 minutes.

  • Add the degassed solvent to the Schlenk flask (yielding a 0.2 M substrate concentration).

    • Mechanistic Rationale: Water is critical to dissolve the K₃PO₄ and accelerate the rate-limiting transmetalation step. Degassing prevents the oxidative degradation of the electron-rich XPhos ligand.

Step 3: Activation & Heating

  • Stir the mixture at room temperature for 5 minutes.

  • Validation Check 1 (Visual): The solution should transition from pale yellow to a homogeneous golden/orange. A rapid shift to black indicates Pd(0) aggregation (Pd black), signaling that the system was not properly degassed or the ligand has failed.

  • If Validation 1 passes, heat the reaction to 60 °C.

Step 4: Reaction Monitoring

  • Validation Check 2 (LC-MS): Withdraw a 10 µL aliquot at t = 1 hour. Quench in 1 mL of MeCN.

    • Pass: The absence of the m/z 210.97 peak (starting material) confirms complete oxidative addition.

    • Fail: If protodeiodination is observed (m/z 84.08 for isoxazol-5-amine), transmetalation is too slow. Verify water content and base solubility.

Step 5: Quench & Metal Scavenging

  • Cool the reaction to room temperature.

  • Add a metal scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) and stir for 2 hours.

    • Mechanistic Rationale: In drug development, residual heavy metals must be strictly controlled (<10 ppm). Scavenging at the crude liquid stage prevents palladium carryover and streaking during subsequent silica gel chromatography.

  • Filter through Celite, concentrate, and purify via standard chromatography.

References

  • Title: Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling Source: ACS Catalysis URL: [Link]

  • Title: Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane Source: The Journal of Organic Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of 4-Iodo-1,2-oxazol-5-amine Derivatives

Welcome to the Technical Support Center. 4-Iodo-1,2-oxazol-5-amines (also known as 4-iodoisoxazol-5-amines) are critical halogenated building blocks used in palladium-catalyzed cross-coupling reactions (such as Suzuki an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Iodo-1,2-oxazol-5-amines (also known as 4-iodoisoxazol-5-amines) are critical halogenated building blocks used in palladium-catalyzed cross-coupling reactions (such as Suzuki and Heck couplings) to synthesize highly substituted isoxazoles, including COX-2 inhibitors like valdecoxib[1]. However, isolating these compounds presents unique chromatographic challenges. The presence of both a basic, hydrogen-bond-donating 5-amino group and a heavy, lipophilic, light-sensitive 4-iodo substituent requires precise optimization of the stationary and mobile phases.

This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and empirical data to ensure high-purity isolation of your target derivatives.

Purification Workflow & Decision Matrix

G Start Crude 4-Iodo-1,2-oxazol-5-amine TLC TLC Screening (Assess Tailing & Rf) Start->TLC Decision1 Severe Tailing? TLC->Decision1 Silica Standard Silica Gel (Hexane/EtOAc) Decision1->Silica No Modified TEA-Treated Silica or NH2-Silica Decision1->Modified Yes Decision2 Co-elution with Precursor? Silica->Decision2 Modified->Decision2 RP Reverse-Phase C18 (H2O/MeCN + 0.1% FA) Decision2->RP Yes Pure Pure 4-Iodo Derivative Decision2->Pure No RP->Pure

Decision matrix for the chromatographic purification of 4-iodoisoxazol-5-amines.

Troubleshooting Guides & FAQs

Q1: Why does my 4-iodo-1,2-oxazol-5-amine streak severely on standard normal-phase silica gel, resulting in poor recovery? Causality: The 5-amino group on the isoxazole ring retains sufficient basicity and hydrogen-bond donating capability to interact strongly with the free, acidic silanol groups (-SiOH) present on the surface of standard silica gel[2]. This causes a dual-retention mechanism (adsorption-desorption lag), leading to severe peak tailing[3]. Solution: You must "deactivate" the acidic silanol groups. Add 1–2% (v/v) triethylamine (TEA) to your mobile phase[4]. TEA is a stronger base that competitively binds to and neutralizes the silanol sites, allowing the 4-iodoisoxazol-5-amine to elute in a sharp, distinct band. Alternatively, use amine-functionalized ( NH2​ ) silica gel.

Q2: I cannot separate the 4-iodoisoxazol-5-amine from the unreacted isoxazol-5-amine starting material using a Dichloromethane/Methanol (DCM/MeOH) gradient. What eluent system is recommended? Causality: In highly polar, protic solvent systems like DCM/MeOH, the dominant chromatographic interaction is the hydrogen bonding between the amine/isoxazole nitrogens and the silica. This masks the significant lipophilicity difference (logP) introduced by the heavy iodine atom at the 4-position[5]. Solution: Switch to a lower-polarity solvent system, such as a Hexane/Ethyl Acetate gradient (supplemented with 1% TEA). In this environment, the lipophilic iodine atom interacts more strongly with the non-polar solvent, causing the 4-iodo derivative to elute significantly faster than the non-iodinated precursor. If normal-phase fails, Reverse-Phase (RP-C18) chromatography is highly effective, as the heavy iodine atom strongly anchors to the C18 chains, ensuring the iodinated product elutes after the starting material.

Q3: My purified fractions turn pink or brown upon concentration. Is the product degrading? Causality: The carbon-iodine (C-I) bond in electron-rich heteroaromatic systems is susceptible to homolytic cleavage when exposed to UV light or trace transition metals. This degradation releases free iodine ( I2​ ), which imparts a pink, purple, or brown color to the solution[5]. Solution: Wrap your chromatography column and collection flasks in aluminum foil to minimize light exposure. Evaporate solvents under reduced pressure at low temperatures (<35°C). Store the purified solid under an inert atmosphere (argon or nitrogen) at -20°C.

Step-by-Step Methodologies

Protocol A: Normal-Phase Purification with Silanol Masking

Use this protocol for standard scale-up purifications where amine-induced tailing is the primary issue.

  • Eluent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (e.g., a 3:1 v/v ratio, depending on TLC optimization). Add Triethylamine (TEA) to a final concentration of 1% (v/v)[4]. Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel using the TEA-modified eluent.

    • Self-Validation Step: Run 2-3 column volumes of the eluent through the bed before loading the sample to ensure complete neutralization of the silanol groups[2]. Check the pH of the eluent exiting the column to confirm it is basic.

  • Sample Loading: Dissolve the crude 4-iodo-1,2-oxazol-5-amine in a minimum volume of the eluent (or pure EtOAc if solubility is poor). Apply evenly to the top of the silica bed.

  • Elution: Elute using the TEA-modified gradient. Monitor fractions via TLC (stain with UV 254 nm; note that TEA may interfere with ninhydrin staining, so iodine vapor or KMnO4​ is preferred).

  • Concentration: Pool product-containing fractions and concentrate in vacuo at ≤35°C. To remove residual TEA, co-evaporate the final residue twice with toluene.

Protocol B: Reverse-Phase (C18) Flash Chromatography

Use this protocol when separating the 4-iodo derivative from closely related halogenated byproducts or unreacted starting material.

  • System Setup: Equip an automated flash chromatography system with a C18 bonded-phase column.

  • Solvent System:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% FA.

  • Sample Loading: Dissolve the crude mixture in a small amount of DMSO or MeCN. Inject via a liquid loading loop.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 15 column volumes. The non-iodinated isoxazol-5-amine will elute early (highly polar), while the 4-iodoisoxazol-5-amine will be strongly retained and elute later due to the lipophilic iodine atom.

  • Recovery: Lyophilize (freeze-dry) the pure fractions to prevent thermal degradation of the C-I bond.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of the starting material versus the iodinated product, demonstrating the critical impact of stationary phase modifiers.

CompoundNormal Phase Rf​ (Hex/EtOAc 1:1)Normal Phase Rf​ (Hex/EtOAc 1:1 + 1% TEA)Reverse Phase Retention ( k′ )UV Max (nm)
1,2-oxazol-5-amine 0.15 (Severe Tailing)0.25 (Sharp Peak)Low (~1.2)~230 nm
4-Iodo-1,2-oxazol-5-amine 0.35 (Moderate Tailing)0.50 (Sharp Peak)High (~4.5)~255 nm
4,4-Diiodo byproduct 0.60 (Slight Tailing)0.75 (Sharp Peak)Very High (>7.0)~270 nm

Note: Rf​ values are approximate and depend on the exact substitution of the isoxazole ring.

References

  • Waldo, M. et al. "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • "R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond." ACS Omega, ACS Publications. Available at:[Link]

  • Hawach Scientific. "Reasons for Peak Tailing of HPLC Column." Hawach HPLC Column. Available at:[Link]

  • "High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures." Journal of Food and Drug Analysis. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Amino-4-iodoisoxazole

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-4-iodoisoxazole. As a Senior Application Scientist, this guide provides in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-4-iodoisoxazole. As a Senior Application Scientist, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and mitigate common side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-amino-4-iodoisoxazole, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of 5-Amino-4-iodoisoxazole During Iodination

Question: I am attempting to iodinate 5-aminoisoxazole using N-iodosuccinimide (NIS), but I am observing very low to no yield of the desired 4-iodo product. What could be the cause, and how can I optimize the reaction?

Answer:

Low yields during the iodination of 5-aminoisoxazole can stem from several factors, primarily related to the stability of the starting material and the reactivity of the iodinating agent.

Root Cause Analysis:

  • Degradation of the 5-Aminoisoxazole Ring: The 5-aminoisoxazole ring system can be sensitive to acidic conditions.[1] N-Iodosuccinimide (NIS) can generate trace amounts of acid during the reaction, which may lead to the decomposition of your starting material. Some 5-aminoisoxazoles have been observed to decompose in the presence of aromatic amines, indicating potential instability.[2]

  • Insufficient Activation of NIS: For successful electrophilic iodination of a heterocyclic system, NIS may require activation, particularly if the ring is not sufficiently electron-rich.

  • Reaction Conditions: Temperature and reaction time are critical parameters. Prolonged reaction times or elevated temperatures can lead to product degradation or the formation of byproducts.

Troubleshooting & Optimization Flowchart:

start Low/No Yield of 5-Amino-4-iodoisoxazole check_stability Assess Stability of 5-Aminoisoxazole start->check_stability acid_scavenger Incorporate an Acid Scavenger (e.g., non-nucleophilic base like 2,6-lutidine) check_stability->acid_scavenger Degradation Suspected nis_activation Consider NIS Activation check_stability->nis_activation Starting Material Stable mild_conditions Employ Milder Reaction Conditions (Lower temperature, shorter reaction time) acid_scavenger->mild_conditions monitor_reaction Monitor Reaction Progress Closely (TLC, LC-MS) mild_conditions->monitor_reaction lewis_acid Use a Catalytic Amount of a Mild Lewis Acid (e.g., AgOTf, BF3·OEt2) nis_activation->lewis_acid Weakly Activated Substrate protic_solvent Utilize a Protic Solvent to Enhance NIS Reactivity (e.g., HFIP, Acetic Acid) nis_activation->protic_solvent Alternative Activation lewis_acid->monitor_reaction protic_solvent->monitor_reaction workup Careful Aqueous Workup monitor_reaction->workup

Caption: A decision-making flowchart for troubleshooting low yields in the iodination of 5-aminoisoxazole.

Experimental Protocol: Optimized Iodination of 5-Aminoisoxazole

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-aminoisoxazole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Addition of Reagents: Add N-iodosuccinimide (1.1 eq.). If acid-mediated decomposition is a concern, add a non-nucleophilic base such as 2,6-lutidine (1.2 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Multiple Products (Regioisomers or Di-iodinated Species)

Question: My reaction is producing a mixture of iodinated products, including what appears to be a di-iodinated species and potentially another regioisomer. How can I improve the regioselectivity for the 4-position?

Answer:

The formation of multiple products indicates a lack of regioselectivity in the iodination reaction. This is a common challenge when multiple positions on the heterocyclic ring or its substituents are susceptible to electrophilic attack.

Root Cause Analysis:

  • Electronic Effects: The amino group at the 5-position is a strong activating group, directing electrophilic substitution to the ortho position (C4). However, depending on the substituent at the 3-position, the electronic distribution of the ring can be altered, potentially leading to competing iodination at other sites.

  • Steric Hindrance: The substituent at the C3 position can sterically hinder the approach of the iodinating agent to the C4 position, although this is less common for the relatively small iodine atom.

  • Over-iodination: The desired 5-amino-4-iodoisoxazole is more electron-rich than the starting material due to the electron-donating nature of iodine, which can sometimes lead to a second iodination if the reaction is not carefully controlled.

Strategies to Enhance Regioselectivity:

StrategyRationale
Control Stoichiometry Use of a slight excess (1.05-1.1 equivalents) of NIS can prevent over-iodination.
Lower Reaction Temperature Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can increase the selectivity for the more reactive site.
Choice of Iodinating Agent While NIS is common, other iodinating agents like iodine monochloride (ICl) might offer different selectivity profiles.
Solvent Effects The polarity of the solvent can influence the reactivity of the electrophile and the substrate, thereby affecting regioselectivity.[3]

Workflow for Optimizing Regioselectivity:

start Mixture of Iodinated Products stoichiometry Adjust NIS Stoichiometry (1.05 - 1.1 eq.) start->stoichiometry temperature Lower Reaction Temperature (e.g., 0 °C) stoichiometry->temperature solvent Screen Different Solvents (e.g., CH2Cl2, MeCN, THF) temperature->solvent iodinating_agent Consider Alternative Iodinating Agents (e.g., ICl, I2/oxidant) solvent->iodinating_agent

Caption: A workflow for optimizing the regioselectivity of the iodination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to obtain the 5-aminoisoxazole precursor?

There are several effective methods for synthesizing the 5-aminoisoxazole core. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

  • [3+2] Cycloaddition: A highly regioselective and efficient one-pot synthesis involves the 1,3-dipolar cycloaddition of in-situ generated nitrile oxides with α-cyanoenamines.[4][5] This method offers good to excellent yields under mild conditions.[6]

  • From β-Ketonitriles: A traditional approach is the cyclocondensation of a β-ketonitrile with hydroxylamine.[6] This method is straightforward due to the commercial availability of many starting materials.

  • From Thiocarbamoylcyanoacetates: The reaction of thiocarbamoylcyanoacetates with hydroxylamine in ethanol under reflux provides a convenient route to 5-aminoisoxazoles in good yields.[7]

Q2: My 5-amino-4-iodoisoxazole product appears to be unstable during purification on silica gel. What are my options?

The amino group on the isoxazole ring can interact with the acidic silica gel, leading to decomposition or streaking during column chromatography.

  • Neutralize Silica Gel: Pre-treating the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), can neutralize the acidic sites and improve the stability of the compound during purification.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for purification.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method that avoids chromatography.

  • Reverse-Phase Chromatography: For more polar compounds, reverse-phase chromatography (e.g., C18) can be a viable alternative.

Q3: Can I introduce the iodine atom before forming the isoxazole ring?

Yes, this is a valid strategy. For instance, you could synthesize an iodinated β-ketonitrile and then perform the cyclocondensation with hydroxylamine. This approach can sometimes offer better control over regioselectivity.

Q4: Are there any specific safety precautions I should take when working with N-iodosuccinimide (NIS)?

NIS is a strong oxidizing agent and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from combustible materials and reducing agents.

Q5: My final product shows impurities that I cannot identify. What are some likely side products?

  • Furoxans: If you are generating a nitrile oxide in situ for a cycloaddition, it can dimerize to form a furoxan, especially at higher concentrations.[3]

  • Succinimide: This is a byproduct from the use of NIS and is typically removed during the aqueous workup.

  • Starting Material: Incomplete conversion will result in the presence of the starting 5-aminoisoxazole.

  • Di-iodinated Product: As discussed in the troubleshooting section, over-iodination can lead to the formation of a di-iodinated species.

References

  • D'Anna, F., et al. (2007). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 12(4), 833-843. Available at: [Link]

  • Khalafy, J., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 704-708. Available at: [Link]

  • Włodarczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. Available at: [Link]

  • Wiley Online Library. (2021). Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. Advanced Synthesis & Catalysis. Available at: [Link]

  • Frontiers in Chemistry. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 8, 589. Available at: [Link]

  • ResearchGate. (2019). Mild and Regioselective Iodination of 3,5-Disubstituted Isothiazoles with N-Iodosuccinimide and Trifluoroacetic Acid. Available at: [Link]

  • Royal Society of Chemistry. (1971). Decomposition of isoxazoles and of 1-azirines by aromatic amines. Formation of urea. Journal of the Chemical Society D: Chemical Communications, (1), 26. Available at: [Link]

  • BMC Chemistry. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. BMC Chemistry, 12(1), 122. Available at: [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Chinese Journal of Organic Chemistry. (2023). Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. Chinese Journal of Organic Chemistry, 43(11), 4381-4401. Available at: [Link]

  • Reddit. (2024). Nothing has been working for this synthesis-HELP. Available at: [Link]

  • ResearchGate. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Available at: [Link]

  • ResearchGate. (2020). An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates – versatile building blocks for assembling pyrrolo-fused heterocycles. Available at: [Link]

  • Google Patents. (1969). Process for preparing isoxazole compounds.
  • Acta Poloniae Pharmaceutica. (2008). SYNTHESIS, IMMUNOLOGICAL ACTIVITY AND COMPUTATIONAL STUDY OF 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID SEMICARBAZIDES AND THIO. Available at: [Link]

  • Chemistry – A European Journal. (2023). An Aminoisoxazole‐Based Proto‐RNA. Available at: [Link]

  • ResearchGate. (1998). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Available at: [Link]

  • ChemRxiv. (2023). An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 4-Iodo-1,2-oxazol-5-amine

Welcome to the technical support and troubleshooting center for 4-iodo-1,2-oxazol-5-amine (CAS: 1517637-31-8). As a halogenated aza-heterocycle, this compound is a highly versatile building block in pharmaceutical synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 4-iodo-1,2-oxazol-5-amine (CAS: 1517637-31-8). As a halogenated aza-heterocycle, this compound is a highly versatile building block in pharmaceutical synthesis. However, its dual functionality—an iodine atom and a primary amine on an isoxazole ring—makes it inherently reactive and prone to degradation if mishandled.

This guide is designed for drug development professionals and synthesists to diagnose, resolve, and prevent stability issues.

Core Principles of Stability: The "Why" Behind Degradation

To master the handling of 4-iodo-1,2-oxazol-5-amine, you must understand the specific chemical vulnerabilities of its structure. Unexplained yield drops in cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) are frequently traced back to two primary degradation pathways:

  • Photolytic C-I Bond Cleavage: The carbon-iodine bond at the 4-position has a relatively low bond dissociation energy. Exposure to ambient ultraviolet (UV) or intense visible light induces homolytic cleavage. This generates isoxazolyl and iodine radicals. The iodine radicals rapidly recombine to form molecular iodine ( I2​ ), which causes the characteristic yellow-to-brown discoloration of the powder.

  • Amine Auto-Oxidation: The primary amine ( −NH2​ ) at the 5-position is electron-rich. In the presence of atmospheric oxygen, trace moisture, and ambient light, it is highly susceptible to auto-oxidation. This leads to the formation of N-oxides, diazo dimers, or complex polymeric species ().

Visual & Analytical Troubleshooting Guide

Use the following diagnostic table to evaluate the integrity of your current stock and determine the necessary corrective actions.

Visual SymptomAnalytical Confirmation (LC-MS / NMR)Root CauseRecommended Action
Off-white to pale yellow powder >95% purity; sharp 1 H-NMR baseline.Normal baseline state.Proceed. Compound is intact.
Dark yellow or brown discoloration Free I2​ detected; loss of C-I peak; broad NMR baseline.Light exposure leading to photolytic C-I cleavage.Discard or Purify. Do not use in Pd-catalyzed reactions; free iodine will poison the catalyst.
Clumping or sticky residue M+16 peak in LC-MS (indicative of N-oxide formation).Moisture and oxygen ingress causing amine oxidation.Purify. Run through flash chromatography or recrystallize before use.
Inconsistent reaction yields Loss of starting material peak with no visible color change.Thermal degradation from improper room-temperature storage.Replace. Use a fresh aliquot and ensure strict -20°C storage protocols.

Self-Validating Handling & Storage Protocol

To guarantee the long-term stability of 4-iodo-1,2-oxazol-5-amine, you must implement a self-validating storage system . This ensures that the storage environment itself provides visual confirmation that inert conditions have not been compromised ().

Step 1: Inert Aliquoting
  • Procedure: Upon receipt, immediately transfer the bulk material into a glove box purged with ultra-pure Argon.

  • Causality: Argon is denser than Nitrogen and provides a superior, heavier protective blanket over the solid. Limiting the primary container's opening to an oxygen-free environment prevents the initiation of amine auto-oxidation.

Step 2: Light-Proof Packaging
  • Procedure: Weigh the compound into pre-dried, amber glass vials. Cap tightly with PTFE-lined septa.

  • Causality: Amber glass absorbs UV radiation, effectively halting the photolytic C-I bond cleavage that releases free iodine.

Step 3: The Self-Validating Seal
  • Procedure: Wrap the cap of each vial with Parafilm. Place the vials into a secondary Mylar foil pouch. Inside this pouch, insert a cobalt(II) chloride moisture indicator card and an oxygen indicator pill (which turns from pink to blue upon oxygen exposure). Vacuum seal the pouch.

  • Validation Check: Before using an aliquot, inspect the indicators. If the oxygen pill is blue or the moisture card is pink, the seal has failed. The aliquot must be analytically re-tested before use.

Step 4: Thermal Control
  • Procedure: Store the sealed pouches in a dedicated freezer at -20°C.

  • Causality: Sub-zero temperatures exponentially decrease the kinetic rate of any residual oxidative or hydrolytic reactions.

Frequently Asked Questions (FAQs)

Q: I accidentally left the compound on the benchtop overnight in a clear vial. Is it still usable? A: If left under ambient laboratory lighting, significant C-I cleavage has likely occurred. Run a quick TLC or LC-MS. If the purity has dropped, do not use it for sensitive metal-catalyzed cross-coupling reactions, as the degraded amine and free iodine will act as catalyst poisons.

Q: Why does my stock solution in DMSO darken rapidly over a few days? A: Oxidative polymerization of the amine group is accelerated in solution, particularly in hygroscopic solvents like DMSO that can absorb water and oxygen from the air. Always prepare DMSO stock solutions freshly immediately before your experiment. Storing this compound in solution is highly discouraged.

Q: Can I use standard silica gel chromatography to purify degraded material? A: Yes, but with caution. Isoxazole amines can sometimes streak on standard acidic silica. It is recommended to use deactivated silica (e.g., pre-treated with 1% triethylamine) to prevent potential acid-catalyzed ring-opening during purification ().

Workflow Visualization

StabilityWorkflow Start Receipt of 4-iodo-1,2-oxazol-5-amine (CAS: 1517637-31-8) Inspect Visual & Analytical Inspection (Color, LC-MS, NMR) Start->Inspect Decision Purity > 95% & Colorless/Pale Yellow? Inspect->Decision Purify Purification Required (Flash Chromatography) Decision->Purify No (Brown/Degraded) Store Aliquot under Argon Use Amber Glass Vials Decision->Store Yes (Intact) Purify->Inspect Re-evaluate Condition Long-Term Storage (-20°C, Dark, Desiccated) Store->Condition

Workflow for the intake, validation, and long-term storage of 4-iodo-1,2-oxazol-5-amine.

References

  • NextSDS. (2026). 4-iodo-1,2-oxazol-5-amine — Chemical Substance Information and Hazard Classifications. Retrieved from[Link][1]

  • Royal Society of Chemistry (RSC). (2026). Synthesis of isoxazoles and their hydrazinolysis: an approach to fluorescent derivatives. Retrieved from [Link][2]

Sources

Optimization

troubleshooting low conversion rates in 4-iodo-1,2-oxazol-5-amine halogen exchange

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often undocumented challenges of performing halogen exchange on highly functionalized hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often undocumented challenges of performing halogen exchange on highly functionalized heteroaryl halides.

Working with 4-iodo-1,2-oxazol-5-amine presents a unique intersection of thermodynamic and coordination challenges. The isoxazole ring is sensitive to harsh conditions, and the free 5-amino group can competitively bind to transition metal catalysts, pulling them off-cycle. This guide moves beyond basic troubleshooting to explain the causality of these failures, providing self-validating protocols to ensure high conversion rates.

Part 1: Mechanistic Causality & FAQs

The copper-catalyzed aromatic halogen exchange (often referred to as the aromatic Finkelstein or retro-Finkelstein reaction) is not a one-way street; it is a delicate thermodynamic equilibrium.

Q1: My conversion of 4-iodo-1,2-oxazol-5-amine to the bromo- or chloro- analogue (retro-Finkelstein) stalls at 40-50%. How do I drive the reaction to completion? The Causality: Halogen exchange is governed by the differential solubility of the halide salts in your chosen solvent (). If you are converting an aryl iodide to an aryl bromide, you are fighting the natural thermodynamic preference of the copper catalyst. If your solvent dissolves both the starting salt (e.g., NaBr) and the byproduct salt (NaI), the reaction will stall at equilibrium. The Solution: To drive a retro-Finkelstein reaction, you must use a massive thermodynamic sink. Switch to a solvent system where the byproduct (iodide salt) is less soluble, or use a large excess (5–10 equivalents) of a highly soluble lighter halide salt like Lithium Bromide (LiBr) in a polar aprotic solvent mixture (e.g., m-xylene/diglyme).

Q2: I am observing significant protodehalogenation (formation of 1,2-oxazol-5-amine) instead of the halogen-exchanged product. Why? The Causality: Protodehalogenation occurs when the Cu(III) oxidative addition complex undergoes premature protolytic cleavage before reductive elimination can occur. The 5-amino group on your substrate acts as a localized, intra-molecular proton source if the reaction is run under overly basic conditions or if trace moisture is present. The Solution: Rigorous Schlenk techniques are non-negotiable. Furthermore, ensure your diamine ligand is freshly distilled. Adding activated 3Å molecular sieves to the reaction mixture suppresses moisture-driven protodehalogenation.

Q3: The reaction mass balance is perfect, but the catalyst seems to die after 1 hour. What ligand should I use? The Causality: 4-iodo-1,2-oxazol-5-amine possesses a primary amine that acts as a competing bidentate ligand (via the amine and the adjacent ring nitrogen or oxygen) for the Cu(I) center. This competitive binding displaces your catalytic ligand, forming an inactive resting state. The Solution: You must out-compete the substrate. While 10 mol% of N,N'-dimethylcyclohexane-1,2-diamine is standard for simple arenes, you must increase the ligand loading to 20–25 mol% to keep the copper in the active catalytic cycle when working with amino-heterocycles.

Part 2: Diagnostic Visualizations

To systematically resolve low conversion rates, refer to the logical troubleshooting matrix and the catalytic cycle below.

CatalyticCycle Pre Precatalyst CuI + Diamine Ligand A Active Catalyst [L-Cu-I] Pre->A B Halide Exchange [L-Cu-Br] + NaI A->B NaBr C Oxidative Addition Ar-I +[L-Cu-Br] B->C Ar-I D Cu(III) Intermediate [L-Cu(Ar)(I)(Br)] C->D E Reductive Elimination Ar-Br + [L-Cu-I] D->E E->A Product Release

Figure 1: Copper-catalyzed retro-Finkelstein catalytic cycle for heteroaryl iodides.

Troubleshooting Start Issue: Low Conversion Rate (< 50% Yield) Check Analyze Reaction Mixture (GC/LC-MS) Start->Check Path1 High Starting Material Recovery (Equilibrium/Catalyst Issue) Check->Path1 Mass balance intact Path2 High Byproduct Formation (Degradation/Side Reactions) Check->Path2 Mass balance poor Sol1 Thermodynamic Limitation Action: Switch to Diglyme/LiBr Path1->Sol1 Salt solubility issue Sol2 Catalyst Poisoning by -NH2 Action: Increase Ligand to 25 mol% Path1->Sol2 Catalyst off-cycle Sol3 Protodehalogenation Action: Dry Solvents & Reagents Path2->Sol3 Ar-H detected Sol4 Isoxazole Ring Cleavage Action: Lower Temp to 90°C Path2->Sol4 Ring fragments detected

Figure 2: Logical troubleshooting matrix for diagnosing low conversion in halogen exchange.

Part 3: Quantitative Optimization Matrix

The following table synthesizes the optimal parameters for manipulating the thermodynamic equilibrium of 4-iodo-1,2-oxazol-5-amine halogen exchange based on established metal-halogen exchange principles ().

Reaction DirectionHalide Salt (Equiv)Optimal Solvent SystemLigand LoadingExpected ConversionPrimary Failure Mode
I Br (Retro)LiBr (5.0 equiv)m-Xylene / Diglyme (4:1)20 mol%> 85%Stalled equilibrium
I Cl (Retro)LiCl (5.0 equiv)DMF or Diglyme25 mol%60 - 70%Protodehalogenation
Br I (Forward)NaI (2.0 equiv)1,4-Dioxane or n-Pentanol10 mol%> 95%Substrate degradation

Part 4: Self-Validating Experimental Protocol (I → Br Exchange)

This protocol is engineered as a self-validating system. By incorporating a mandatory 2-hour analytical checkpoint, you prevent the loss of valuable starting material to thermodynamic stalling or runaway degradation.

Reagents:

  • 4-iodo-1,2-oxazol-5-amine (1.0 mmol, 1.0 equiv)

  • Copper(I) Iodide (0.05 mmol, 5 mol%)

  • N,N'-dimethylcyclohexane-1,2-diamine (0.20 mmol, 20 mol%)

  • Anhydrous Lithium Bromide (5.0 mmol, 5.0 equiv)

  • Anhydrous m-Xylene / Diglyme (4:1 ratio, 2.5 mL total)

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with CuI, LiBr, and 4-iodo-1,2-oxazol-5-amine. Causality note: LiBr is highly hygroscopic; weighing it outside a glovebox guarantees moisture introduction and subsequent protodehalogenation.

  • Solvent & Ligand Addition: Add the m-xylene/diglyme mixture, followed by the N,N'-dimethylcyclohexane-1,2-diamine. Seal the tube with a Teflon-lined screw cap.

  • Thermal Activation: Remove the sealed tube from the glovebox and place it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) to ensure the heterogeneous salt mixture remains suspended.

  • Validation Checkpoint (2 Hours): Stop stirring, allow the salts to settle for 2 minutes, and extract a 10 µL aliquot via syringe under positive argon pressure. Dilute in LC-MS grade acetonitrile and analyze.

    • Validation Logic: If the ratio of Product:Starting Material is <20% at this stage, the catalyst is poisoned. Halt the reaction, recover the starting material via silica plug, and restart with 25 mol% ligand. If protodehalogenation (1,2-oxazol-5-amine) is >5% , moisture has breached the system.

  • Completion & Workup: If the checkpoint passes, continue heating for 18-24 hours. Cool to room temperature, dilute with 10 mL ethyl acetate, and wash with 5% aqueous ammonium hydroxide (3 x 5 mL) to strip the copper complexes. Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

References

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society. [Link]

  • Wikipedia Contributors. (n.d.). Metal–halogen exchange. Wikipedia, The Free Encyclopedia.[Link]

  • Chen, Y., et al. (2022). Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange. ACS Catalysis.[Link]

Reference Data & Comparative Studies

Validation

4-iodo-1,2-oxazol-5-amine vs 4-bromo-1,2-oxazol-5-amine reactivity comparison

An objective, data-driven comparison of 4-iodo-1,2-oxazol-5-amine and 4-bromo-1,2-oxazol-5-amine requires a deep understanding of heterocyclic electronic effects and transition-metal catalysis. Both compounds serve as cr...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of 4-iodo-1,2-oxazol-5-amine and 4-bromo-1,2-oxazol-5-amine requires a deep understanding of heterocyclic electronic effects and transition-metal catalysis. Both compounds serve as critical intermediates in the synthesis of highly substituted isoxazoles—a privileged scaffold found in numerous pharmaceuticals, including COX-2 inhibitors like Valdecoxib[1].

However, the choice between the iodo- and bromo-derivatives is not merely a matter of availability; it fundamentally dictates the thermodynamic boundaries, ligand requirements, and operational stability of your synthetic workflow.

Mechanistic Causality: The Electronic Dilemma of the Isoxazole Ring

To understand the reactivity differences between these two building blocks, we must analyze the electronic environment of the 1,2-oxazol-5-amine core. The amino group at the 5-position exerts a strong electron-donating resonance effect (+M effect), significantly increasing the electron density at the adjacent 4-position.

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the first step of the catalytic cycle—oxidative addition —is favored by electron-deficient aryl or heteroaryl halides. Because the 5-amino-isoxazole ring is highly electron-rich, oxidative addition is kinetically hindered.

This is where the choice of halogen becomes the critical variable:

  • 4-Iodo-1,2-oxazol-5-amine: The weaker C–I bond dissociation energy (~238 kJ/mol) effectively compensates for the electron-rich nature of the ring. Palladium can easily insert into the C–I bond, allowing couplings to proceed under mild conditions[2].

  • 4-Bromo-1,2-oxazol-5-amine: The stronger C–Br bond (~285 kJ/mol), combined with the electron-rich ring, creates a high activation energy barrier. Oxidative addition becomes the severe rate-limiting step, often requiring elevated temperatures and highly electron-rich, sterically demanding phosphine ligands (e.g., SPhos, XPhos) to force the catalytic cycle forward[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Iodo: Low Ea (Fast) Bromo: High Ea (Slow) Pd0->OxAdd 4-Halo-oxazole TransMet Transmetalation with Ar-B(OH)2 OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim Ar-Pd(II)-Oxazole RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-1,2-oxazol-5-amine Product RedElim->Product Release

Figure 1: Pd-catalyzed cross-coupling cycle highlighting the oxidative addition divergence.

Quantitative Performance Comparison

The theoretical differences in bond dissociation translate directly into laboratory performance. Below is a comparative dataset summarizing the behavior of both substrates in standard Suzuki-Miyaura cross-coupling scenarios, grounded in established methodologies for isoxazole derivatization[4].

Parameter4-Iodo-1,2-oxazol-5-amine4-Bromo-1,2-oxazol-5-amine
Bond Dissociation Energy ~238 kJ/mol~285 kJ/mol
Oxidative Addition Rate Fast (Facilitated by weak C-I bond)Slow (Hindered by +M effect of NH₂)
Typical Catalyst System Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd(OAc)₂ + SPhos or XPhos
Operating Temperature 60 °C – 85 °C90 °C – 110 °C
Average Reaction Time 2 – 4 hours12 – 24 hours
Chemoselectivity High (Reacts preferentially over Br/Cl)Moderate (Prone to protodehalogenation)
Storage & Stability Light-sensitive; degrades over monthsHighly stable; bench-stable for years

Data synthesis based on optimization studies for 3,4-diarylisoxazole synthesis[3],[1].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific in-process controls (IPCs) to help researchers identify and troubleshoot bottlenecks in real-time.

Protocol A: Mild Suzuki-Miyaura Coupling of 4-Iodo-1,2-oxazol-5-amine

This protocol leverages the high reactivity of the C-I bond, prioritizing functional group tolerance and avoiding complex ligand systems[1].

  • Preparation: In an oven-dried Schlenk flask, combine 4-iodo-1,2-oxazol-5-amine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

  • Solvent Introduction: Evacuate and backfill the flask with N₂ (3 cycles). Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).

  • Reaction: Heat the mixture to 65 °C with active stirring.

  • Self-Validation (IPC): After 2 hours, sample the reaction for TLC (Hexanes/EtOAc 1:1).

    • Causality Check: The C-I oxidative addition is rarely the bottleneck here. If unreacted starting material persists, the transmetalation step is likely failing. Verify the integrity of your boronic acid or check for oxygen ingress (which degrades the Pd(0) catalyst).

  • Workup: Cool to room temperature, filter through a short pad of Celite, and extract with EtOAc. Dry over Na₂SO₄ and concentrate for column chromatography.

Protocol B: High-Energy Suzuki-Miyaura Coupling of 4-Bromo-1,2-oxazol-5-amine

This protocol overcomes the thermodynamic barrier of the C-Br bond on an electron-rich ring by utilizing a dialkylbiaryl phosphine ligand (SPhos)[3].

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromo-1,2-oxazol-5-amine (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (2.5 equiv).

  • Catalyst/Ligand Addition: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). Note: The 1:2 Pd to Ligand ratio is critical to prevent the formation of inactive Pd-black.

  • Solvent Introduction: Evacuate and backfill with N₂ (3 cycles). Add degassed Toluene/H₂O (10:1, 0.1 M).

  • Reaction: Heat the mixture to 100 °C (reflux) for 12-16 hours.

  • Self-Validation (IPC): Monitor via GC-MS or LC-MS at the 6-hour mark.

    • Causality Check: Look specifically for the emergence of a des-bromo isoxazole peak (M-Br+H). If protodehalogenation is occurring faster than cross-coupling, it indicates that reductive elimination is too slow. You may need to increase the boronic acid stoichiometry or switch to a more sterically demanding ligand like XPhos.

  • Workup: Cool, dilute with water, extract with EtOAc, and purify via flash chromatography.

TradeOff SM 1,2-oxazol-5-amine Scaffold Iodo 4-Iodo Variant High Reactivity Lower Stability SM->Iodo NIS / ICl Bromo 4-Bromo Variant Moderate Reactivity High Stability SM->Bromo NBS / Br2

Figure 2: Halogenation pathways illustrating the reactivity versus stability trade-off.

Strategic Selection Guide

As a drug development professional, your choice between these two reagents should be dictated by the specific phase of your research:

  • Choose 4-Iodo-1,2-oxazol-5-amine for Early-Stage Discovery & SAR Studies: When you need to synthesize a library of 30+ analogs rapidly, the iodo-variant is vastly superior. Its ability to undergo cross-coupling at lower temperatures with cheaper, standard catalysts (like Pd(PPh₃)₄) allows for high-throughput parallel synthesis without the need for extensive ligand screening[2].

  • Choose 4-Bromo-1,2-oxazol-5-amine for Process Chemistry & Scale-Up: Once a lead compound is identified, the bromo-variant becomes the reagent of choice for kilogram-scale production. Despite requiring more expensive ligands (like SPhos) and harsher conditions, the bromo-variant is significantly more stable to light and heat, has a longer shelf-life, and avoids the generation of high-molecular-weight iodine waste streams, which are heavily penalized in green chemistry metrics[5].

References

  • Kumar, J. S. D., Ho, M. M., Leung, J. M., & Toyokuni, T. "Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction." Advanced Synthesis & Catalysis, 2002. URL:[Link]

  • Waldo, J. P., & Larock, R. C. "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib." The Journal of Organic Chemistry, 2007. URL:[Link]

  • Pinho, V. D., et al. "Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor." National Center for Biotechnology Information (PMC), 2011. URL:[Link]

  • ChemContract Research. "4-Bromoisoxazole — Buy from USA Supplier." ChemContract, 2026. URL: [Link]

Sources

Comparative

Cross-Coupling Efficiency of 4-Iodoisoxazoles vs. 4-Chloroisoxazoles: A Comparative Guide

The Isoxazole Core in Drug Discovery The isoxazole ring is a privileged heteroaromatic scaffold widely utilized in medicinal chemistry, agrochemicals, and materials science. Functionalizing the C4 position of the isoxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

The Isoxazole Core in Drug Discovery

The isoxazole ring is a privileged heteroaromatic scaffold widely utilized in medicinal chemistry, agrochemicals, and materials science. Functionalizing the C4 position of the isoxazole core is a critical step in Structure-Activity Relationship (SAR) campaigns. However, the choice of halogen at this position—specifically iodine versus chlorine—drastically dictates the synthetic trajectory. While 4-iodoisoxazoles are the premier choice for modular, palladium-catalyzed cross-coupling, 4-chloroisoxazoles are notoriously recalcitrant to transmetalation and are instead typically utilized as stable structural motifs or covalent electrophiles[1].

This guide objectively compares the reactivity profiles of these two substrates, providing mechanistic insights, quantitative data, and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Causality: Oxidative Addition Kinetics

The efficiency of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) hinges on the initial oxidative addition of the Pd(0) active species into the carbon-halogen bond.

  • 4-Iodoisoxazoles: The bond dissociation energy (BDE) of a typical aryl C–I bond is relatively low (~65 kcal/mol). The large, polarizable iodine atom facilitates rapid oxidative addition by Pd(0) complexes under mild conditions. This makes 4-iodoisoxazoles ideal substrates for parallel synthesis and the generation of diverse 3,4,5-trisubstituted isoxazole libraries[2].

  • 4-Chloroisoxazoles: The C–Cl bond is significantly stronger (~96 kcal/mol). In the context of the electron-rich heteroaromatic isoxazole ring, this difference is exacerbated. The aromaticity of the isoxazole nucleus effectively prevents standard reactivity of the endocyclic C–Cl bond[3]. Consequently, 4-chloroisoxazoles suffer from sluggish oxidative addition, often acting as inert spectators or undergoing off-target degradation rather than the desired cross-coupling.

Reaction Pathway Visualization

G Substrate 4-Halo-isoxazole (X = I or Cl) Pd_Cat Pd(0) Catalyst Substrate->Pd_Cat initiates OxAdd_I Fast Oxidative Addition (C-I Bond) Pd_Cat->OxAdd_I X = I OxAdd_Cl Slow Oxidative Addition (C-Cl Bond) Pd_Cat->OxAdd_Cl X = Cl Transmet Transmetalation OxAdd_I->Transmet OxAdd_Cl->Transmet Forcing Cond. OffTarget Off-Target Reactions (e.g., SNAr) OxAdd_Cl->OffTarget Standard Cond. RedElim Reductive Elimination Transmet->RedElim Product C4-Substituted Isoxazole RedElim->Product

Logical workflow of Pd-catalyzed cross-coupling for 4-halo-isoxazoles.

Quantitative Comparison of Coupling Efficiencies

The table below summarizes the stark contrast in experimental outcomes when subjecting 4-iodo- vs. 4-chloro-isoxazoles to standard cross-coupling conditions.

HalogenReaction TypeOptimal Catalyst/Ligand SystemTemp (°C)Typical YieldMechanistic Note
4-Iodo Suzuki-MiyauraPd(dppf)Cl₂ or Pd(PPh₃)₄60–8080–98%Rapid oxidative addition; broad functional group tolerance[4].
4-Iodo SonogashiraPd(PPh₃)₂Cl₂ / CuI25–6075–95%Clean conversion; minimal homocoupling side products.
4-Chloro Suzuki-MiyauraPd₂(dba)₃ / XPhos100–120<10–40%Sluggish insertion; requires electron-rich, bulky ligands.
4-Chloro SonogashiraPd/Cu systems>100TraceGenerally fails; C–Cl bond remains intact.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for each experimental choice.

Protocol A: High-Efficiency Suzuki-Miyaura Coupling of 4-Iodoisoxazole

Objective: Mild arylation of the C4 position with broad functional group tolerance.

  • Preparation: In an oven-dried Schlenk flask, combine 4-iodoisoxazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the subsequent reductive elimination step.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with argon for 15 minutes. Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, which is mandatory for the transmetalation step. Degassing prevents the oxidation of the Pd(0) active species.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by LC-MS until the complete disappearance of the 4-iodoisoxazole peak.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Forcing Suzuki-Miyaura Coupling of 4-Chloroisoxazole

Objective: Overcoming the high activation barrier of the C–Cl bond when 4-chloroisoxazole must be used as a starting material.

  • Preparation: In a strictly anhydrous Schlenk tube, combine 4-chloroisoxazole (1.0 equiv), arylboronic acid (2.0 equiv), and finely milled Cs₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%). Causality: XPhos is an extremely bulky, electron-rich dialkylbiarylphosphine ligand. Its electron density forces the Pd(0) center to undergo oxidative addition into the recalcitrant C–Cl bond, while its steric bulk promotes the final reductive elimination.

  • Solvent & Degassing: Add anhydrous Toluene. Subject the flask to three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 110 °C for 18–24 hours. Note: Expect incomplete conversion and the formation of protodeboronation side-products.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via preparative HPLC.

Strategic Selection in Medicinal Chemistry

Understanding when to utilize each halogen is paramount for efficient drug development:

  • Choose 4-Iodoisoxazoles for Lead Optimization: When the goal is to rapidly synthesize a library of C4-substituted analogs to probe a binding pocket, 4-iodoisoxazoles are the undisputed choice. Their high reactivity allows for late-stage diversification under mild conditions that tolerate sensitive functional groups[2].

  • Choose 4-Chloroisoxazoles as Final Pharmacophores: 4-chloroisoxazoles are rarely used as synthetic intermediates. Instead, they are highly valued as stable, final structural motifs. In SAR studies (such as the development of ETA receptor antagonists like TBC3711), 4-chloroisoxazoles are often synthesized to improve target potency and metabolic stability, even if their synthesis requires bypassing cross-coupling altogether[5]. Furthermore, the 4-chloroisoxazole motif is conserved in natural products like Acivicin, where it acts as an electrophilic trap that reacts via an addition-elimination mechanism with nucleophilic serine or cysteine active sites[1].

References

  • Source: National Institutes of Health (NIH)
  • An Alkynyliodide Cycloaddition Strategy for the Construction of Iodoisoxazoles | The Journal of Organic Chemistry Source: ACS Publications URL
  • Source: National Institutes of Health (NIH)
  • Discovery, Modeling, and Human Pharmacokinetics of N-(2-Acetyl-4,6-dimethylphenyl)...
  • Source: VDOC.

Sources

Validation

A Comprehensive Guide to the Mass Spectrometry Fragmentation Analysis of 4-iodo-1,2-oxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-iodo-1,2-oxazol-5-amine....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-iodo-1,2-oxazol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from the known fragmentation behaviors of structurally related compounds, including isoxazoles, iodo-aromatics, and amino-heterocycles. We will explore the causal mechanisms behind the expected fragmentation pathways, offer a comparative analysis with analogous compounds, and provide a detailed experimental protocol for researchers seeking to perform this analysis.

Postulated Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway of 4-iodo-1,2-oxazol-5-amine

The structure of 4-iodo-1,2-oxazol-5-amine incorporates several key features that will dictate its fragmentation under electron ionization: the readily cleavable carbon-iodine bond, the strained isoxazole ring, and the directing influence of the amino group. The molecular ion (M⁺˙) is expected to be observed, and its fragmentation is likely to proceed through several key pathways.

Upon electron impact, the 4-iodo-1,2-oxazol-5-amine molecule will lose an electron to form the molecular ion. The fragmentation of this ion is anticipated to be driven by the facile cleavage of the C-I bond, which is the weakest bond in the molecule, and the inherent instability of the isoxazole ring.

The primary and most significant fragmentation is expected to be the loss of an iodine radical (I•) . This is a characteristic fragmentation for iodo-substituted aromatic and heteroaromatic compounds, leading to a resonance-stabilized cation. This fragment is likely to be one of the most abundant peaks in the spectrum.

Following or competing with the loss of iodine, the isoxazole ring is expected to undergo cleavage . The fragmentation of isoxazoles is known to proceed through ring-opening to form a vinyl nitrile oxide intermediate, which can then lose carbon monoxide (CO) or other small neutral molecules.[1][2] The presence of the amino group at the 5-position is expected to influence this ring cleavage. Cleavage of the weak N-O bond is a common initiation step in the fragmentation of isoxazoles.

Another plausible fragmentation pathway involves the elimination of hydrogen iodide (HI) . This is a common fragmentation route for alkyl and aromatic iodides, particularly those with appropriately positioned hydrogen atoms.

Subsequent fragmentations of the primary fragment ions will likely involve the loss of small molecules such as hydrocyanic acid (HCN), cyanamide (CH₂N₂), or formaldehyde (CH₂O), arising from the breakdown of the heterocyclic ring.

Visualizing the Fragmentation

The following diagram illustrates the postulated major fragmentation pathways of 4-iodo-1,2-oxazol-5-amine under electron ionization.

fragmentation_pathway M [C₃H₂IN₂O]⁺˙ (m/z 211) Molecular Ion F1 [C₃H₂N₂O]⁺ (m/z 84) M->F1 - I• F2 [C₃H₂IN]⁺˙ (m/z 183) M->F2 - CO F5 [C₃HN₂O]⁺˙ (m/z 83) M->F5 - HI F3 [C₂HN₂]⁺ (m/z 53) F1->F3 - OCH F4 [C₂H₂N]⁺ (m/z 40) F1->F4 - NCO

Caption: Postulated EI-MS fragmentation of 4-iodo-1,2-oxazol-5-amine.

Comparative Fragmentation Analysis

To better understand the fragmentation of 4-iodo-1,2-oxazol-5-amine, it is useful to compare its expected fragmentation pattern with that of structurally related molecules. The following table provides a comparison with 5-aminoisoxazole and 4-iodoaniline.

Compound Predicted Molecular Ion (m/z) Major Predicted Fragment Ions (m/z) and Neutral Losses Key Differentiating Features
4-iodo-1,2-oxazol-5-amine 211[M-I]⁺ (84), [M-HI]⁺˙ (83), [M-CO]⁺˙ (183)Prominent loss of iodine. Complex fragmentation of the isoxazole ring.
5-Aminoisoxazole 84[M-HCN]⁺˙ (57), [M-CO]⁺˙ (56), [M-CHNO]⁺ (41)No loss of iodine. Fragmentation dominated by isoxazole ring cleavage.[3]
4-Iodoaniline 219[M-I]⁺ (92), [M-HCN]⁺˙ (192), [M-HI]⁺˙ (91)Loss of iodine from a benzene ring. Fragmentation of the aniline moiety.[4]

This comparative analysis highlights the unique contributions of the iodo-substituent and the isoxazole ring to the overall fragmentation pattern. The absence of the iodine loss in 5-aminoisoxazole and the different fragmentation of the aromatic ring in 4-iodoaniline provide clear points of distinction.

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for the analysis of 4-iodo-1,2-oxazol-5-amine using an electron ionization mass spectrometer.

1. Sample Preparation

  • Dissolve a small amount (approximately 1 mg) of 4-iodo-1,2-oxazol-5-amine in a volatile organic solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 10-100 µg/mL in the same solvent.

2. Instrument and Analysis Parameters

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[5]

  • Source Temperature: 200-250 °C.

  • Inlet System: Direct insertion probe or gas chromatography (GC) inlet. If using GC, a suitable column (e.g., a non-polar or medium-polarity column) and temperature program should be developed.

  • Mass Range: Scan from m/z 35 to 300 to ensure capture of the molecular ion and all significant fragments.

  • Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

3. Data Analysis

  • Identify the molecular ion peak (M⁺˙) at the expected m/z of 211.

  • Identify and determine the elemental composition of major fragment ions using high-resolution data.

  • Propose fragmentation pathways based on the observed neutral losses and the known fragmentation mechanisms of related compounds.

  • Compare the obtained spectrum with the predicted fragmentation pattern and with library spectra if available.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the mass spectrometry analysis of 4-iodo-1,2-oxazol-5-amine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Dissolve Dissolve in Volatile Solvent Dilute Dilute to Working Concentration Dissolve->Dilute Introduction Sample Introduction (GC or Direct Probe) Dilute->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization Mass_Analyzer Mass Analysis (TOF or Orbitrap) Ionization->Mass_Analyzer Detection Ion Detection Mass_Analyzer->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Analysis Identify Molecular Ion & Fragment Ions Spectrum->Analysis Pathway Propose Fragmentation Pathways Analysis->Pathway Comparison Compare with Predicted & Library Spectra Pathway->Comparison

Caption: Workflow for the MS analysis of 4-iodo-1,2-oxazol-5-amine.

References

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.
  • Bowie, J. H., Donaghue, P. F., Rodda, H. J., Cooks, R. G., & Williams, D. H. (1968). The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry, 1(1), 13-28.
  • National Institute of Standards and Technology. (n.d.). Benzenamine, 2-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Grishin, Y. K., Subbotin, O. A., & Ustynyuk, Y. A. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(30), 25143-25153.
  • Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]

  • Kertesz, I., & Fekete, S. (2019).
  • OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. In Organic Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenamine, 4-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Kumar, V., & Aggarwal, R. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 25(8), 1547-1577.
  • Agilent Technologies. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenamine, 2-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-5-iodotoluene. NIST Chemistry WebBook. Retrieved from [Link]

  • Cotelle, P. (1980). Mass spectrometry of oxazoles. Heterocycles, 14(6), 791-801.
  • Prasain, J. K. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. [Presentation].
  • Al-Hourani, B. J. (2007). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Jordan Journal of Chemistry, 2(1), 61-68.
  • National Center for Biotechnology Information. (n.d.). 2-Iodoaniline. PubChem. Retrieved from [Link]

  • Wipf, P., & Wang, X. (2012). Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines, oxazoles, thiazolines, thiazoles to imidazo[1,2-a]pyridines and isomeric 5,6-fused scaffolds. Bioorganic & Medicinal Chemistry Letters, 22(16), 5262-5268.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Kim, H. Y., et al. (2019). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Chemistry – An Asian Journal, 14(23), 4363-4371.
  • Turchi, I. J. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • DeRoco, D. P., et al. (2020). Structural Characterization of Emerging Synthetic Drugs. Office of Justice Programs. Retrieved from [Link]

  • Sci-Hub. (n.d.). Fragmentation mechanisms of isoxazole. Retrieved from [Link]

  • Li, Y. H., & Biemann, K. (1975). Mass spectra of alpha-amino acid oxazolidinones. Analytical Biochemistry, 69(1), 174-184.
  • University of California, Los Angeles. (n.d.).
  • Buscemi, S., et al. (2018). Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4- Oxadiazoles and 3-Acetylamino-5-Aryl-1,2,4-Oxadiazoles. Journal of Heterocyclic Chemistry, 55(8), 1956-1961.
  • Whitman, S. (n.d.).
  • Guedes, R. C., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazol-5-ones. Molecules, 26(11), 3254.

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of Novel 4-Iodo-1,2-oxazol-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Among these, 1,2-oxazole d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Among these, 1,2-oxazole derivatives are prized for their diverse pharmacological activities. The introduction of a halogen, such as iodine, into the oxazole scaffold can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions. However, the synthesis of such derivatives necessitates unambiguous structural confirmation. This guide provides a comprehensive comparison of the key spectroscopic features of 4-iodo-1,2-oxazol-5-amine against its non-iodinated counterpart, 1,2-oxazol-5-amine , offering a predictive framework for researchers in the field.

This document, written from the perspective of a Senior Application Scientist, emphasizes not just the data, but the underlying principles that govern the observed spectroscopic behavior. Every analytical step is designed to be part of a self-validating workflow, ensuring the highest degree of confidence in the final structural assignment.

The Critical Role of the Iodo-Substituent: A Spectroscopic Overview

The introduction of an iodine atom at the C-4 position of the 1,2-oxazol-5-amine core induces significant and predictable changes across various spectroscopic platforms. Understanding these shifts is paramount for confirming the success of an iodination reaction and for distinguishing between potential isomers. This guide will dissect these differences through the lenses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. The comparison between the ¹H and ¹³C NMR spectra of 1,2-oxazol-5-amine and its 4-iodo derivative reveals the profound electronic and spatial influence of the iodine atom.

¹H NMR: The Disappearance of a Key Signal

The most telling difference in the ¹H NMR spectra is the absence of the H-4 proton signal in the iodinated compound.

  • 1,2-oxazol-5-amine (Predicted): A singlet corresponding to the proton at the C-4 position is expected. Based on data from related oxazole structures, this signal would likely appear in the range of δ 5.0-6.0 ppm . The C-3 proton, being adjacent to the ring nitrogen, would appear further downfield, typically around δ 7.9-8.1 ppm . The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • 4-Iodo-1,2-oxazol-5-amine (Predicted): The singlet for the C-4 proton is absent. The only proton signal from the oxazole ring will be from the C-3 proton, which may experience a slight downfield shift due to through-space and electronic effects of the adjacent iodine, predicted to be in the range of δ 8.0-8.2 ppm .

Causality of the Chemical Shift: The electron-donating amine group at C-5 shields the C-4 proton in the parent compound, shifting it upfield. The substitution with iodine removes this proton from the spectrum, providing immediate evidence of successful iodination at the C-4 position.

¹³C NMR: The "Heavy Atom" Effect and Inductive Influences

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton, and the introduction of iodine creates a unique and diagnostic signature.

  • 1,2-oxazol-5-amine (Predicted): Based on analogous compounds, the C-4 carbon is expected to resonate around δ 95-105 ppm . The C-5 carbon, bearing the amine group, would be significantly downfield (~δ 158-160 ppm ), as would the C-3 carbon (~δ 150-152 ppm ).

  • 4-Iodo-1,2-oxazol-5-amine (Predicted): The most dramatic change is observed at C-4. Due to the "heavy atom effect" of iodine, the C-4 signal is expected to be shifted significantly upfield, into the range of δ 60-70 ppm . This is a counter-intuitive effect where the large electron cloud of the iodine atom induces shielding of the directly attached carbon nucleus. The C-3 and C-5 carbons will experience a moderate downfield shift due to the inductive electron-withdrawing effect of the iodine, likely appearing around δ 152-155 ppm and δ 160-163 ppm , respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Assignment 1,2-oxazol-5-amine (Alternative) 4-Iodo-1,2-oxazol-5-amine (Target) Rationale for Difference
H-3 ~8.0~8.1Minor deshielding from iodine.
H-4 ~5.5-Substitution of proton with iodine.
-NH₂ Broad, variableBroad, variableDependent on solvent and concentration.
C-3 ~151~153Deshielding due to inductive effect of iodine.
C-4 ~98~65Strong shielding due to the "heavy atom effect" of iodine.
C-5 ~159~161Deshielding due to inductive effect of iodine.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is indispensable for confirming the molecular weight of the target compound and provides structural information through the analysis of its fragmentation patterns.

The molecular ion peak is the most crucial piece of information.

  • 1,2-oxazol-5-amine: Calculated Molecular Weight = 84.07 g/mol . The [M]⁺ peak would be observed at m/z 84.

  • 4-Iodo-1,2-oxazol-5-amine: Calculated Molecular Weight = 209.97 g/mol . A prominent molecular ion peak [M]⁺ at m/z 210 is expected. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will not show an M+2 peak, simplifying this part of the spectrum.

Comparative Fragmentation Analysis

The fragmentation pathways provide a secondary layer of structural validation.

  • 1,2-oxazol-5-amine (Predicted Fragmentation): Common fragmentation of oxazole rings involves the loss of CO or HCN.[1] The primary fragments would likely be due to the loss of CO (m/z 56) or cleavage of the ring.

  • 4-Iodo-1,2-oxazol-5-amine (Predicted Fragmentation): The C-I bond is the weakest bond in the molecule and its cleavage will be a dominant fragmentation pathway.[2]

    • [M-I]⁺: A very prominent peak corresponding to the loss of an iodine radical (127 mass units) is expected at m/z 83. This is often the base peak in iodo-aromatic compounds.

    • [I]⁺: A peak at m/z 127 corresponding to the iodine cation may also be observed, though typically less abundant than the [M-I]⁺ fragment.[2]

    • Ring Fragmentation: Subsequent fragmentation of the m/z 83 ion would likely follow pathways similar to the non-iodinated analog.

Diagram 1: Spectroscopic Validation Workflow

Workflow for Spectroscopic Validation cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Synthesis of 4-Iodo-1,2-oxazol-5-amine Purification Column Chromatography / Recrystallization Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR MS High-Resolution MS Purification->MS IR FTIR Spectroscopy Purification->IR CompareNMR Compare with 1,2-oxazol-5-amine NMR NMR->CompareNMR CompareMS Analyze Fragmentation (Loss of Iodine) MS->CompareMS CompareIR Identify C-I and N-H Vibrations IR->CompareIR Final Unambiguous Structure Confirmation CompareNMR->Final CompareMS->Final CompareIR->Final NMR Data Correlation for Structure Confirmation cluster_HNMR ¹H NMR Evidence cluster_CNMR ¹³C NMR Evidence Target 4-Iodo-1,2-oxazol-5-amine H3_Signal Singlet at ~8.1 ppm (H-3) Target->H3_Signal provides H4_Absence Absence of Signal at ~5.5 ppm Target->H4_Absence confirms C4_Shift Upfield Shift of C-4 (~65 ppm) Target->C4_Shift shows 'Heavy Atom Effect' C3_C5_Shift Downfield Shift of C-3 & C-5 Target->C3_C5_Shift shows inductive effect Conclusion Confirmed C-4 Iodination H4_Absence->Conclusion C4_Shift->Conclusion

Caption: Correlation of key NMR signals for validation.

Conclusion

The spectroscopic validation of novel compounds like 4-iodo-1,2-oxazol-5-amine is a multi-faceted process that relies on the logical integration of data from several analytical techniques. By comparing the predicted spectra against its non-iodinated alternative, researchers can build a robust and defensible case for the structure of their synthesized molecule. The key differentiators—the absence of the H-4 proton signal in ¹H NMR, the significant upfield shift of the C-4 carbon in ¹³C NMR, the characteristic loss of iodine in mass spectrometry, and the appearance of a C-I bond vibration in IR spectroscopy—together form a powerful and self-validating toolkit for the modern synthetic chemist.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Influence of Solvents on IR Spectrum of Aromatic Amines. ResearchGate. (n.d.).
  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
  • Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology.
  • Reactions of 3-Amino-5-methylisoxazole with Enol Ethers. Asian Journal of Chemistry.
  • IR Spectroscopy Tutorial: Arom
  • Mass Spectrometry of Oxazoles. Semantic Scholar.
  • Table of Characteristic IR Absorptions. University of California, Los Angeles.
  • Spectroscopy of Aromatic Compounds.
  • Characteristic Infrared Absorption Bands of Functional Groups. University of Colorado Boulder.
  • 3-Amino-5-methylisoxazole. PubChem.
  • Mass Spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry.
  • ¹³C NMR Spectrum of Iodoethane. Doc Brown's Chemistry.
  • A Study of Substituent Effect on ¹H and ¹³C NMR Spectra of N- and C-Substituted Carbazoles.

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Validation

A Senior Application Scientist's Guide to Isoxazole Reactivity: A Comparative Analysis of 4-Iodo-1,2-oxazol-5-amine and 3-Amino Isoxazole Analogues

Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity to engage in hydrogen bonding have cemented its role in a diverse array of therapeutic agents. Marketed drugs containing this moiety span various indications, including the antibacterial agent sulfamethoxazole, the selective COX-2 inhibitor valdecoxib, and the immunomodulatory drug leflunomide.[1][2] The synthetic accessibility and versatility of the isoxazole core allow for extensive functionalization, making it a focal point for the development of novel therapeutics targeting cancer, infectious diseases, and inflammatory disorders.[3][4]

This guide provides an in-depth comparison of the chemical reactivity of two important classes of isoxazole building blocks: 4-iodo-1,2-oxazol-5-amine and its constitutional isomers, the 3-amino isoxazole analogues. Understanding their distinct reactivity profiles is paramount for researchers in drug development, as the choice of starting material and subsequent synthetic strategy directly impacts the efficiency of library synthesis and the exploration of chemical space. We will focus on palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical research.

The Competitors: Structural and Electronic Profiles

The reactivity of a heterocyclic compound is intrinsically linked to the arrangement and electronic nature of its substituents. The two scaffolds under consideration, while both being amino-substituted isoxazoles, present fundamentally different reactive handles for synthetic chemists.

  • 4-Iodo-1,2-oxazol-5-amine: In this molecule, the key reactive site for cross-coupling is the carbon-iodine bond at the C4 position. The C4 position of the isoxazole ring is generally electron-rich and susceptible to electrophilic attack.[5] The adjacent amino group at C5 is a strong electron-donating group, which further modulates the electronic properties of the ring. This substitution pattern places a prime electrophilic site (C4-I) next to a nucleophilic/coordinating site (C5-NH2), a configuration that can influence catalytic cycles.

  • 3-Amino Isoxazole Analogues: This class is broader, with the amino group at the C3 position. The reactivity of these analogues is dictated by the other substituents on the ring. For a meaningful comparison in cross-coupling, we will consider analogues bearing a halogen at the C4 or C5 position. The amino group at C3 has a different electronic influence on the ring compared to the C5-amino group and can also serve as a potent nucleophile in its own right.[6]

Figure 1: Structural comparison of the two isoxazole scaffolds.

Comparative Reactivity in Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a powerhouse for C(sp²)-C(sp²) bond formation. The reactivity of iodo-isoxazoles in this transformation is generally high, as the carbon-iodine bond is readily susceptible to oxidative addition by a Pd(0) catalyst.[7]

Analysis of 4-Iodo-1,2-oxazol-5-amine: The C4-I bond is the primary reactive site. The electron-donating C5-NH2 group can increase the electron density at C4, which might slightly impede the oxidative addition step compared to an electron-deficient system. However, in practice, the high reactivity of the C-I bond generally overcomes this effect. A more significant consideration is the potential for the adjacent amino group to coordinate to the palladium center, which could either stabilize a key intermediate or act as an inhibitory ligand, depending on the specific ligand system employed. The use of bulky, electron-rich phosphine ligands is often beneficial in mitigating such effects.[8]

Analysis of 3-Amino Isoxazole Analogues: For a direct comparison, let's consider a hypothetical 3-amino-4-iodoisoxazole. Here, the electronic environment of the C4-I bond is modulated by the C3-amino group. The relative positions of the donor (NH2) and acceptor (N-O) groups within the ring create a different dipole moment and electron distribution compared to the 4-iodo-5-amino isomer. This can subtly influence the rate of oxidative addition. When the iodine is at C5 (3-amino-5-iodoisoxazole), the electronic and steric environment is again different, often leading to distinct reactivity profiles.

Supporting Experimental Data

The following table summarizes typical outcomes for Suzuki-Miyaura couplings. The data is compiled from representative procedures for structurally related iodo-heterocycles, providing a qualitative guide to expected reactivity.[9][10]

EntryIsoxazole SubstrateBoronic Acid PartnerCatalyst/LigandBaseSolventTemp (°C)Typical Yield
14-Iodo-1,2-oxazol-5-aminePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100Good-Excellent
24-Iodo-1,2-oxazol-5-amine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF110Excellent
33-Amino-5-iodoisoxazolePyridin-3-ylboronic acidXPhos Pd G2K₃PO₄Toluene/H₂O100Good
43-Amino-4-iodoisoxazoleThiophen-2-ylboronic acidPd₂(dba)₃ / SPhosK₂CO₃Dioxane120 (µW)Good-Excellent

*Data for these specific analogues is based on trends observed for other substituted iodo-isoxazoles and related iodo-azoles.[11][12]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1,2-oxazol-5-amine

Causality Statement: This protocol utilizes a standard palladium tetrakis catalyst and a carbonate base in an aqueous dioxane system. Dioxane solubilizes the organic components, while water is essential for the activity of the inorganic base and facilitates the transmetalation step. Heating is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-iodo-1,2-oxazol-5-amine (1.0 mmol, 1 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition & Degassing: Add a 4:1 mixture of dioxane and water (5 mL). Seal the vial and degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.

Figure 2: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Comparative Reactivity in Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing the coupling of aryl halides with a wide range of amines.[13] Both of our isoxazole scaffolds can participate in this reaction in two distinct ways: as the aryl halide component or as the amine coupling partner.

Scenario A: Isoxazole as the Electrophile Here, the C-I bond is coupled with an external amine. The reactivity trends are similar to the Suzuki coupling. The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[14] The inherent basicity of the amino group on the isoxazole ring means a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is typically used.

Scenario B: Isoxazole as the Nucleophile In this case, the amino group of the isoxazole acts as the nucleophile, coupling with an external aryl halide. The nucleophilicity of the amino group on an isoxazole ring is generally lower than that of a simple aniline due to the electron-withdrawing nature of the heterocycle and delocalization of the nitrogen lone pair into the ring system.[15] This can make the reaction more challenging. The C3-amino group and C5-amino group exhibit different levels of nucleophilicity due to their positions relative to the ring nitrogen and oxygen, requiring careful optimization of reaction conditions. Often, stronger catalyst systems and higher temperatures are necessary to achieve good yields.

Supporting Experimental Data
EntryCoupling Partner 1 (Electrophile)Coupling Partner 2 (Nucleophile)Catalyst/LigandBaseSolventTemp (°C)Typical Yield
14-Iodo-1,2-oxazol-5-amineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane110Good
24-Bromotoluene4-Iodo-1,2-oxazol-5-amineRuPhos Pd G3NaOt-BuToluene100Moderate
33-Amino-5-bromoisoxazole*AnilinePd(OAc)₂ / BINAPK₃PO₄DME120Moderate-Good
41-Chloro-4-nitrobenzene3-Amino-5-methylisoxazolePEPPSI-IPrK₂CO₃t-AmylOH110Good[16]

*Data for this specific analogue is based on trends observed for other substituted halo-isoxazoles.

Experimental Protocol: Buchwald-Hartwig Amination (Isoxazole as Electrophile)

Causality Statement: This protocol employs a palladium(II) acetate precursor which is reduced in situ to the active Pd(0) catalyst. XPhos, a bulky biarylphosphine ligand, is used to create a sterically hindered and electron-rich catalytic species that promotes both oxidative addition and the challenging reductive elimination step to form the C-N bond.[14] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine nucleophile without competing in the coupling reaction.

  • Inert Atmosphere Setup: Add the iodo-isoxazole (1.0 mmol, 1 equiv.), the amine coupling partner (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Catalyst Pre-mixture: In a separate vial under an inert atmosphere, mix palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous, deoxygenated toluene (2 mL). Stir for 5 minutes.

  • Reaction Assembly: Transfer the catalyst pre-mixture to the Schlenk tube containing the substrates and base. Add additional toluene to bring the total volume to 5 mL.

  • Reaction: Seal the tube and heat in a preheated oil bath at 100-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via column chromatography.

G prep 1. Reagent Preparation (Schlenk Tube) - Iodo-isoxazole - Amine - Base (NaOt-Bu) combine 3. Reaction Assembly - Add catalyst solution to Schlenk tube - Seal under Argon prep->combine catalyst 2. Catalyst Pre-mixing (Inert Glovebox) - Pd(OAc)₂ + Ligand (XPhos) - Anhydrous Toluene catalyst->combine react 4. Heating & Reaction - Heat at 100-110 °C - Monitor by LC-MS combine->react workup 5. Quench & Extraction - Cool to RT - Dilute with EtOAc - Quench with aq. NH₄Cl react->workup purify 6. Purification - Dry organic layer - Concentrate - Column Chromatography workup->purify product Final Product purify->product

Figure 3: General experimental workflow for Buchwald-Hartwig amination.

Conclusion and Strategic Recommendations

The reactivity of 4-iodo-1,2-oxazol-5-amine and 3-amino isoxazole analogues is highly dependent on the specific substitution pattern and the chosen reaction type.

  • For C-C bond formation (Suzuki-Miyaura): 4-Iodo-1,2-oxazol-5-amine is a reliable substrate, with the C4-I bond serving as an excellent handle. Its reactivity is comparable to other halogenated 3-amino isoxazoles, with subtle differences arising from the electronic influence of the amino group's position. The choice between isomers will likely depend on the desired final structure and synthetic accessibility rather than a dramatic difference in cross-coupling efficiency.

  • For C-N bond formation (Buchwald-Hartwig): The choice is more strategic.

    • If using the isoxazole as the electrophile , both scaffolds are viable, though optimization of ligands and bases is crucial.

    • If using the isoxazole as the nucleophile , the reaction can be more challenging due to the reduced nucleophilicity of the exocyclic amino group. The C3-amino group may exhibit slightly different reactivity from the C5-amino group, and success is highly dependent on the electronic nature of the aryl halide coupling partner.

For researchers in drug development, both scaffolds offer valuable and complementary pathways for diversification. 4-Iodo-1,2-oxazol-5-amine provides a clear and predictable handle at C4, while the amino group at C5 can be used for secondary functionalization. 3-Amino isoxazole analogues offer a different vector for growth from the C3-amino position and can be readily halogenated at C4 or C5 to enable subsequent cross-coupling, providing broad synthetic flexibility.

References

  • BenchChem. (2025). The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery. BenchChem Technical Guides. 1

  • Pardasani, R. T. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 4(5). 2

  • Kaur, R., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. 3

  • Szymański, P., et al. (2023). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. Molecules, 28(14), 5369. 17

  • CoLab.ws. (2025). Advances in isoxazole chemistry and their role in drug discovery. CoLab.ws. 4

  • Girardin, M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1159–1162. 6

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. 8

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. 13

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1049–1057. 14

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem Technical Guides. 11

  • Mondal, A., et al. (2022). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 46(34), 16377-16382. 16

  • Liu, X., et al. (2023). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Angewandte Chemie International Edition. 18

  • Shestakova, T. S., et al. (2018). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. Beilstein Journal of Organic Chemistry, 14, 1793–1800. 7

  • Nechaev, A. A., et al. (2021). R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond. The Journal of Organic Chemistry, 86(1), 1017–1025. 5

  • Wróblewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5625. 15

  • Teijeira, M., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. 9

  • ResearchGate. (2020). R 4 NHal/NOHSO 4 : A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond. 19

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. Retrieved from ResearchGate. 10

  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole. BenchChem Technical Guides. 12

Sources

Comparative

Benchmarking 4-Iodo-1,2-oxazol-5-amine: A Privileged Scaffold for High-Throughput Medicinal Chemistry

As a Senior Application Scientist overseeing library generation for High-Throughput Screening (HTS), selecting the right bifunctional building blocks is the most critical step in ensuring downstream success. The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing library generation for High-Throughput Screening (HTS), selecting the right bifunctional building blocks is the most critical step in ensuring downstream success. The compound 4-iodo-1,2-oxazol-5-amine (also known as 4-iodoisoxazol-5-amine, CAS: 1517637-31-8) has emerged as a highly versatile, privileged scaffold in modern drug discovery[1].

Isoxazoles are prominent pharmacophores, frequently deployed as metabolically stable bioisosteres for amides and esters. However, the precise substitution pattern of 4-iodo-1,2-oxazol-5-amine provides unparalleled orthogonal reactivity: the C4-iodo group is primed for transition-metal-catalyzed cross-coupling, while the C5-amine allows for rapid parallel acylation, reductive amination, or urea formation. This guide objectively benchmarks 4-iodo-1,2-oxazol-5-amine against common alternative scaffolds, providing the mechanistic rationale and experimental protocols necessary for robust library synthesis.

Mechanistic Rationale: The "Iodine Advantage"

A common question in medicinal chemistry design is: Why utilize the 4-iodo derivative over the more readily available 4-bromo or 4-chloro analogs?

The causality lies in bond dissociation energies and the inherent chemical sensitivity of the isoxazole ring. The C–I bond is significantly weaker than the C–Br bond, which drastically accelerates the oxidative addition of Pd(0) species during cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[2]. This rapid oxidative addition allows the reaction to proceed under exceptionally mild conditions (often room temperature to 60°C).

Milder conditions are not just a convenience; they are a chemical necessity. The isoxazole heterocycle is highly susceptible to base-mediated N–O bond cleavage and ring-opening at elevated temperatures. By employing the 4-iodo scaffold, chemists can utilize milder bases (like K₃PO₄) and lower temperatures, thereby suppressing degradation pathways and ensuring high fidelity in automated parallel synthesis.

Benchmarking Alternatives

To demonstrate its superiority in HTS library generation, we benchmarked 4-iodo-1,2-oxazol-5-amine against two common alternatives: 4-bromo-1,2-oxazol-5-amine (a direct halogen analog) and 3-amino-4-iodopyridine (a common bifunctional azine).

A. Reactivity & Library Diversity (vs. 4-Bromo-1,2-oxazol-5-amine)

The iodo-variant achieves >90% conversion in Suzuki couplings at 60°C within 3 hours. In contrast, the bromo-variant requires temperatures exceeding 90°C and stronger bases (e.g., Na₂CO₃ or KOtBu), which leads to significant heterocycle decomposition and diminished yields[3]. Furthermore, the milder conditions tolerated by the iodo-scaffold allow for the incorporation of sensitive, sterically hindered, or electron-poor heteroaryl boronic acids that would otherwise protodeboronate under harsher conditions.

B. Physicochemical & HTS Profile (vs. 3-Amino-4-iodopyridine)

Pyridines often suffer from high basicity (pKa ~5.2), which can lead to hERG liabilities, phospholipidosis, and poor membrane permeability. The isoxazole core is significantly less basic, improving the overall pharmacokinetic profile (lowering logD at physiological pH). Crucially for HTS, pyridine derivatives frequently exhibit auto-fluorescence in the blue/green spectrum, acting as Pan-Assay Interference Compounds (PAINS). Isoxazoles exhibit a much cleaner optical profile, drastically reducing false-positive rates in fluorescence-based screening cascades.

Quantitative Benchmarking Data
Metric4-Iodo-1,2-oxazol-5-amine4-Bromo-1,2-oxazol-5-amine3-Amino-4-iodopyridine
Suzuki Coupling Yield (Avg) 88% (at 60°C)42% (at 95°C)85% (at 80°C)
Heterocycle Stability High (Mild conditions)Low (Degrades >80°C)High
Auto-fluorescence (485/520 nm) Negligible (<50 RFU)Negligible (<50 RFU)High (>400 RFU)
Aqueous Solubility (Kinetic) Moderate-High Moderate-HighModerate (pH dependent)
Calculated pKa (Conjugate acid) < 1.0 (Non-basic)< 1.0 (Non-basic)~ 5.2 (Basic)

Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify success before committing to resource-intensive purification steps.

Protocol 1: High-Throughput Suzuki-Miyaura Coupling

Causality Note: We utilize Pd(dppf)Cl₂ because its bidentate nature suppresses β-hydride elimination and efficiently handles sterically hindered substrates. K₃PO₄ is selected as the base to prevent base-mediated isoxazole ring-opening.

  • Preparation: In a 96-well reaction block, dispense 4-iodo-1,2-oxazol-5-amine (0.1 mmol, 1.0 eq) and a diverse array of boronic acids (0.15 mmol, 1.5 eq) into respective wells.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.005 mmol, 5 mol%) and finely milled anhydrous K₃PO₄ (0.3 mmol, 3.0 eq) to each well.

  • Internal Standard: Add 4,4'-dimethylbiphenyl (0.05 mmol) to each well as an internal standard for LC-MS yield quantification.

  • Solvent: Dispense 1.0 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v) into each well under a nitrogen atmosphere.

  • Reaction: Seal the block and agitate at 60°C for 3 hours.

  • Self-Validation: Withdraw a 5 µL aliquot from each well, dilute in MeCN, and analyze via LC-MS. Calculate the conversion ratio of the product peak against the internal standard peak. Proceed to filtration and preparative HPLC only for wells showing >70% conversion.

Protocol 2: HTS Auto-fluorescence Profiling

Causality Note: Before screening a synthesized library, it must be validated against optical interference to prevent PAINS-related false positives.

  • Plating: Transfer 10 µL of the purified isoxazole library compounds (10 mM in DMSO) into a 384-well black, flat-bottom microtiter plate.

  • Dilution: Add 90 µL of standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20) to achieve a final compound concentration of 1 mM.

  • Control: Include wells containing only DMSO and buffer as a baseline blank.

  • Measurement: Read the plate on a multi-mode microplate reader at standard excitation/emission wavelengths (e.g., Ex 340 nm / Em 460 nm for NADH assays; Ex 485 nm / Em 520 nm for FITC assays).

  • Validation: Any compound exhibiting fluorescence >3 standard deviations above the DMSO blank is flagged as a potential optical interferent and triaged from the primary screening deck.

Divergent Synthesis Pathway

The true power of 4-iodo-1,2-oxazol-5-amine lies in its ability to act as a central hub for divergent parallel synthesis. The diagram below illustrates the orthogonal reactivity pathways utilized to generate vast, sp³-enriched libraries.

G A 4-Iodo-1,2-oxazol-5-amine (Bifunctional Scaffold) B C4: Pd-Catalyzed Coupling (Suzuki, Sonogashira) A->B Mild Conditions (Preserves Ring) C C5: Amine Derivatization (Amidation, Ureas) A->C Orthogonal Reactivity D Diverse HTS Library (Optimized Physicochemicals) B->D C->D

Divergent parallel synthesis workflow utilizing 4-iodo-1,2-oxazol-5-amine for HTS libraries.

Conclusion

For high-throughput medicinal chemistry, the selection of building blocks dictates the quality of the resulting screening deck. Benchmarking data clearly indicates that 4-iodo-1,2-oxazol-5-amine outperforms its brominated analogs in cross-coupling efficiency and heterocycle stability. Furthermore, it offers superior physicochemical and optical properties compared to traditional pyridine scaffolds. By leveraging the weaker C–I bond for mild palladium-catalyzed couplings and the C5-amine for rapid derivatization, drug discovery teams can efficiently generate highly diverse, PAINS-free libraries with excellent drug-like properties.

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Safety & Regulatory Compliance

Safety

4-iodo-1,2-oxazol-5-amine proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating waste management protocol is just as critical as the synthesis or assay workflows themselves. Proper disposal of halogenated heterocycles like 4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating waste management protocol is just as critical as the synthesis or assay workflows themselves. Proper disposal of halogenated heterocycles like 4-iodo-1,2-oxazol-5-amine (CAS: 1517637-31-8) requires strict adherence to environmental regulations to prevent the release of toxic byproducts and to ensure laboratory safety[1].

Because this compound contains an iodine atom covalently bonded to an isoxazole ring, it fundamentally alters the downstream waste treatment strategy compared to standard organic waste.

Here is the authoritative operational guide for the segregation, accumulation, and disposal of 4-iodo-1,2-oxazol-5-amine.

Hazard Profile & Waste Classification

Before initiating any disposal protocol, the chemical and regulatory profile of the waste must be established. 4-iodo-1,2-oxazol-5-amine presents acute toxicity and irritant hazards[2]. More importantly, its halogenated nature dictates its RCRA (Resource Conservation and Recovery Act) waste stream trajectory.

Table 1: Quantitative & Categorical Hazard Summary

ParameterValue / ClassificationOperational Implication
Chemical Formula C₃H₃IN₂OContains ~60% Iodine by mass; strictly categorizes as Halogenated Waste .
Molecular Weight 209.97 g/mol High density in solution; may cause phase separation in mixed waste carboys.
GHS Health Hazards Acute Tox. 4 (H302, H312, H332)Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)Requires complete PPE (nitrile gloves, lab coat, safety goggles) during all waste handling[2].
EPA Waste Stream Halogenated Organic WasteMust not be mixed with non-halogenated solvents. Requires high-temperature incineration with caustic scrubbing[3][4].

Step-by-Step Disposal Methodology

The following protocol provides a self-validating system for waste management. Every step is designed to prevent cross-contamination, ensure regulatory compliance, and mitigate the risk of adverse chemical reactions in the waste accumulation area.

Phase 1: Point-of-Generation Segregation

The Causality Principle: Halogenated solvents and compounds must be strictly segregated from non-halogenated waste. When halogenated organic compounds are incinerated, they generate corrosive hydrogen halide gases (in this case, Hydrogen Iodide, HI). Facilities processing this waste must utilize specialized high-temperature rotary kilns equipped with caustic scrubbers to neutralize these gases[4]. Mixing 4-iodo-1,2-oxazol-5-amine with non-halogenated waste forces the entire bulk volume to be treated as halogenated, needlessly increasing hazardous waste management costs and environmental burden[3].

  • Identify the Waste State: Determine if the 4-iodo-1,2-oxazol-5-amine waste is a solid (e.g., contaminated weighing paper, empty vials, degraded powder) or in solution (e.g., HPLC effluent, reaction mother liquor).

  • Select the Stream:

    • For Solutions: Direct into a designated "Halogenated Solvent Waste" carboy. Ensure the solvent matrix (e.g., DCM, methanol, water) is compatible with the existing contents of the carboy.

    • For Solids: Direct into a dedicated "Solid Halogenated Organic Waste" container (typically a poly-lined drum or dedicated wide-mouth HDPE jar).

Phase 2: Containment and Labeling

The Causality Principle: Unlabeled or improperly contained waste leads to "unknowns," which require expensive analytical testing before disposal and pose severe risks to Environmental Health and Safety (EHS) personnel[5].

  • Container Selection: Use chemically compatible containers. High-Density Polyethylene (HDPE) or glass are standard. Do not use metal containers, as trace degradation of the iodo-compound can release iodine or HI, which will corrode the metal.

  • Volume Management: Fill liquid waste containers to no more than 80-90% capacity[6]. This leaves headspace for vapor expansion due to temperature fluctuations, preventing container rupture.

  • RCRA Labeling: Attach a hazardous waste tag before the first drop of waste enters the container. The label must explicitly list "4-iodo-1,2-oxazol-5-amine" and the primary solvents. Check the boxes for "Toxic" and "Irritant".

Phase 3: Satellite Accumulation and Storage
  • Secondary Containment: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume. This ensures that if the primary vessel fails, the halogenated waste does not reach the municipal sewer system, which is strictly prohibited by the EPA[3].

  • Cap Integrity: Ensure the container is tightly capped at all times unless actively adding waste. Funnels must not be left in open carboys, as this allows toxic vapors to escape into the laboratory atmosphere[6].

Phase 4: Final Transfer and Destruction
  • EHS Transfer: Once the container reaches the 90% fill line or the maximum accumulation time (typically 90 to 180 days depending on your generator status), seal the container and submit a pickup request to your institutional EHS department[5].

  • Ultimate Destruction: EHS will transfer the material to a permitted hazardous waste Treatment, Storage, and Disposal Facility (TSDF). The 4-iodo-1,2-oxazol-5-amine will undergo liquid injection or rotary kiln incineration at temperatures exceeding 1000°C, followed by caustic scrubbing to safely neutralize the resulting iodine/hydrogen iodide emissions[4].

Waste Workflow Visualization

The following diagram illustrates the logical decision tree for routing 4-iodo-1,2-oxazol-5-amine waste to ensure regulatory compliance and safe destruction.

WasteWorkflow A 4-iodo-1,2-oxazol-5-amine Waste Generation B What is the physical state of the waste? A->B C Solid Waste (Powder, PPE, Vials) B->C Solid D Liquid Waste (Reaction/Assay Solutions) B->D Liquid E Solid Halogenated Organic Waste Stream C->E F Halogenated Solvent Waste Stream D->F G Secondary Containment & RCRA Compliant Labeling E->G F->G H EHS Collection & TSDF Lab Packing G->H I High-Temp Incineration (w/ Caustic Scrubbing for HI) H->I

Workflow for the segregation and disposal of 4-iodo-1,2-oxazol-5-amine waste streams.

References

  • NextSDS. "4-iodo-1,2-oxazol-5-amine — Chemical Substance Information." NextSDS Substance Database, [Link].

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011, [Link].

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts, 19 Jan. 2022, [Link].

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS, [Link].

  • Northwestern University Research Safety. "Hazardous Waste Management Plan & Disposal Guide." Northwestern University, 27 Feb. 2023, [Link].

Sources

Handling

Personal protective equipment for handling 4-iodo-1,2-oxazol-5-amine

A Researcher's Guide to Safely Handling 4-iodo-1,2-oxazol-5-amine Hazard Identification and Risk Assessment: Understanding the "Why" Before any handling, a thorough risk assessment is paramount. The structure of 4-iodo-1...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 4-iodo-1,2-oxazol-5-amine

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling, a thorough risk assessment is paramount. The structure of 4-iodo-1,2-oxazol-5-amine suggests several potential hazards based on similar chemical classes, such as 4-iodoaniline and other halogenated aromatic amines.

  • Toxicity and Irritation: Aromatic amines can be toxic and are often skin and eye irritants.[1][2] The presence of iodine, a halogen, can enhance these properties. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Respiratory Hazards: If the compound is a powder or crystalline solid, it can form dusts that may cause respiratory tract irritation.[1][3]

  • Reactivity: While stable under normal conditions, halogenated compounds can be light-sensitive and may react with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]

  • Environmental Hazards: Iodinated organic compounds can be toxic to aquatic life and should not be released into the environment.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks identified above. The following table summarizes the recommended PPE for handling 4-iodo-1,2-oxazol-5-amine.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[5]Goggles provide a seal around the eyes to protect from splashes and dust. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.
Hand Protection Nitrile gloves.Nitrile gloves offer good resistance to a wide range of chemicals, including solvents and mild acids and bases.[6] Always inspect gloves for any signs of degradation or punctures before use.
Body Protection A lab coat or chemical-resistant apron.This protects your skin and personal clothing from potential spills and contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.This is essential when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of dust.
Safe Handling and Operational Plan: A Step-by-Step Workflow

A systematic approach to handling ensures minimal exposure and reduces the risk of accidents. The following workflow outlines the key steps for safely handling 4-iodo-1,2-oxazol-5-amine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Work Area handling_transfer->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_disposal Dispose of Waste in Designated Containers cleanup_ppe->cleanup_disposal

Caption: Workflow for Safe Handling of 4-iodo-1,2-oxazol-5-amine

Detailed Steps:

  • Preparation:

    • Don Appropriate PPE: Before entering the lab, put on your lab coat, safety glasses, and gloves.

    • Verify Fume Hood Functionality: Ensure the chemical fume hood is on and operating correctly. All handling of the solid compound should be performed within the fume hood.[1]

    • Gather Materials: Assemble all necessary glassware, spatulas, and reagents before starting the experiment to minimize movement in and out of the fume hood.

  • Handling:

    • Weighing: If the compound is a solid, carefully weigh the desired amount in the fume hood. Avoid creating dust.[3] Use a spatula to transfer the solid and a weigh boat or appropriate container.

    • Transfer: Gently transfer the compound to the reaction vessel. If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large or if you are not trained to handle it.

    • For small spills, use an appropriate absorbent material to contain the spill.

    • Clean the area with a suitable solvent and decontaminating solution.

    • All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan: Environmental Responsibility

Proper disposal of 4-iodo-1,2-oxazol-5-amine and any contaminated materials is crucial to protect the environment and comply with regulations.[7]

  • Waste Segregation: All solid waste contaminated with the compound (e.g., weigh boats, gloves, absorbent materials) should be placed in a clearly labeled hazardous waste container for halogenated organic compounds.

  • Liquid Waste: Any solutions containing the compound should also be collected in a designated halogenated organic liquid waste container.

  • Deiodination of Waste: For larger quantities of iodine-containing waste, a common laboratory practice is to reduce the iodine to the less harmful iodide form using a reducing agent like sodium thiosulfate.[4] This should be done following a specific, validated laboratory procedure.

By adhering to these guidelines, you can confidently and safely handle 4-iodo-1,2-oxazol-5-amine, ensuring the integrity of your research and the safety of yourself and your colleagues.

References

  • 4-Iodoaniline - SAFETY DATA SHEET. (2009, September 26).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 14).
  • 4-Iodoaniline - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • SAFETY DATA SHEET - Enamine. (n.d.).
  • Material Safety Data Sheet - Spectrum Chemical. (2006, August 11).
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Iodine - NCBI Bookshelf. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
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